Mca-SEVKMDAEFRK(Dnp)RR-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C87H129N27O28S |
|---|---|
Molecular Weight |
2033.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C87H129N27O28S/c1-45(2)71(112-80(132)59(28-30-68(119)120)107-83(135)63(44-115)101-66(116)39-48-40-70(123)142-65-42-50(141-4)24-25-51(48)65)84(136)109-55(18-9-11-32-88)76(128)108-60(31-37-143-5)79(131)111-62(43-69(121)122)81(133)100-46(3)73(125)103-58(27-29-67(117)118)78(130)110-61(38-47-16-7-6-8-17-47)82(134)106-57(22-15-36-99-87(94)95)77(129)104-54(19-10-12-33-96-52-26-23-49(113(137)138)41-64(52)114(139)140)75(127)105-56(21-14-35-98-86(92)93)74(126)102-53(72(89)124)20-13-34-97-85(90)91/h6-8,16-17,23-26,40-42,45-46,53-63,71,96,115H,9-15,18-22,27-39,43-44,88H2,1-5H3,(H2,89,124)(H,100,133)(H,101,116)(H,102,126)(H,103,125)(H,104,129)(H,105,127)(H,106,134)(H,107,135)(H,108,128)(H,109,136)(H,110,130)(H,111,131)(H,112,132)(H,117,118)(H,119,120)(H,121,122)(H4,90,91,97)(H4,92,93,98)(H4,94,95,99)/t46-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,71-/m0/s1 |
InChI Key |
XUDKXGUKZYNWPG-VWXYQOISSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
Mca-SEVKMDAEFRK(Dnp)RR-NH2: A Technical Guide to a Key Fluorogenic Substrate in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a highly specific, internally quenched fluorogenic peptide substrate crucial for the enzymatic activity assay of two key proteases implicated in Alzheimer's disease: β-secretase (BACE-1) and Thimet Oligopeptidase (TOP). This technical guide provides a comprehensive overview of its biochemical properties, detailed experimental protocols for its use, and a summary of relevant quantitative data. Furthermore, it visually elucidates the intricate signaling pathways in which its target enzymes operate, offering a valuable resource for researchers in neurodegenerative diseases and drug discovery.
Core Principles and Mechanism of Action
This compound is a synthetic peptide that incorporates the wild-type amyloid precursor protein (APP) β-secretase cleavage site sequence (SEVKMD). Its functionality as a fluorogenic substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET).
The peptide is modified with two key chemical groups:
-
Mca (7-Methoxycoumarin-4-yl)acetyl): A fluorescent donor group (fluorophore) attached to the N-terminus.
-
Dnp (2,4-Dinitrophenyl): A quenching acceptor group attached to the lysine (K) residue.
In its intact state, the close proximity of the Dnp group to the Mca group leads to the quenching of the Mca fluorescence through FRET. When a protease, such as BACE-1 or TOP, cleaves the peptide bond within the recognition sequence, the Mca-containing fragment is liberated from the Dnp-containing fragment. This separation disrupts the FRET process, resulting in a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈₇H₁₂₉N₂₇O₂₈S | [1] |
| Molecular Weight | ~2001 Da | [2] |
| Excitation Wavelength | 328 nm | [3] |
| Emission Wavelength | 420 nm | [3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO | [3] |
Application in BACE-1 Activity Assays
BACE-1 is the rate-limiting enzyme in the amyloidogenic pathway of APP processing, leading to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. This compound serves as an effective tool for quantifying BACE-1 activity and for screening potential inhibitors.
Amyloid Precursor Protein (APP) Processing Pathway
The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. BACE-1 is a key enzyme in the latter.
Experimental Protocol: BACE-1 Inhibition Assay
This protocol provides a general framework for assessing BACE-1 inhibitors using this compound.
Materials:
-
Recombinant human BACE-1 enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Dilute the BACE-1 enzyme and the substrate to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
-
Assay Setup:
-
Add the following to the wells of the 96-well plate:
-
Blank: Assay buffer only.
-
Negative Control (No Inhibitor): BACE-1 enzyme, substrate, and DMSO (at the same concentration as the test compound wells).
-
Test Compound: BACE-1 enzyme, substrate, and the desired concentration of the test compound.
-
-
It is recommended to pre-incubate the BACE-1 enzyme with the test compounds for a short period (e.g., 15-30 minutes) at room temperature before adding the substrate.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (328 nm) and emission (420 nm) wavelengths.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percentage of inhibition for each test compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Quantitative Data: BACE-1 Inhibitors
| Inhibitor | IC₅₀ (nM) | Reference |
| Verubecestat (MK-8931) | 2.2 | [4] |
| AZD-3839 | 4.8 (for Aβ40 reduction) | [5] |
| Atabecestat (JNJ-54861911) | Potent, dose-dependent reduction of Aβ | [4] |
| Elenbecestat (E2609) | 27 | [4] |
| CTS-21166 | Orally bioavailable, reduced Aβ up to 80% | [6] |
Application in Thimet Oligopeptidase (TOP) Activity Assays
Thimet Oligopeptidase is a zinc metalloendopeptidase involved in the degradation of various bioactive peptides. Its ability to cleave the β-secretase site of APP suggests a potential role in neurodegenerative processes.
Thimet Oligopeptidase Signaling Context
TOP is involved in several cellular processes, including the degradation of proteasome-generated peptides and the regulation of G-protein coupled receptor (GPCR) signaling.
Experimental Protocol: Thimet Oligopeptidase Activity Assay
The following protocol outlines a general procedure for measuring TOP activity.
Materials:
-
Recombinant or purified Thimet Oligopeptidase
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
TOP inhibitors (for control experiments, e.g., phosphinic peptides)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Dilute the TOP enzyme and substrate to their final working concentrations in the assay buffer.
-
If using inhibitors, prepare serial dilutions as described for the BACE-1 assay.
-
-
Assay Setup:
-
Add assay buffer, enzyme, and either inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Pre-incubate the enzyme with any inhibitors for 15-30 minutes at 37°C.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in fluorescence at an excitation of 328 nm and an emission of 420 nm in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the fluorescence versus time plots.
-
If testing inhibitors, calculate the percent inhibition and determine the IC₅₀ values.
-
Experimental Workflow
The general workflow for utilizing this compound in an enzyme inhibition screen is depicted below.
Conclusion
This compound is a versatile and indispensable tool for researchers investigating the roles of BACE-1 and Thimet Oligopeptidase in health and disease. Its well-defined mechanism of action, based on FRET, allows for sensitive and continuous monitoring of enzymatic activity. The protocols and data presented in this guide provide a solid foundation for the design and execution of robust enzymatic assays, facilitating the discovery and characterization of novel therapeutic agents for Alzheimer's disease and other neurological disorders. While specific kinetic parameters for this substrate are not widely published, the provided framework enables its effective use in comparative and screening studies.
References
- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 2. Mca-SEVNLDAEFR-K(Dnp)-RR-NH2 acetate | TargetMol [targetmol.com]
- 3. Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorogenic Peptide Substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2 and its closely related analog, Mca-SEVNLDAEFRK(Dnp)RR-NH2. These tools are pivotal in the study of proteolytic enzymes implicated in neurodegenerative diseases, particularly Alzheimer's disease. This document details their core principles, applications, and methodologies for their use in experimental settings.
Core Principle: Fluorescence Resonance Energy Transfer (FRET)
The functionality of these peptide substrates is anchored in the principle of Fluorescence Resonance Energy Transfer (FRET). This mechanism involves a non-radiative energy transfer from an excited molecular fluorophore (the donor) to another chromophore (the acceptor) when they are in close proximity.
In the context of these peptides:
-
Mca (7-methoxycoumarin-4-yl)acetyl) serves as the fluorescent donor group.
-
Dnp (2,4-dinitrophenyl) acts as the quencher or acceptor group.
In the intact peptide, the spatial closeness of the Mca and Dnp moieties allows for efficient FRET, leading to the quenching of Mca's fluorescence. Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp groups, they are separated. This separation disrupts FRET, resulting in a significant increase in the fluorescence of Mca. The rate of this fluorescence increase is directly proportional to the enzymatic activity.
The fluorescence of the liberated Mca group can be monitored using a fluorometer, with typical excitation and emission wavelengths around 328 nm and 420 nm, respectively.
Peptide Substrates and Their Enzymatic Targets
A critical distinction lies in the amino acid sequence of these peptides, which dictates their primary enzymatic targets.
-
This compound : This peptide contains the wild-type β-secretase cleavage site of the Amyloid Precursor Protein (APP). It is primarily utilized as a substrate for Thimet Oligopeptidase (TOP) .[1] TOP is a metalloendopeptidase that has been implicated in the degradation of amyloid-β peptides, suggesting a potential protective role in Alzheimer's disease.
-
Mca-SEVNLDAEFRK(Dnp)RR-NH2 : This analog incorporates the "Swedish mutation" (NL for KM) of the APP β-secretase cleavage site. This mutation is known to significantly enhance the affinity and cleavage efficiency by the enzyme β-secretase (BACE-1) . Consequently, this peptide is a preferred substrate for assaying BACE-1 activity, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides. It is important to note that this peptide can also be cleaved by TOP.
Data Presentation: Enzymatic Kinetics
Precise kinetic parameters for the enzymatic cleavage of these specific peptides are not extensively reported in the literature. However, general kinetic properties of the involved enzymes with similar fluorogenic substrates can be summarized.
Thimet Oligopeptidase (TOP) TOP generally exhibits high affinity for its substrates, though with a relatively low turnover rate.
| Kinetic Parameter | General Value Range |
| K_M_ (Michaelis Constant) | 0.2 – 10 µM |
| k_cat_ (Turnover Number) | 6 – 60 min⁻¹ |
β-Secretase (BACE-1) The Swedish mutation within the Mca-SEVNLDAEFRK(Dnp)RR-NH2 substrate significantly enhances its recognition and cleavage by BACE-1 compared to the wild-type sequence. While specific K_M_ and k_cat_ values for this exact peptide are not readily available, it is established that the Swedish mutation leads to a more efficient catalytic process. This increased efficiency is a key reason for its widespread use in BACE-1 inhibitor screening assays.
Experimental Protocols
The following are detailed methodologies for performing FRET-based enzymatic assays using these peptide substrates.
BACE-1 Activity Assay using Mca-SEVNLDAEFRK(Dnp)RR-NH2
This protocol is designed for a 96-well plate format and can be adapted for kinetic or endpoint measurements.
Reagents and Materials:
-
Recombinant human BACE-1 enzyme
-
Mca-SEVNLDAEFRK(Dnp)RR-NH2 substrate
-
BACE-1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE-1 Inhibitor (for control)
-
96-well black microplate
-
Fluorometer capable of excitation at ~320 nm and emission at ~405-420 nm
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a stock solution of the BACE-1 substrate in DMSO. Dilute the substrate to the desired final concentration in BACE-1 Assay Buffer.
-
Dilute the BACE-1 enzyme in cold BACE-1 Assay Buffer to the desired concentration.
-
-
Assay Setup (per well):
-
Test Wells: Add 50 µL of the diluted BACE-1 enzyme solution.
-
Inhibitor Control Wells: Add 50 µL of the BACE-1 enzyme solution pre-incubated with a known BACE-1 inhibitor.
-
Blank (No Enzyme) Wells: Add 50 µL of BACE-1 Assay Buffer.
-
-
Reaction Initiation:
-
To each well, add 50 µL of the diluted substrate solution to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorometer pre-set to the appropriate temperature (e.g., 37°C).
-
Kinetic Assay: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). The rate of increase in fluorescence corresponds to the enzyme activity.
-
Endpoint Assay: Incubate the plate for a fixed time (e.g., 60 minutes) at 37°C. Stop the reaction by adding a stop solution if necessary. Measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
For endpoint assays, the net fluorescence intensity is proportional to the total enzyme activity over the incubation period.
-
Thimet Oligopeptidase (TOP) Activity Assay using this compound
This protocol can be adapted for use in a standard fluorometer cuvette or a 96-well plate.
Reagents and Materials:
-
Recombinant or purified TOP enzyme
-
This compound substrate
-
TOP Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
TOP Inhibitor (e.g., a specific TOP inhibitor for control)
-
Fluorometer or 96-well plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Dilute the substrate in TOP Assay Buffer to the desired final concentration.
-
Dilute the TOP enzyme in TOP Assay Buffer.
-
-
Assay Setup (Cuvette Method):
-
Add the desired volume of TOP Assay Buffer to a cuvette.
-
Add the substrate to the cuvette and place it in the fluorometer to obtain a baseline reading.
-
Initiate the reaction by adding a small volume of the diluted TOP enzyme to the cuvette and mix gently.
-
-
Assay Setup (96-Well Plate Method):
-
Follow a similar setup as the BACE-1 assay, substituting the enzyme and buffer with those specific for TOP.
-
-
Measurement:
-
Continuously monitor the increase in fluorescence at an excitation of ~320 nm and an emission of ~420 nm at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence signal increase over time.
-
Mandatory Visualizations
Signaling Pathways
The enzymatic activities measured by these substrates are central to the processing of the Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflows
The general workflow for a FRET-based enzymatic assay is depicted below.
Caption: General Workflow for a FRET-based Enzymatic Assay.
Logical Relationships
The logical relationship of the FRET principle is illustrated in the following diagram.
Caption: Principle of the FRET-based Peptide Substrate Assay.
References
An In-depth Technical Guide to the Mechanism of Action of Mca-SEVKMDAEFRK(Dnp)RR-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorogenic peptide Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a specialized substrate designed to assay the activity of Thimet Oligopeptidase (TOP), a zinc metalloendopeptidase implicated in various physiological processes, including the pathogenesis of Alzheimer's disease. This document provides a comprehensive overview of the substrate's mechanism of action, its relationship with TOP, and its relevance in the context of Amyloid Precursor Protein (APP) metabolism. Detailed experimental protocols, quantitative data, and visual diagrams of the underlying biochemical pathways are presented to facilitate its application in research and drug development.
Core Mechanism of Action: Förster Resonance Energy Transfer (FRET)
The functionality of this compound is based on the principle of Förster Resonance Energy Transfer (FRET). This peptide integrates a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp), at strategic positions within its sequence.
In its intact state, the close proximity of the Mca and Dnp moieties allows for the non-radiative transfer of energy from the excited fluorophore to the quencher. This process effectively quenches the fluorescence of the Mca group. Enzymatic cleavage of the peptide backbone by a target protease, such as Thimet Oligopeptidase, separates the fluorophore from the quencher. This separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity, which is directly proportional to the enzymatic activity.
Caption: FRET mechanism of this compound cleavage.
The Target Enzyme: Thimet Oligopeptidase (TOP)
This compound is a substrate for Thimet Oligopeptidase (TOP), also known as EC 3.4.24.15. TOP is a zinc metalloendopeptidase that plays a crucial role in the metabolism of bioactive peptides. A key characteristic of TOP is its size selectivity, as it preferentially cleaves peptides shorter than 20 amino acids.
Biological Significance in Alzheimer's Disease
The amino acid sequence "SEVKMDAEFR" within the substrate corresponds to the wild-type β-secretase cleavage site of the Amyloid Precursor Protein (APP). The accumulation of amyloid-β (Aβ) peptides, which are generated through the proteolytic processing of APP by β- and γ-secretases, is a central event in the pathology of Alzheimer's disease.
Research has demonstrated that TOP can cleave APP at this β-secretase site, suggesting its potential involvement in APP metabolism and, consequently, in the modulation of Aβ production. Furthermore, TOP has been shown to be involved in the degradation of the Aβ peptide itself, indicating a potentially protective role in the context of Alzheimer's disease.
An In-Depth Technical Guide to the Fluorogenic Substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a highly specific fluorogenic substrate designed for the sensitive detection of thimet oligopeptidase (TOP) activity. This substrate incorporates the wild-type β-secretase cleavage site of the amyloid precursor protein (APP), making it a valuable tool in Alzheimer's disease research and for the broader study of TOP's physiological and pathological roles. Its utility lies in the principle of Förster Resonance Energy Transfer (FRET), where the fluorescence of the 7-methoxycoumarin-4-yl)acetyl (Mca) group is quenched by a 2,4-dinitrophenyl (Dnp) group. Enzymatic cleavage of the peptide backbone separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.
Core Properties and Specifications
A summary of the key quantitative data for the this compound substrate is presented below. This information is essential for experimental design and data interpretation.
| Property | Value | Reference |
| Enzyme Specificity | Thimet Oligopeptidase (TOP) | --INVALID-LINK-- |
| Excitation Wavelength | ~325 nm | General value for Mca fluorophore; specific optimization may be required. |
| Emission Wavelength | ~400 nm | General value for Mca fluorophore; specific optimization may be required. |
| Kinetic Constants (with TOP) | ||
| Km | 11 µM | --INVALID-LINK-- |
| kcat | 2.1 s-1 | --INVALID-LINK-- |
| kcat/Km | 1.9 x 105 M-1s-1 | --INVALID-LINK-- |
Signaling Pathway and Mechanism of Action
The enzymatic reaction involving this compound and thimet oligopeptidase follows a straightforward proteolytic cleavage mechanism. The diagram below illustrates this process.
Experimental Protocols
The following is a detailed methodology for a typical enzymatic assay using this compound to measure thimet oligopeptidase activity, based on the protocol described by Koike et al. (1999).
Materials
-
This compound fluorogenic substrate
-
Recombinant or purified thimet oligopeptidase (TOP)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well black microplates (for fluorescence reading)
-
Fluorometer capable of excitation at ~325 nm and emission at ~400 nm
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be determined based on the desired final assay concentrations.
-
Dilute the substrate stock solution and the enzyme to their final working concentrations in the assay buffer (20 mM Tris-HCl, pH 7.5). It is recommended to prepare a range of substrate concentrations to determine kinetic parameters.
-
-
Enzyme Assay:
-
To each well of a 96-well black microplate, add the desired amount of thimet oligopeptidase.
-
Include appropriate controls, such as a no-enzyme control (assay buffer only) and a no-substrate control (enzyme in assay buffer).
-
Pre-incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate to the reaction temperature.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
Immediately place the microplate in a pre-warmed fluorometer.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time. Set the fluorometer to read at an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 400 nm.
-
Collect data points at regular intervals (e.g., every 30 seconds) for a sufficient duration to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), fit the data to the Michaelis-Menten equation using a non-linear regression software.
-
The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Conclusion
This compound is a robust and sensitive tool for the characterization of thimet oligopeptidase activity. The provided data and protocols offer a solid foundation for researchers to incorporate this substrate into their studies, facilitating investigations into the role of TOP in health and disease, particularly in the context of neurodegenerative disorders like Alzheimer's disease. Careful adherence to the experimental guidelines will ensure the generation of reliable and reproducible results.
Mca-SEVKMDAEFRK(Dnp)RR-NH2: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2, and its application in Alzheimer's disease (AD) research. This substrate is a valuable tool for studying the enzymatic activity of key secretases involved in the amyloidogenic pathway, a central pathological cascade in AD.
Core Concepts: The Role of this compound in Alzheimer's Research
This compound is a synthetic peptide that incorporates the wild-type β-secretase (BACE1) cleavage site of the human amyloid precursor protein (APP). Its design as a FRET (Förster Resonance Energy Transfer) substrate allows for the real-time kinetic analysis of enzyme activity. The peptide contains a fluorescent reporter, 7-methoxycoumarin (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the Mca group is liberated, resulting in a measurable increase in fluorescence.
This substrate is primarily used to assay the activity of β-secretase (BACE1), the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides.[1][2][3] The accumulation and aggregation of Aβ in the brain are considered seminal events in the pathogenesis of Alzheimer's disease. Additionally, this peptide has been identified as a substrate for thimet oligopeptidase (TOP), a metalloendopeptidase also implicated in Aβ metabolism.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈₇H₁₂₉N₂₇O₂₈S |
| Molecular Weight | 2033.21 g/mol |
| Amino Acid Sequence | Mca-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH₂ |
| Fluorophore | Mca ((7-Methoxycoumarin-4-yl)acetyl) |
| Quencher | Dnp (2,4-Dinitrophenyl) |
| Excitation Wavelength | ~328 nm |
| Emission Wavelength | ~393 nm |
Quantitative Data: Enzyme-Substrate Interactions
For comparative purposes, research has extensively utilized a similar substrate, Mca-SEVNL DAEFRK(Dnp)RR-NH2, which contains the "Swedish" mutation (KM to NL substitution) of APP. This mutation is known to increase the susceptibility of APP to BACE1 cleavage. It has been reported that the Swedish mutation enhances the affinity of the substrate for BACE1.
| Enzyme | Substrate | Km | Vmax | Reference |
| BACE1 | This compound (Wild-Type) | Data not available | Data not available | - |
| Thimet Oligopeptidase (TOP) | This compound (Wild-Type) | Data not available | Data not available | - |
| BACE1 | Mca-SEVNLDAEFRK(Dnp)RR-NH2 (Swedish) | Data not available | Data not available | - |
Note: The absence of specific kinetic data for the wild-type substrate in the public domain highlights a potential research gap. Direct kinetic comparisons between the wild-type and Swedish mutation substrates would be highly valuable for the field.
Experimental Protocols: BACE1 Activity Assay
The following is a generalized protocol for a BACE1 activity assay using a fluorogenic substrate like this compound, adapted from methodologies for similar substrates. Researchers should optimize concentrations and incubation times for their specific experimental conditions.
Materials:
-
Recombinant human BACE1 enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 inhibitor (for control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Reconstitute the BACE1 enzyme in Assay Buffer to the desired concentration. Keep on ice.
-
Prepare a stock solution of the this compound substrate in DMSO. Protect from light. Dilute to the final working concentration in Assay Buffer immediately before use.
-
Prepare a stock solution of a known BACE1 inhibitor in DMSO for the negative control.
-
-
Assay Setup (in a 96-well black plate):
-
Blank wells: Add Assay Buffer only.
-
Enzyme wells: Add BACE1 enzyme in Assay Buffer.
-
Inhibitor wells: Add BACE1 enzyme and the BACE1 inhibitor in Assay Buffer.
-
Substrate wells: Prepare the substrate solution in Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to the enzyme and inhibitor wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) with excitation at ~328 nm and emission at ~393 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all other readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of this curve.
-
Enzyme activity can be calculated from a standard curve of the free Mca fluorophore.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited enzyme control.
-
Signaling Pathways and Experimental Workflows
Amyloid Precursor Protein (APP) Processing Pathways
The processing of APP is a central event in Alzheimer's disease. It can be cleaved by two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. BACE1 is the key enzyme that initiates the amyloidogenic pathway.
Caption: Amyloid Precursor Protein (APP) processing pathways.
BACE1-Mediated Signaling Cascade
BACE1 activity is not only central to Aβ production but is also influenced by upstream signaling events and has other downstream substrates that can affect neuronal function.
Caption: BACE1 upstream regulation and downstream signaling.
Experimental Workflow for BACE1 Inhibitor Screening
This compound is an ideal substrate for high-throughput screening of potential BACE1 inhibitors. The workflow for such a screen is outlined below.
Caption: High-throughput screening workflow for BACE1 inhibitors.
Conclusion
This compound is a fundamental tool for investigating the enzymatic activity of BACE1 and other proteases implicated in Alzheimer's disease. Its use in enzymatic assays allows for the quantitative assessment of enzyme function and the screening of potential therapeutic inhibitors. While a lack of publicly available, specific kinetic data for this wild-type substrate presents a challenge, the methodologies and conceptual frameworks outlined in this guide provide a solid foundation for its application in advancing our understanding of Alzheimer's disease pathology and in the development of novel therapeutic strategies. Further research to determine the precise kinetic parameters of this substrate with BACE1 and TOP would be a valuable contribution to the field.
References
- 1. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Mca-SEVKMDAEFRK(Dnp)RR-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the fluorogenic peptide substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2, a valuable tool in the study of Alzheimer's disease and related neurological research.
Core Structure and Properties
This compound is a custom-synthesized peptide designed for the sensitive detection of specific protease activity. Its structure is comprised of several key functional components:
-
Fluorophore (Mca): At the N-terminus, a (7-Methoxycoumarin-4-yl)acetyl (Mca) group serves as the fluorescent donor.
-
Peptide Sequence (SEVKMDAEFRK): This sequence corresponds to the wild-type β-secretase cleavage site of the human amyloid precursor protein (APP).
-
Quencher (Dnp): A 2,4-Dinitrophenyl (Dnp) group is attached to the side chain of the Lysine (K) residue. The Dnp group functions as a quencher, absorbing the energy emitted by the Mca fluorophore when in close proximity.
-
Solubilizing/Spacer Residues (RR): Two Arginine (R) residues are added to the C-terminus to enhance the peptide's solubility in aqueous buffers.
-
Amidated C-Terminus (-NH2): The C-terminus is amidated to mimic the natural peptide structure and prevent degradation by carboxypeptidases.
The principle of this peptide's function is based on Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca donor and Dnp quencher results in the quenching of fluorescence. Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp moieties, they are separated, leading to a measurable increase in fluorescence intensity.
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C87H129N27O28S | [1] |
| Typical Excitation Wavelength | 320-328 nm | [2] |
| Typical Emission Wavelength | 393-420 nm | [2] |
Biological Function and Applications
This peptide is a specific substrate for the enzyme thimet oligopeptidase (TOP) , also known as endopeptidase 24.15.[3][4] TOP is a metalloendopeptidase that has been implicated in the processing of APP.[3] Cleavage of APP at the β-secretase site is a critical step in the amyloidogenic pathway, which leads to the formation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.
The primary application of this compound is in in vitro enzyme activity assays to:
-
Quantify the activity of thimet oligopeptidase.
-
Screen for inhibitors of TOP.
-
Study the kinetics of TOP-mediated APP cleavage.
-
Investigate the role of TOP in APP processing and Alzheimer's disease pathogenesis.
Enzymatic Cleavage and Kinetics
Thimet oligopeptidase cleaves the peptide bond within the SEVKMDAEFRK sequence. While the precise cleavage site within this specific substrate is not explicitly stated in the provided search results, TOP is known to have a preference for cleaving peptides near the C-terminus.[2]
Experimental Protocols
The following is a generalized protocol for a thimet oligopeptidase activity assay using this compound. This should be optimized for specific experimental conditions.
Materials and Reagents
-
This compound substrate
-
Recombinant human thimet oligopeptidase (TOP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for substrate reconstitution
-
96-well black microplates
-
Fluorescence microplate reader with excitation and emission filters for Mca (e.g., Ex: 328 nm, Em: 420 nm)
Reagent Preparation
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store in aliquots at -20°C or -80°C, protected from light.
-
Enzyme Working Solution: Dilute the recombinant TOP to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range. Prepare this solution fresh before each experiment.
-
Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration. The final concentration should ideally be at or below the Km value, if known, for initial rate measurements.
Assay Procedure
-
Set up the reaction: To each well of a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Substrate Working Solution
-
(Optional) Inhibitor or test compound
-
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the components to equilibrate.
-
Initiate the reaction: Add the Enzyme Working Solution to each well to start the reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader. Record data at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
Data Analysis
-
Plot the data: Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀): The initial, linear portion of the curve represents the initial reaction velocity. Calculate the slope of this linear phase.
-
Calculate enzyme activity: Convert the change in fluorescence units per minute to the rate of substrate cleavage (e.g., pmol/min) using a standard curve generated with a known concentration of the free Mca fluorophore.
-
Inhibitor studies: For inhibitor screening, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: FRET mechanism of this compound cleavage.
Caption: Role of TOP in APP processing.
References
- 1. Probing the Conformational States of Thimet Oligopeptidase in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thimet oligopeptidase specificity: evidence of preferential cleavage near the C-terminus and product inhibition from kinetic analysis of peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flexibility in substrate recognition by thimet oligopeptidase as revealed by denaturation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Solubility and Reconstitution of Mca-SEVKMDAEFRK(Dnp)RR-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of the fluorogenic peptide substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2. This peptide is a valuable tool in Alzheimer's disease research as a substrate for thimet oligopeptidase (TOP). Understanding its solubility is critical for accurate and reproducible experimental results.
Core Properties
This compound is a synthetic peptide containing the wild-type amyloid precursor protein (APP) β-secretase cleavage site. The peptide is labeled with a fluorescent donor, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp). Cleavage of the peptide by enzymes such as thimet oligopeptidase separates the Mca and Dnp, resulting in an increase in fluorescence that can be used to measure enzyme activity.
Solubility Data
Based on the chemical properties of the constituent amino acids and the hydrophobic nature of the Mca and Dnp moieties, a summary of expected solubility is presented below.
| Solvent | Qualitative Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble [1] | Recommended as the primary solvent for creating stock solutions. |
| Water | Potentially Low | The peptide has a net positive charge, suggesting some aqueous solubility, but this is likely counteracted by hydrophobic groups. Direct dissolution in aqueous buffers may be difficult. |
| Aqueous Buffers (e.g., PBS) | Potentially Low | Similar to water, direct reconstitution may lead to incomplete dissolution or aggregation. It is recommended to first dissolve in DMSO. |
| Methanol / Ethanol | Not Recommended | Compatibility with downstream assays is often poor, and solubility is not guaranteed. |
Experimental Protocols
Recommended Reconstitution Protocol for this compound
This protocol is based on best practices for similar fluorogenic peptide substrates. It is strongly recommended to perform a small-scale solubility test with a fraction of the peptide before dissolving the entire stock.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized peptide to warm to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the peptide.
-
Initial Dilution in DMSO:
-
Carefully open the vial and add the required volume of DMSO to achieve a desired stock concentration (e.g., 1-10 mM). It is crucial to dissolve the peptide completely in DMSO before any aqueous dilution.
-
For example, to create a 1 mM stock solution from 1 mg of peptide (Molecular Weight: ~2033.2 g/mol ), you would add approximately 492 µL of DMSO.
-
-
Ensuring Complete Dissolution:
-
Tightly cap the vial and vortex gently for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
-
Aqueous Working Solutions:
-
For most enzymatic assays, the DMSO stock solution must be diluted into an aqueous buffer.
-
To prevent precipitation, it is critical to add the DMSO stock solution drop-wise to the aqueous buffer while gently vortexing. Never add the aqueous buffer directly to the DMSO stock.
-
The final concentration of DMSO in the assay should be kept as low as possible (typically <1%) to avoid impacting enzyme activity or cell viability.
-
-
Storage:
-
Store the DMSO stock solution in tightly sealed aliquots at -20°C or -80°C.
-
Protect the solution from light due to the photosensitive nature of the fluorophore.
-
Avoid repeated freeze-thaw cycles.
-
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the reconstitution workflow and the peptide's role in a typical enzymatic assay.
Caption: Workflow for reconstituting this compound.
Caption: FRET-based detection of enzymatic activity.
References
BACE1 Substrates for In Vitro Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of substrates utilized in in vitro assays for Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. As the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, BACE1 is a primary target for therapeutic intervention. Accurate and reproducible in vitro assays are crucial for the discovery and characterization of BACE1 inhibitors.
Core Concepts in BACE1 Substrate Design
BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) to initiate the generation of Aβ.[1][2] Effective in vitro assays rely on substrates that are specifically and efficiently cleaved by BACE1, producing a measurable signal. The most common substrates are synthetic peptides derived from the BACE1 cleavage site on APP, particularly the "Swedish" mutation, which enhances cleavage.[3][4] These peptides are often modified for detection using various technologies.
Types of BACE1 Substrates and Assay Formats
The primary methods for measuring BACE1 activity in vitro involve fluorogenic or colorimetric substrates.
-
Fluorescence Resonance Energy Transfer (FRET) Substrates : This is the most widely used format for high-throughput screening (HTS).[3][5] FRET substrates are short peptides labeled with a fluorescent donor and a quenching acceptor molecule. In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[3][6]
-
Colorimetric Substrates : These assays utilize substrates that, when cleaved, release a chromophore that can be quantified by measuring its absorbance.[2] An example is the use of N-alpha-benzoyl-D,L-arginine p-nitroanilide (BAPNA), where BACE1-mediated hydrolysis releases p-nitroaniline (pNA).[2]
-
Time-Resolved Fluorescence (TRF) Substrates : To minimize interference from fluorescent compounds, TRF assays use lanthanide chelate donors (e.g., Europium) with a long fluorescence lifetime. The signal is measured after a delay, reducing background fluorescence.[7]
Quantitative Comparison of BACE1 Substrates
The selection of a substrate is critical and depends on the specific application, such as kinetic studies or high-throughput screening. The Michaelis constant (Km) is a key parameter, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.[8]
| Substrate Type | Example Substrate Sequence/Composition | Km | Vmax | Assay Principle | Reference |
| FRET Peptide | Rh-EVNLDAEFK-Quencher | ~750 nM (Assay Concentration) | Not specified | Fluorescence increase upon cleavage | [3][9] |
| TR-FRET Peptide | Eu-Chelate-APP Swedish Peptide-Quencher | Not specified | Not specified | Time-resolved fluorescence increase | [7] |
| Fluorescent Protein | Casein-FITC | 110 nM | Significantly increased in AD brains | Fluorescence increase upon proteolysis | [2][10][11] |
| Colorimetric Peptide | L-BAPNA | Not specified | Not specified | Absorbance increase of p-nitroaniline | [2] |
Note: Kinetic parameters can vary significantly based on assay conditions (e.g., pH, buffer composition).
Key Signaling Pathway: Amyloid Precursor Protein (APP) Processing
BACE1 initiates the amyloidogenic pathway, which leads to the production of amyloid-β peptides. This pathway is a central focus in Alzheimer's disease research. BACE1 first cleaves APP to produce a secreted ectodomain (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is then cleaved by γ-secretase to release the Aβ peptide.[1]
Caption: The amyloidogenic processing pathway of APP initiated by BACE1.
Detailed Experimental Protocols
Protocol 1: BACE1 In Vitro FRET Assay
This protocol provides a generalized procedure for measuring BACE1 activity using a synthetic FRET peptide substrate. This method is suitable for inhibitor screening and kinetic analysis.
I. Materials and Reagents:
-
Recombinant Human BACE1 Enzyme (e.g., ~0.3-1.0 Unit/µl)
-
BACE1 FRET Substrate (e.g., based on Swedish APP mutation, 75 µM stock)
-
BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[6]
-
BACE1 Inhibitor (Positive Control) or Test Compounds
-
Stop Solution (optional, for endpoint assays)
-
DMSO (for dissolving compounds)
-
Black 96-well or 384-well microplates[12]
-
Fluorescence Microplate Reader (Excitation/Emission wavelengths dependent on substrate fluorophores, e.g., Ex: 320nm / Em: 405nm or specific red-shifted wavelengths)[3][13]
II. Reagent Preparation:
-
Assay Buffer : Thaw and bring the BACE1 Assay Buffer to room temperature before use.[12]
-
3X BACE1 Substrate Solution : Dilute the BACE1 substrate stock (e.g., 75 µM) to a 3X working concentration (e.g., 750 nM) in BACE1 Assay Buffer. Protect from light.[3]
-
3X BACE1 Enzyme Solution : On ice, dilute the BACE1 enzyme stock to a 3X working concentration (e.g., 1 Unit/mL or 7.5-10 ng/µl) in BACE1 Assay Buffer. Prepare this solution just before use and keep it on ice. Avoid multiple freeze-thaw cycles.[3][12]
-
Test Compounds/Inhibitor : Prepare serial dilutions of test compounds and positive control inhibitors in DMSO, and then dilute further in BACE1 Assay Buffer to a 3X final concentration. The final DMSO concentration in the assay should typically not exceed 1%.[12]
III. Assay Procedure (384-well format, 30 µL final volume):
-
Compound Plating : Add 10 µL of 3X Test Compound or 3X positive control inhibitor to the appropriate wells. For "No Inhibitor" (positive control) and "No Enzyme" (negative control) wells, add 10 µL of Assay Buffer containing the same concentration of DMSO.
-
Substrate Addition : Add 10 µL of 3X BACE1 Substrate solution to all wells. Mix gently by pipetting or orbital shaking.
-
Enzyme Addition & Reaction Initiation : To initiate the reaction, add 10 µL of 3X BACE1 Enzyme solution to all wells except the "No Enzyme" negative control wells. For the negative control wells, add 10 µL of Assay Buffer.[3]
-
Incubation : Incubate the plate at room temperature or 37°C for 60-120 minutes, protected from light.[3][13]
-
Signal Detection :
-
Kinetic Reading : Measure fluorescence intensity every 1-2 minutes immediately after enzyme addition. The rate of reaction is determined from the slope of the linear phase of the fluorescence curve.[12]
-
Endpoint Reading : After the incubation period, stop the reaction (optional, with a stop solution) and read the final fluorescence intensity.[3]
-
IV. Data Analysis:
-
Subtract the background fluorescence from the "No Enzyme" control wells.
-
Calculate the percent inhibition for each test compound concentration relative to the "No Inhibitor" control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a BACE1 inhibitor screening assay using a FRET-based method.
References
- 1. The Basic Biology of BACE1: A Key Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiwell fluorometric and colorimetric microassays for the evaluation of beta-secretase (BACE-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Computational Insights into Substrate and Site Specificities, Catalytic Mechanism, and Protonation States of the Catalytic Asp Dyad of β-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 9. Inkjet printing-based β-secretase fluorescence resonance energy transfer (FRET) assay for screening of potential β-secretase inhibitors of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Altered beta-secretase enzyme kinetics and levels of both BACE1 and BACE2 in the Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Central Role of BACE1 in Amyloid Precursor Protein Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical role of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) in the processing of Amyloid Precursor Protein (APP). A pivotal enzyme in the amyloidogenic pathway, BACE1 is a primary therapeutic target in the development of treatments for Alzheimer's disease. This document details the molecular mechanisms of BACE1-mediated APP cleavage, the regulation of its enzymatic activity, and key experimental protocols for its study.
BACE1 and the Amyloidogenic Pathway
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[1] The production of Aβ is initiated by the sequential proteolytic cleavage of the type I transmembrane protein, APP.[2][3] This process can occur via two competing pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
In the non-amyloidogenic pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the toxic Aβ peptide.[1] Conversely, the amyloidogenic pathway is initiated by the cleavage of APP by the β-secretase, BACE1.[2][4] BACE1 cleaves APP at the N-terminus of the Aβ sequence, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment of 99 amino acids (C99).[2][5] Subsequently, the γ-secretase complex cleaves C99 at various positions within its transmembrane domain to release Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone and neurotoxic Aβ42.[1][3][5]
BACE1 is a type I transmembrane aspartyl protease, with its catalytic domain located in the luminal/extracellular space.[6] Its optimal activity is in acidic environments, such as those found in the Golgi apparatus and endosomes, which are the primary subcellular locations for BACE1-mediated APP processing.[6][7]
BACE1 Cleavage Sites on APP
Under physiological conditions, BACE1 predominantly cleaves APP at two main sites. The major cleavage site is at the Glu¹¹ position within the Aβ sequence (β'-site), which generates the C89 fragment and leads to the production of truncated, non-amyloidogenic Aβ peptides.[8] The minor, but pathologically significant, cleavage occurs at the Asp¹ position (β-site), producing the C99 fragment, which is the direct precursor to full-length Aβ.[8] Certain mutations associated with familial Alzheimer's disease, such as the Swedish mutation (K670N/M671L), enhance the cleavage of APP at the β-site, thereby increasing Aβ production.[8]
Quantitative Data on BACE1 Activity and Inhibition
The enzymatic activity of BACE1 and the efficacy of its inhibitors are critical parameters in preclinical and clinical research. The following tables summarize key quantitative data related to BACE1 kinetics and the potency of various inhibitors.
| Parameter | Value | Species | Reference |
| Kcat/Km (APPΔNL substrate) | 0.12 h⁻¹nM⁻¹ | Human | [9] |
| Optimal pH | ~4.5 | Human | [9] |
Table 1: Kinetic Parameters of Human BACE1. This table presents the catalytic efficiency and optimal pH for human BACE1 activity.
| Substrate | Cleavage Site (P1-P1') | Sequence Context | Reference |
| APP (wild-type) | Met-Asp | EVKM↓DAEFR | [10] |
| APP (Swedish mutant) | Leu-Asp | EVNL↓DAEFR | [10] |
| Neuregulin 1 (NRG1) | Phe-Met | LVKCF↓M | [4] |
| Jagged-1 (Jag1) | Ala-Ala | VLA↓A | [4] |
| CHL1 | Tyr-Glu | VSY↓E | [4] |
| SEZ6 | Leu-Asp | VLE↓D | [11] |
Table 2: A Selection of BACE1 Substrates and Their Cleavage Sites. This table provides a list of known BACE1 substrates beyond APP, highlighting the diversity of its physiological roles.
| Inhibitor | Type of Inhibition | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Verubecestat (MK-8931) | Not specified | 2.2 | 2.2 | [12] |
| Atabecestat (JNJ-54861911) | Not specified | 9.8 | Not specified | [13] |
| Lanabecestat (AZD3293) | Not specified | Not specified | 11 | [12] |
| Elenbecestat (E2609) | Not specified | Not specified | Not specified | [12] |
| CNP520 | Not specified | Not specified | 11 | [12] |
| Cardamonin | Non-competitive | 4350 | 5100 | [14] |
| Pinocembrin | Non-competitive | 27010 | 29300 | [14] |
| Pinostrobin | Non-competitive | 28440 | 30900 | [14] |
Table 3: Kinetic Parameters of Selected BACE1 Inhibitors. This table summarizes the inhibitory constants for several BACE1 inhibitors that have been investigated in clinical trials, as well as some natural compounds.
Regulation of BACE1 Expression and Activity
The expression and activity of BACE1 are tightly regulated at the transcriptional, translational, and post-translational levels. Dysregulation of these processes can lead to elevated BACE1 levels and increased Aβ production, which is observed in the brains of Alzheimer's disease patients.[6][11]
Transcriptional Regulation: The BACE1 gene promoter contains binding sites for several transcription factors, including Sp1, NF-κB, HIF-1α, and STAT3.[4][6] Inflammatory stimuli and cellular stress conditions, such as hypoxia, can upregulate BACE1 transcription through the activation of these factors.[6]
Translational Regulation: The 5' untranslated region (UTR) of BACE1 mRNA contains regulatory elements that can modulate its translation efficiency.[15]
Post-Translational Modifications: BACE1 undergoes several post-translational modifications that are crucial for its maturation, trafficking, and activity. These include N-glycosylation, phosphorylation, palmitoylation, and ubiquitination.[2][16] For instance, phosphorylation of BACE1 at Ser498 influences its recycling between the cell surface and endosomes.[2]
Caption: Regulation of BACE1 expression and activity.
Experimental Protocols
Studying the role of BACE1 in APP processing requires a variety of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
In Vitro BACE1 Activity Assay (Fluorogenic Substrate)
This protocol describes the measurement of BACE1 activity using a fluorogenic peptide substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish APP mutation sequence flanked by a fluorophore and a quencher)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE1 inhibitor (positive control for inhibition)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the BACE1 inhibitor in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the BACE1 inhibitor dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of diluted recombinant BACE1 enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic BACE1 substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/490 nm) in kinetic mode for 60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for an in vitro BACE1 activity assay.
Cell-Based APP Processing Assay (Western Blot)
This protocol outlines the analysis of APP processing and the generation of its C-terminal fragments (CTFs) in cultured cells.
Materials:
-
Cells expressing human APP (e.g., HEK293-APP or SH-SY5Y cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-APP C-terminal, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with compounds of interest (e.g., BACE1 inhibitors) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the C-terminus of APP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody for loading control.
-
Quantify the band intensities of full-length APP, C99, and C89.
Measurement of Aβ Levels (ELISA)
This protocol describes the quantification of secreted Aβ levels in cell culture media or biological fluids.
Materials:
-
Aβ ELISA kit (specific for Aβ40 or Aβ42)
-
Cell culture supernatant or biological fluid samples
-
Microplate reader
Procedure:
-
Collect cell culture media or biological fluid samples.
-
Centrifuge the samples to remove any cells or debris.
-
Follow the manufacturer's instructions for the specific Aβ ELISA kit. This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating the plate to allow Aβ to bind to the capture antibody. c. Washing the plate to remove unbound material. d. Adding a detection antibody that binds to a different epitope on Aβ. e. Washing the plate again. f. Adding a substrate that reacts with the enzyme-conjugated detection antibody to produce a colorimetric signal. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.
Immunofluorescence Staining of BACE1 and APP
This protocol details the visualization of the subcellular localization and co-localization of BACE1 and APP in cultured cells.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-BACE1 and anti-APP
-
Fluorophore-conjugated secondary antibodies (with distinct emission spectra)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on sterile glass coverslips in a culture dish.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with a mixture of primary antibodies against BACE1 and APP diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a mixture of fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
Conclusion
BACE1 plays an indispensable role in the amyloidogenic processing of APP, making it a highly attractive target for therapeutic intervention in Alzheimer's disease. A thorough understanding of its enzymatic properties, the regulation of its activity, and the methodologies to study its function is paramount for the continued development of effective and safe BACE1-targeted therapies. This technical guide provides a foundational resource for researchers and drug development professionals engaged in this critical area of neuroscience. The provided data and protocols serve as a starting point for further investigation into the complex biology of BACE1 and its implications for neurodegenerative disease.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Quantitative detection of amyloid-β peptides by mass spectrometry: state of the art and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of β-Secretase (BACE1) Substrates Using Quantitative Proteomics | PLOS One [journals.plos.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCR of fixed mouse brain tissue sections [protocols.io]
- 14. Biological Evaluation and Docking Analysis of Potent BACE1 Inhibitors from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 16. Cell biology, regulation and inhibition of β‐secretase (BACE‐1) | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Fluorogenic Peptide Substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2
This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2, designed for researchers, scientists, and professionals in drug development. This document details its spectral properties, the underlying Fluorescence Resonance Energy Transfer (FRET) mechanism, and a generalized protocol for its application in enzymatic assays.
Core Concepts: FRET and Protease Activity Measurement
The peptide this compound is a tool for measuring the activity of specific proteases. Its function is based on Fluorescence Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In this peptide, the fluorophore is 7-Methoxycoumarin-4-acetic acid (Mca), and the quencher is a 2,4-Dinitrophenyl (Dnp) group.
In its intact state, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca is excited by an external light source, it transfers its energy to the Dnp group non-radiatively. This energy transfer prevents the Mca from emitting light (fluorescence). Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp, they are separated. This separation disrupts the FRET process, and the Mca molecule, when excited, now emits its characteristic fluorescence. The increase in fluorescence intensity over time is directly proportional to the rate of enzymatic cleavage and thus, the enzyme's activity.
This particular peptide sequence, SEVKMDAEFRK, contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site, making it a substrate for enzymes like thimet oligopeptidase (TOP), which is relevant in Alzheimer's disease research.[1] A similar sequence with a single amino acid substitution is a known substrate for BACE-1.
Spectral Properties
The efficiency of the FRET process is highly dependent on the spectral overlap between the emission spectrum of the donor fluorophore (Mca) and the absorption spectrum of the acceptor quencher (Dnp).
| Parameter | Mca (7-Methoxycoumarin-4-acetic acid) | Dnp (2,4-Dinitrophenyl) |
| Excitation Wavelength (λex) | 320 - 322 nm[2][3][4] | - |
| Emission Wavelength (λem) | 381 - 405 nm[2][3][4] | - |
| Absorption Wavelength (λabs) | ~323.8 nm | Broad absorption, with maxima reported around 340-430 nm[5][6] |
| Molar Extinction Coefficient (ε) | 11,820 cm⁻¹M⁻¹ at 323.8 nm | Not specified for the peptide conjugate |
| Quantum Yield (Φ) | 0.18 (in methanol) | - |
Enzymatic Assay Workflow and FRET Mechanism Diagrams
The following diagrams illustrate the FRET mechanism and a typical workflow for an enzymatic assay using this compound.
Experimental Protocol
The following is a generalized experimental protocol for the use of this compound in a continuous kinetic enzymatic assay. This protocol may require optimization depending on the specific enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., Tris-HCl with appropriate pH and additives like NaCl and CaCl2)
-
Purified enzyme of interest (e.g., Thimet Oligopeptidase)
-
Fluorescence microplate reader with excitation at ~320 nm and emission at ~405 nm.[4][7]
-
Thermostatted microplate holder or incubator
-
Black, flat-bottom microplates (to minimize background fluorescence)
Procedure:
-
Substrate Preparation:
-
Reconstitute the lyophilized this compound peptide in DMSO to create a concentrated stock solution (e.g., 1-10 mM).
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Assay Setup:
-
Prepare the assay buffer and enzyme solution. The final enzyme concentration should be in its linear range.
-
In a microplate, add the assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include control wells without the enzyme to measure background fluorescence.
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
-
Initiation and Measurement:
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer. The final substrate concentration typically ranges from 10-20 µM.[7]
-
Initiate the enzymatic reaction by adding the substrate working solution to all wells.
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 405 nm.[4][7]
-
-
Data Analysis:
-
For each sample, subtract the background fluorescence (from the no-enzyme control) from the measured fluorescence values.
-
Plot the background-corrected fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
Important Considerations:
-
Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed. Ensure that the total absorbance of the solution at the excitation and emission wavelengths is low (typically < 0.1) to avoid this effect.
-
Enzyme Concentration: The concentration of the enzyme should be optimized to ensure that the reaction rate is linear for a sufficient period.
-
Substrate Concentration: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate kinetic studies.
-
Instrument Settings: The gain and other settings of the fluorescence reader should be optimized to maximize the signal-to-noise ratio without saturating the detector.
This guide provides a foundational understanding of the this compound fluorogenic peptide. For specific applications, it is recommended to consult relevant literature for detailed, optimized protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spectrum [MCA (7-Methoxycoumarin-4-acetic acid)] | AAT Bioquest [aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ubpbio.com [ubpbio.com]
An In-depth Technical Guide to FRET-based Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Förster Resonance Energy Transfer (FRET)-based peptide substrates, a critical tool in modern biochemical and pharmacological research. We will delve into the core principles of FRET, the rational design and synthesis of these substrates, their diverse applications, and detailed experimental protocols for their use.
Core Principles of Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a biophysical mechanism describing the non-radiative transfer of energy between two light-sensitive molecules, or chromophores.[1] An electronically excited "donor" chromophore can transfer energy to a nearby "acceptor" chromophore through dipole-dipole coupling.[1][2] This energy transfer is exceptionally sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers (10-100 Å).[3][4][5] The efficiency of this transfer is inversely proportional to the sixth power of the distance separating the donor and acceptor, a relationship that makes FRET a powerful "spectroscopic ruler" for measuring nanoscale distances.[1][2]
For FRET to occur, two primary conditions must be met:
-
The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[3][5][6]
-
The donor and acceptor molecules must be in close proximity, typically within 1-10 nm.[6]
In the context of peptide substrates, a donor fluorophore and an acceptor are attached to the same peptide. When the peptide is intact, the donor and acceptor are close, allowing for efficient FRET. If the acceptor is a "quencher" (a non-fluorescent dye), the energy transferred from the donor is dissipated as molecular vibrations, resulting in no fluorescence emission.[5][7] If the acceptor is also a fluorophore, it will emit light at a longer wavelength upon receiving energy from the donor.[5][8]
Design and Synthesis of FRET Peptides
The design of an effective FRET peptide substrate requires careful consideration of the peptide sequence and the selection of an appropriate donor-acceptor pair.[9][10]
Peptide Sequence Design: The amino acid sequence is critical as it determines the substrate's specificity for the target enzyme (e.g., a specific protease).[10][11] The peptide must contain a cleavage site recognized by the enzyme of interest, flanked by sequences that ensure proper binding to the enzyme's active site.[10] The length of the peptide can also influence FRET efficiency and the kinetic parameters of the enzymatic reaction.[9]
Selection of FRET Pairs: A multitude of donor-acceptor pairs are available, ranging from traditional organic dyes to fluorescent proteins and quantum dots.[9][12] The choice depends on the specific application, instrumentation, and potential for spectral overlap with other fluorescent molecules in the assay.
-
Donor-Quencher Pairs: These are common in protease assays. Upon cleavage, the quenching is relieved, and an increase in the donor's fluorescence is detected.[5][7]
-
Donor-Acceptor (Fluorophore) Pairs: In this configuration, cleavage leads to a decrease in the acceptor's emission and a simultaneous increase in the donor's emission, allowing for ratiometric measurements.[5][11]
Synthesis: FRET-labeled peptides are typically synthesized using solid-phase peptide synthesis (SPPS).[13] The fluorophore and quencher can be incorporated at the N- and C-termini or on the side chains of specific amino acids like lysine or cysteine during or after the main peptide synthesis.[9]
| Donor | Acceptor / Quencher | Excitation (nm) | Emission (nm) | R₀ (Å) |
| EDANS | DABCYL | ~340 | ~490 | 33 |
| Mca | Dnp | ~325 | ~392 | - |
| Abz | 3-Nitrotyrosine / EDDnp | ~320 | ~420 | - |
| 5-FAM (Fluorescein) | CPQ2™ | ~495 | ~520 | - |
| CyPet | YPet | ~414 | ~475 (Donor), ~530 (Acceptor) | - |
| CFP | YFP | ~430 | ~475 (Donor), ~525 (Acceptor) | 49-52 |
| FITC | Dabcyl | ~495 | ~520 | - |
| Table 1: Common FRET Pairs for Peptide Substrates. Data compiled from multiple sources.[5][9][14][15][16][17] |
Applications in Research and Drug Discovery
FRET-based peptide substrates are versatile tools with significant applications in both basic research and pharmaceutical development.[7][18][19]
-
Protease Activity Assays: The most common application is the detection and quantification of protease activity. These assays are continuous and highly sensitive, making them ideal for studying enzyme function.[18][20]
-
Enzyme Kinetics: FRET assays are widely used to determine key kinetic parameters of enzymes, such as the Michaelis constant (Kₘ) and the catalytic rate (kcat).[14][21] This is crucial for characterizing enzymes and understanding their mechanisms.
-
High-Throughput Screening (HTS): The simplicity and sensitivity of FRET assays make them highly adaptable for HTS of potential enzyme inhibitors in drug discovery pipelines.[7][18][22]
-
Molecular Interaction Studies: FRET can be used to study protein-protein interactions, protein folding, and conformational changes in real-time.[4][19][20]
| Enzyme | FRET Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Caspase-1 | Dabcyl-YVADAPV-EDANS | 11.4 | 0.79 | - |
| SENP1 | CyPet-(pre-SUMO1)-YPet | - | - | (3.2 ± 0.55) x 10⁷ |
| SUMO1-Ubc9 Interaction | CFP-SUMO1 / YFP-Ubc9 | 0.59 ± 0.09 (Kᴅ) | - | - |
| Table 2: Example Kinetic and Affinity Parameters Determined Using FRET Assays.[5][14][23] |
Experimental Protocols
Here we provide generalized protocols for common FRET-based assays. Researchers should optimize buffer conditions, enzyme concentrations, and substrate concentrations for their specific system.
General Protocol for a Protease Activity Assay
This protocol outlines the basic steps for measuring the activity of a protease using a FRET peptide substrate.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer optimal for the target enzyme's activity (e.g., 20 mM Tris-HCl, 50 mM NaCl, pH 7.4).[14][24]
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.
-
Prepare a stock solution of the purified enzyme.
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the enzyme solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the donor fluorophore in a kinetic mode (e.g., every 15-60 seconds for 5-30 minutes).[14]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. The velocity is proportional to the rate of substrate cleavage.
-
Protocol for Determining Enzyme Kinetic Parameters
This protocol extends the general assay to determine Kₘ and kcat by measuring reaction rates at various substrate concentrations.
Methodology:
-
Assay Setup: Prepare a series of reactions as described in the general protocol, but vary the concentration of the FRET peptide substrate over a wide range (e.g., 0.1x to 10x the expected Kₘ). Keep the enzyme concentration constant and low enough to ensure steady-state kinetics.
-
Measurement: Perform the kinetic fluorescence measurements for each substrate concentration.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Convert fluorescence units/sec to concentration/sec using a standard curve of the cleaved fluorescent product if absolute rates are required.
-
Plot V₀ as a function of substrate concentration [S].
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
-
Calculate the turnover number, kcat, using the equation: kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration.
-
Data Analysis and Troubleshooting
Accurate analysis of FRET data is crucial for reliable results. Several factors can influence the fluorescence signal and must be considered.
Inner Filter Effect (IFE): At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to a non-linear relationship between fluorescence and concentration.[21] This can cause an apparent decrease in reaction velocity at high substrate levels.[21] IFE can be minimized by using low substrate concentrations, smaller pathlength cuvettes, or by applying a mathematical correction.[21]
Data Correction: For accurate kinetic analysis, especially when using ratiometric FRET pairs, it is important to correct for spectral crosstalk (donor emission bleeding into the acceptor channel and direct excitation of the acceptor).[14][24]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal / Assay Window | - Incorrect excitation/emission filters.[25]- Enzyme is inactive or inhibited.- Substrate is not specific to the enzyme.- pH or buffer conditions are suboptimal.[26] | - Verify instrument settings and filter choices are correct for the FRET pair.[25]- Test enzyme activity with a known positive control.- Optimize assay buffer (pH, salts, cofactors).- Synthesize a new substrate with a known cleavage sequence. |
| High Background Fluorescence | - Substrate is degrading spontaneously.- Autofluorescence from assay components or plate.- Intrinsic background from the working reagent.[26] | - Check substrate stability in the assay buffer without enzyme.- Use a microplate with low autofluorescence (e.g., black plates).- Always include and subtract a "no enzyme" control. |
| Non-linear Progress Curves | - Substrate depletion.- Product inhibition.- Enzyme instability.- Inner Filter Effect (IFE) at high substrate concentration.[21] | - Use a lower enzyme concentration or measure only the initial phase.- Perform experiments to test for product inhibition.- Check enzyme stability over the assay time.- Dilute samples or apply an IFE correction formula.[21] |
| Poor Reproducibility | - Inaccurate pipetting, especially of small volumes.[26]- Temperature fluctuations between wells or plates.- Introduction of air bubbles into wells.[26] | - Use calibrated pipettes and reverse pipetting techniques for viscous solutions.[26]- Ensure uniform temperature across the microplate.- Centrifuge the plate briefly to remove bubbles before reading. |
| Table 3: Troubleshooting Common Issues in FRET-based Assays. |
Conclusion
FRET-based peptide substrates represent a sensitive, continuous, and highly versatile technology for studying enzyme activity and molecular interactions. Their adaptability to high-throughput formats has solidified their role as an essential tool in drug discovery and fundamental research. A thorough understanding of the principles of FRET, rational substrate design, and potential experimental artifacts is paramount for generating accurate and reproducible data. As new fluorophores and labeling technologies emerge, the capabilities and applications of FRET-based assays will continue to expand, offering ever more powerful insights into complex biological systems.
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. Förster Resonance Energy Transfer (FRET) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 4. azom.com [azom.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. What is Förster Resonance Energy Transfer | What is FRET [edinst.com]
- 7. qyaobio.com [qyaobio.com]
- 8. FRET Substrates-HongTide Biotechnology [hongtide.com]
- 9. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 12. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpcscientific.com [cpcscientific.com]
- 14. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 17. bachem.com [bachem.com]
- 18. FRET Peptides | Custom peptide Synthesis| Eurogentec [eurogentec.com]
- 19. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog | Biosynth [biosynth.com]
- 21. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A new FRET-based platform to track substrate ubiquitination by fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Internal Calibration Förster Resonance Energy Transfer Assay: A Real-Time Approach for Determining Protease Kinetics [mdpi.com]
- 25. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Mca-SEVKMDAEFRK(Dnp)RR-NH2 FRET Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a highly sensitive fluorogenic peptide substrate designed for the kinetic assay of specific proteases. This substrate incorporates the wild-type β-secretase (BACE1) cleavage site of the amyloid precursor protein (APP).[1] It is also recognized and cleaved by Thimet Oligopeptidase (TOP).[1] The peptide is flanked by a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a dinitrophenyl (Dnp) quencher group.
The operational principle of this assay is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Mca and Dnp moieties leads to the quenching of the Mca fluorescence.[2][3][4] Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the Mca group is liberated from the quenching effects of the Dnp group, resulting in a quantifiable increase in fluorescence intensity.[2][3][4] This method allows for the continuous and highly sensitive measurement of enzyme activity, making it an invaluable tool in Alzheimer's disease research and for the screening of potential enzyme inhibitors.
Principle of the Assay
The core of the assay is the enzymatic cleavage of the substrate, which separates the fluorophore (Mca) from the quencher (Dnp), leading to an increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity.
Caption: Principle of the FRET-based enzymatic assay.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| This compound Substrate | Lyophilized powder, store at -20°C to -70°C, protected from light. |
| Recombinant Human BACE1 or TOP | Purified, with known activity. Store as per manufacturer's instructions. |
| Assay Buffer (BACE1) | 50 mM Sodium Acetate, pH 4.5. |
| Assay Buffer (TOP) | 50 mM Tris-HCl, 100 mM NaCl, pH 7.4. |
| Dimethyl sulfoxide (DMSO) | Anhydrous, for substrate reconstitution. |
| 96-well black microplates | Opaque walls to minimize light scatter and background fluorescence. |
| Fluorescence microplate reader | Capable of excitation at ~320 nm and emission detection at ~405 nm. |
| Positive Control Inhibitor (Optional) | Specific inhibitor for BACE1 or TOP for assay validation. |
Experimental Protocols
Reagent Preparation
-
Substrate Stock Solution:
-
Bring the lyophilized this compound substrate to room temperature.
-
Reconstitute the peptide in DMSO to a stock concentration of 1-10 mM. Mix thoroughly by vortexing.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Enzyme Working Solution:
-
On the day of the experiment, thaw the recombinant enzyme on ice.
-
Dilute the enzyme to the desired working concentration in the appropriate ice-cold assay buffer (Sodium Acetate for BACE1, Tris-HCl for TOP). The final concentration should be determined empirically, but a starting point of 10-100 nM is recommended. Keep the diluted enzyme on ice until use.
-
-
Assay Buffer:
-
Prepare the appropriate assay buffer (Sodium Acetate for BACE1 or Tris-HCl for TOP).
-
Ensure the pH is correctly adjusted.
-
Warm the buffer to the reaction temperature (typically 37°C) before use.
-
Assay Procedure
The following protocol is designed for a 96-well plate format with a total reaction volume of 100 µL.
-
Prepare the Reaction Plate:
-
Add 50 µL of pre-warmed assay buffer to each well.
-
For inhibitor studies, add the desired concentration of the inhibitor to the test wells and an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
Add 25 µL of the diluted enzyme working solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 25 µL of assay buffer.
-
-
Initiate the Reaction:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in the pre-warmed assay buffer. A typical final substrate concentration is 5-20 µM.
-
To start the reaction, add 25 µL of the substrate working solution to all wells.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 37°C).
-
Measure the fluorescence intensity at an excitation wavelength of approximately 320 nm and an emission wavelength of approximately 405 nm.
-
Readings can be taken in kinetic mode (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint measurement after a fixed incubation time (e.g., 60 minutes).
-
Data Analysis
-
Background Subtraction: Subtract the fluorescence readings of the "no enzyme" control wells from all other readings.
-
Kinetic Analysis: For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot. The activity is typically expressed as Relative Fluorescence Units (RFU) per minute.
-
Endpoint Analysis: For endpoint assays, the net fluorescence change (Fluorescence at time x - Fluorescence at time 0) is used to determine the enzyme activity.
-
Inhibitor Studies: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity without Inhibitor)] * 100
Quantitative Data Summary
| Parameter | BACE1 Assay | TOP Assay |
| Assay Buffer | 50 mM Sodium Acetate | 50 mM Tris-HCl, 100 mM NaCl |
| pH | 4.5 | 7.4 |
| Substrate Stock Conc. | 1-10 mM in DMSO | 1-10 mM in DMSO |
| Final Substrate Conc. | 5-20 µM | 5-20 µM |
| Final Enzyme Conc. | 10-100 nM (to be optimized) | 10-100 nM (to be optimized) |
| Incubation Temperature | 37°C | 37°C |
| Total Reaction Volume | 100 µL | 100 µL |
| Excitation Wavelength | ~320 nm | ~320 nm |
| Emission Wavelength | ~405 nm | ~405 nm |
Experimental Workflow and Signaling Pathway
Caption: General workflow for the this compound assay.
The this compound substrate is derived from the sequence of Amyloid Precursor Protein (APP), a key molecule in the pathogenesis of Alzheimer's disease. The cleavage of APP by BACE1 is a critical step in the amyloidogenic pathway, leading to the generation of amyloid-beta (Aβ) peptides.
Caption: Simplified amyloidogenic pathway of APP processing.
References
Application Notes and Protocols for BACE1 Assay Using Mca-SEVNLDAEFRK(Dnp)RR-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key aspartic protease in the amyloidogenic pathway. Its cleavage of the amyloid precursor protein (APP) is the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of patients with Alzheimer's disease. As such, BACE1 is a prime therapeutic target for the development of disease-modifying drugs for Alzheimer's disease.
This document provides detailed application notes and protocols for the use of the fluorogenic peptide substrate, Mca-SEVNLDAEFRK(Dnp)RR-NH2 , for the in vitro measurement of BACE1 activity. This substrate is based on the "Swedish" mutation of APP (NL670/671KM), which enhances its cleavage by BACE1, making it a highly sensitive tool for high-throughput screening (HTS) of BACE1 inhibitors and for studying enzyme kinetics.
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide contains a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the proximity of the Dnp group quenches the fluorescence of the Mca group. Upon cleavage of the peptide by BACE1 between the Leucine (L) and Aspartic acid (D) residues, the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the BACE1 enzymatic activity.
It is important to note that the peptide sequence Mca-SEVKMDAEFRK(Dnp)RR-NH2 corresponds to the wild-type APP sequence and is a substrate for thimet oligopeptidase (TOP), not BACE1. The correct and commercially available substrate for BACE1 assays is Mca-SEVNLDAEFRK(Dnp)RR-NH2 .
Data Presentation
Substrate Specifications
| Parameter | Value | Reference |
| Full Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH2 | [1] |
| Molecular Weight | ~2001 Da | [1] |
| Fluorophore (Donor) | Mca ((7-Methoxycoumarin-4-yl) acetyl) | [1] |
| Quencher (Acceptor) | Dnp (2,4-Dinitrophenyl) | [1] |
| Excitation Wavelength | 320-328 nm | [2] |
| Emission Wavelength | 405-420 nm | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C to -70°C, protect from light. Avoid repeated freeze-thaw cycles. | [1] |
Kinetic Parameters
| Parameter | Value | Notes |
| Km | ~13 µM | This value is for a similar FRET substrate with the Swedish mutation sequence and can be used as a starting point for assay optimization. The optimal substrate concentration is typically at or near the Km value. |
Inhibitor Potency (IC50) Data
The following table summarizes IC50 values for known BACE1 inhibitors determined using the Mca-SEVNLDAEFRK(Dnp)RR-NH2 substrate. This data can be used to validate assay performance and as a reference for new compound screening.
| Inhibitor | IC50 Value | Ki Value | Inhibition Type | Reference |
| BACE1 Inhibitor IV | 45 nM | - | - | [1] |
| Cardamonin | 4.35 ± 0.38 µM | 5.1 µM | Non-competitive | [2] |
| Pinocembrin | 27.01 ± 2.12 µM | 29.3 µM | Non-competitive | [2] |
| Pinostrobin | 28.44 ± 1.96 µM | 30.9 µM | Non-competitive | [2] |
Experimental Protocols
Reagent Preparation
-
BACE1 Assay Buffer: 50 mM Sodium Acetate, pH 4.5. Prepare by dissolving sodium acetate in deionized water and adjusting the pH with acetic acid.
-
Recombinant Human BACE1 Enzyme: Reconstitute lyophilized enzyme in the assay buffer to a stock concentration (e.g., 1 unit/µL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. The final concentration in the assay will need to be optimized, but a starting point is typically 0.01-0.05 units/well.
-
Substrate Stock Solution: Dissolve Mca-SEVNLDAEFRK(Dnp)RR-NH2 in DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light.
-
Test Compounds (Inhibitors): Prepare stock solutions in DMSO. Create a dilution series in assay buffer or DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) as it may affect enzyme activity.
-
Positive Control Inhibitor: Use a known BACE1 inhibitor (e.g., BACE1 Inhibitor IV) to validate the assay.
BACE1 Inhibition Assay Protocol (96-well plate format)
This protocol is a general guideline and may require optimization based on the specific plate reader, reagents, and experimental goals.
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the substrate stock solution in BACE1 Assay Buffer to the desired final concentration. A common starting concentration is 10 µM.
-
Enzyme Working Solution: On the day of the experiment, thaw the BACE1 enzyme aliquot on ice and dilute it to the desired concentration in cold BACE1 Assay Buffer. Keep the enzyme on ice until use.
-
-
Assay Plate Setup:
-
Add the following to the wells of a black, opaque 96-well microplate:
-
Blank (No Enzyme) Wells: 20 µL of Substrate Working Solution + 80 µL of Assay Buffer.
-
Negative Control (No Inhibitor) Wells: 20 µL of Substrate Working Solution + 60 µL of Assay Buffer + 20 µL of vehicle (e.g., Assay Buffer with the same % of DMSO as the inhibitor wells).
-
Test Compound Wells: 20 µL of Substrate Working Solution + 60 µL of Assay Buffer + 20 µL of diluted test compound.
-
Positive Control Inhibitor Wells: 20 µL of Substrate Working Solution + 60 µL of Assay Buffer + 20 µL of diluted known BACE1 inhibitor.
-
-
-
Pre-incubation:
-
Mix the plate gently by tapping or using a plate shaker for 30 seconds.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow compounds to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of the BACE1 Enzyme Working Solution to all wells except the "Blank" wells. The final volume in each well should be 120 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Read the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Wavelength Settings: Excitation at ~328 nm and Emission at ~420 nm. (Note: Optimal wavelengths may vary slightly depending on the instrument).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
For each well, calculate the reaction rate (slope) of the linear portion of the fluorescence versus time curve (Relative Fluorescence Units per minute, RFU/min).
-
Calculate the percent inhibition for each test compound concentration:
-
% Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control Well))
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
BACE1 Cleavage of FRET Substrate
Caption: BACE1 enzyme cleaves the FRET substrate, separating the Mca fluorophore from the Dnp quencher, resulting in a fluorescent signal.
Experimental Workflow for BACE1 Inhibition Assay
Caption: Step-by-step workflow for performing a BACE1 enzymatic inhibition assay using a fluorogenic substrate.
References
Application Notes and Protocols for Mca-SEVKMDAEFRK(Dnp)RR-NH2 in Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mca-SEVKMDAEFRK(Dnp)RR-NH2 is a highly sensitive fluorogenic peptide substrate designed for the kinetic analysis of specific proteases, primarily those implicated in Alzheimer's disease research. This substrate incorporates the wild-type β-secretase (BACE1) cleavage site of the amyloid precursor protein (APP). Its utility extends to the study of other proteases, such as thimet oligopeptidase (TOP), that recognize and cleave this sequence.
The peptide is flanked by a fluorescent reporter, (7-methoxycoumarin-4-yl)acetyl (Mca), and a dinitrophenyl (Dnp) quencher. In its intact state, the fluorescence of the Mca group is suppressed by the proximity of the Dnp quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between the Mca and Dnp moieties, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity. This direct relationship between substrate cleavage and fluorescence emission allows for real-time monitoring of enzyme activity.
Principle of the Assay
The enzymatic assay using this compound is based on the principle of FRET. The Mca fluorophore has an excitation maximum around 328 nm and an emission maximum at approximately 420 nm. The close proximity of the Dnp group quenches this fluorescence. Proteolytic cleavage of the substrate separates the Mca and Dnp, leading to a detectable increase in fluorescence at 420 nm upon excitation at 328 nm. The rate of this fluorescence increase is directly proportional to the enzyme's activity under the given conditions.
Applications
-
Enzyme Kinetics: Determination of Michaelis-Menten constants (Km and Vmax) and catalytic efficiency (kcat/Km) for BACE1, TOP, and other relevant proteases.
-
Inhibitor Screening: High-throughput screening and characterization of potential inhibitors of BACE1 and other target enzymes.
-
Drug Discovery: Evaluation of the efficacy and mechanism of action of therapeutic candidates targeting proteases involved in Alzheimer's disease pathology.
Quantitative Data
| Enzyme | Substrate Sequence | Km (µM) | kcat (h⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| BACE1 | APP WT | Not Reported | 26 | Not Reported | [1] |
| BACE2 | APP WT | Not Reported | 42 | Not Reported | [1] |
Note: The kcat values above were determined using a fluorogenic substrate with the wild-type APP sequence. While indicative, the actual kinetic parameters for this compound may vary. Researchers are encouraged to determine these constants for their specific experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human BACE1 or other target enzyme
-
Assay Buffer: 100 mM Sodium Acetate, pH 4.0
-
Dimethyl sulfoxide (DMSO) for substrate reconstitution
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm
Substrate Preparation
-
Reconstitute the lyophilized this compound substrate in DMSO to create a stock solution (e.g., 1 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Enzyme Kinetic Assay Protocol
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Prepare Assay Buffer: Prepare a sufficient volume of 100 mM Sodium Acetate buffer at pH 4.0.
-
Prepare Substrate Dilutions: Dilute the this compound stock solution in Assay Buffer to the desired final concentrations. For a standard kinetic assay, a range of concentrations bracketing the expected Km should be used. A final concentration of 10 µM can be used for initial experiments and inhibitor screening.
-
Prepare Enzyme Dilution: Dilute the enzyme stock solution in Assay Buffer to the desired final concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of the appropriate substrate dilution to each well of a 96-well black microplate.
-
Include control wells containing Assay Buffer only (no substrate) for background fluorescence measurement.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to establish a linear rate of increase (e.g., 30-60 minutes).
-
Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the reaction wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Signaling Pathway of APP Processing
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining enzyme kinetic parameters.
Logical Relationship of the FRET Assay
Caption: Principle of the FRET-based enzyme assay.
References
BACE1 Activity Assay Kit Utilizing Mca-SEVKMDAEFRK(Dnp)RR-NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of a BACE1 activity assay kit employing the fluorogenic substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2. This assay is a critical tool for the investigation of BACE1 enzymatic activity and the screening of potential inhibitors, which are of significant interest in the research and development of therapeutics for Alzheimer's disease.
Principle of the Assay
The BACE1 activity assay using the this compound substrate is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The synthetic peptide substrate contains a fluorescent donor group, 7-methoxycoumarin (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence.
Upon cleavage of the peptide by active BACE1 enzyme at the beta-secretase cleavage site, the Mca fluorophore is separated from the Dnp quencher.[1][2] This separation disrupts the FRET, leading to a significant increase in fluorescence intensity. The rate of this increase in fluorescence is directly proportional to the BACE1 enzymatic activity.[1][2] This allows for the quantitative measurement of BACE1 activity and the evaluation of the efficacy of potential BACE1 inhibitors.
BACE1 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of BACE1 in the amyloidogenic pathway and the general workflow of the activity assay.
References
Application Note and Protocol: Measuring Thimet Oligopeptidase (TOP) Activity with a Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thimet oligopeptidase (TOP), also known as EC 3.4.24.15, is a zinc metalloendopeptidase that plays a crucial role in the metabolism of bioactive peptides.[1][2][3] It is involved in various physiological processes, including the regulation of G protein-coupled receptor (GPCR)-mediated signal transduction pathways, MHC class I antigen presentation, and energy metabolism.[1][2][4] Given its involvement in diverse cellular functions, TOP is a significant target for drug development. This application note provides a detailed protocol for measuring TOP activity using a sensitive and robust fluorogenic assay, enabling researchers to screen for inhibitors and study enzyme kinetics.
Fluorogenic assays offer high sensitivity and a continuous read-out, making them ideal for enzyme kinetic studies and high-throughput screening.[5][6][7] This protocol utilizes a quenched fluorescent substrate that, upon cleavage by TOP, releases a fluorophore, resulting in a measurable increase in fluorescence intensity.
Signaling Pathway Involving Thimet Oligopeptidase
TOP is a key regulator in several signaling pathways. One of its well-characterized roles is in the MHC class I antigen presentation pathway. Following the degradation of intracellular proteins by the proteasome, TOP further processes the resulting peptides in the cytosol.[1][8] This processing can either generate antigenic peptides for presentation by MHC class I molecules or degrade them, thereby modulating the immune response.[1] Additionally, TOP is involved in the degradation of various neuropeptides and peptide hormones, thus regulating their signaling activities.[2][3]
Caption: Signaling pathways involving Thimet Oligopeptidase (TOP).
Experimental Workflow
The experimental workflow for measuring TOP activity involves the preparation of reagents, setting up the enzymatic reaction in a microplate format, and measuring the fluorescence signal over time using a plate reader. The initial rate of the reaction is then calculated from the linear phase of the fluorescence increase.
Caption: Experimental workflow for the TOP fluorogenic activity assay.
Detailed Experimental Protocol
This protocol is adapted from methodologies described in the literature for measuring TOP activity using a quenched fluorogenic peptide substrate.[1][9][10]
Materials and Reagents:
-
Recombinant human Thimet Oligopeptidase (TOP)
-
Fluorogenic Substrate: e.g., Abz-GFSPFRQ-EDDnp or Mca-PLGPK(DNP)-OH[1][11]
-
TOP specific inhibitor (for control): e.g., JA-2[1]
-
96-well black microplates, non-binding surface
-
Fluorescence microplate reader with excitation and emission filters appropriate for the chosen substrate
-
Multichannel pipettes
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant TOP enzyme in Assay Buffer to a stock concentration of 1-10 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM). Store protected from light at -20°C.
-
Prepare a stock solution of the TOP inhibitor in DMSO (e.g., 10 mM). Store at -20°C.
-
-
Enzyme Activity Assay:
-
On the day of the experiment, thaw all reagents on ice.
-
Prepare working solutions of the enzyme, substrate, and inhibitor by diluting the stock solutions in Assay Buffer. The final concentration of DMSO in the assay should be kept low (<1%) to avoid affecting enzyme activity.
-
Set up the reactions in a 96-well black microplate. A typical reaction volume is 100-200 µL.
-
Reaction Wells: Add Assay Buffer, the desired concentration of TOP enzyme, and the test compound or vehicle control (for uninhibited activity).
-
Inhibitor Control Wells: Add Assay Buffer, TOP enzyme, and a saturating concentration of a known TOP inhibitor (e.g., JA-2).[1]
-
Substrate Blank Wells: Add Assay Buffer and the fluorogenic substrate. This is to measure the background fluorescence and substrate auto-hydrolysis.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme and inhibitors to equilibrate.[1][10]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 30-60 seconds. Use excitation and emission wavelengths appropriate for the substrate (e.g., λex = 320 nm and λem = 420 nm for Abz-GFSPFRQ-EDDnp).[1]
-
-
Data Analysis:
-
Subtract the background fluorescence (from substrate blank wells) from the fluorescence readings of all other wells.
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For kinetic parameter determination (Km and Vmax), perform the assay with varying concentrations of the substrate and a fixed enzyme concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[12]
-
Data Presentation
The following tables summarize representative quantitative data for TOP activity assays.
Table 1: Kinetic Parameters of Fluorogenic Substrates for Thimet Oligopeptidase.
| Fluorogenic Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| LVVSTQTALA-based probe | - | - | 8.0 x 10³ | [12] |
| mca-Bk | 1.8 ± 0.2 | 0.8 ± 0.02 | 4.4 x 10⁵ | [9][13] |
| MCA | 10.3 ± 0.9 | 1.6 ± 0.05 | 1.6 x 10⁵ | [9][13] |
Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., temperature, pH, buffer composition).
Table 2: Excitation and Emission Wavelengths for Common Fluorogenic Substrates.
| Fluorogenic Substrate | Excitation (nm) | Emission (nm) | Reference |
| Abz-GFSPFRQ-EDDnp | 320 | 420 | [1] |
| Mca-PLGPK(DNP)-OH | 330 | 400 | [11] |
| MCA / mca-Bk | 325 | 400 | [9][13] |
Troubleshooting
-
High Background Fluorescence:
-
Check for substrate auto-hydrolysis by incubating the substrate in the assay buffer without the enzyme.
-
Ensure the purity of the substrate and other reagents.
-
Use high-quality, non-binding black microplates.
-
-
Low Signal-to-Noise Ratio:
-
Increase the enzyme concentration.
-
Optimize the substrate concentration (ideally around the Km value).
-
Ensure the plate reader settings (gain, number of flashes) are optimized for the assay.
-
-
Non-linear Reaction Progress Curves:
-
This could be due to substrate depletion, product inhibition, or enzyme instability.
-
Use a lower enzyme concentration or measure the initial rates over a shorter time period.
-
Ensure that less than 10% of the substrate is consumed during the assay.[9]
-
Conclusion
This application note provides a comprehensive protocol for the sensitive and reliable measurement of thimet oligopeptidase activity using a fluorogenic substrate. The detailed methodology, data presentation, and troubleshooting guide will be valuable for researchers in academia and the pharmaceutical industry who are studying the function of TOP and developing novel therapeutic agents targeting this enzyme.
References
- 1. Redox modulation of thimet oligopeptidase activity by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relevance of Thimet Oligopeptidase in the Regulation of Energy Metabolism and Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Flexibility in substrate recognition by thimet oligopeptidase as revealed by denaturation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Arabidopsis thimet oligopeptidases are redox-sensitive enzymes active in the local and systemic plant immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening using Mca-SEVKMDAEFRK(Dnp)RR-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of the fluorogenic substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2, in high-throughput screening (HTS) assays, primarily targeting the enzyme β-secretase (BACE1). While the initial request included Cathepsin D, extensive research indicates that this substrate is not optimal for Cathepsin D. Therefore, this document will focus on its validated application for BACE1 and provide guidance on appropriate substrates for Cathepsin D.
Introduction to this compound
This compound is a fluorogenic peptide substrate designed for the sensitive detection of protease activity. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence is derived from the "Swedish mutation" of the amyloid precursor protein (APP), which is a known cleavage site for BACE1, an enzyme implicated in Alzheimer's disease.
The substrate incorporates two key moieties:
-
Mca (7-methoxycoumarin-4-yl)acetyl): A fluorescent donor group.
-
Dnp (2,4-dinitrophenyl): A quencher group.
In its intact state, the close proximity of the Mca and Dnp groups results in the quenching of the Mca fluorescence. Upon enzymatic cleavage of the peptide backbone between the Mca and Dnp, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This increase is directly proportional to the enzymatic activity.
Application: BACE1 Inhibitor Screening
This compound is a validated and effective substrate for use in high-throughput screening assays to identify inhibitors of BACE1.
Principle of the BACE1 Inhibition Assay
The assay measures the ability of test compounds to inhibit the cleavage of this compound by recombinant human BACE1. In the presence of an effective inhibitor, the rate of substrate cleavage is reduced, resulting in a lower fluorescence signal compared to an uninhibited control.
BACE1 Signaling Pathway and Assay Workflow
The following diagrams illustrate the enzymatic reaction and the experimental workflow for a typical HTS campaign.
Caption: BACE1 enzymatic cleavage of the fluorogenic substrate.
Caption: A typical workflow for a BACE1 inhibitor HTS campaign.
Experimental Protocol: BACE1 Inhibitor Screening
Materials:
-
Recombinant Human BACE1
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds and known BACE1 inhibitor (e.g., BACE1 inhibitor IV)
-
DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader with excitation and emission wavelengths of approximately 328 nm and 460 nm, respectively.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and control inhibitor in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the compound solutions to the assay plates.
-
-
Reagent Preparation:
-
Prepare the BACE1 enzyme solution by diluting the enzyme stock to the desired final concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare the substrate solution by dissolving this compound in DMSO to create a stock solution (e.g., 10 mM) and then diluting it to the final working concentration in assay buffer. The final substrate concentration should ideally be at or below the Km value.
-
-
Assay Execution:
-
Add the BACE1 enzyme solution to each well of the assay plate containing the test compounds.
-
Mix gently and pre-incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at Ex/Em = 328/460 nm.
-
-
Data Analysis:
-
Percent Inhibition Calculation:
-
Fluorescence_Test_Compound: Fluorescence from wells with BACE1, substrate, and test compound.
-
Fluorescence_No_Inhibitor: Fluorescence from wells with BACE1, substrate, and DMSO (vehicle control).
-
Fluorescence_Blank: Fluorescence from wells with substrate and assay buffer only (no enzyme).
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data
While specific kinetic parameters for this compound with BACE1 are not consistently reported across the literature, the following table provides representative values that can be used as a starting point. It is highly recommended to determine these values empirically under your specific assay conditions.
| Parameter | Representative Value | Notes |
| Km for BACE1 | Not consistently reported | It is recommended to perform a substrate titration curve to determine the Km value in your assay system. A starting substrate concentration for screening is often in the range of 10-20 µM. |
| Vmax for BACE1 | Dependent on enzyme concentration | This should be determined experimentally. |
| IC50 of known inhibitors | Varies depending on the inhibitor | For example, BACE1 Inhibitor IV has a reported IC50 in the low nanomolar range in various assays. |
| Excitation Wavelength | ~328 nm | |
| Emission Wavelength | ~460 nm |
Application: Cathepsin D Inhibitor Screening - A Note of Caution
Our comprehensive literature review did not yield evidence to support the use of this compound as a substrate for Cathepsin D. The peptide sequence is optimized for BACE1 cleavage. For Cathepsin D inhibitor screening, it is recommended to use a substrate with a sequence preferred by this enzyme.
A well-established fluorogenic substrate for Cathepsin D is Mca-GKPILFFRLK(Dnp)-D-R-NH2 .
Recommended Protocol for Cathepsin D Inhibitor Screening
Materials:
-
Recombinant Human Cathepsin D
-
Mca-GKPILFFRLK(Dnp)-D-R-NH2 substrate
-
Cathepsin D Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 3.5)
-
Test compounds and a known Cathepsin D inhibitor (e.g., Pepstatin A)
-
Other materials as listed for the BACE1 assay.
Procedure:
The protocol for Cathepsin D inhibitor screening is analogous to the BACE1 protocol, with the key differences being the enzyme, substrate, and reaction buffer.
-
Compound Plating: As per the BACE1 protocol.
-
Reagent Preparation:
-
Prepare Cathepsin D enzyme solution in cold reaction buffer.
-
Prepare Mca-GKPILFFRLK(Dnp)-D-R-NH2 substrate solution.
-
-
Assay Execution:
-
Add Cathepsin D enzyme solution to the assay plates.
-
Pre-incubate with compounds for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for 60-120 minutes.
-
-
Data Acquisition: Measure fluorescence at Ex/Em = 328/460 nm.
-
Data Analysis: Calculate percent inhibition and IC50 values as described for the BACE1 assay.
Quantitative Data for Cathepsin D Assay
| Parameter | Representative Value | Notes |
| Substrate | Mca-GKPILFFRLK(Dnp)-D-R-NH2 | |
| IC50 of Pepstatin A | < 1 nM | Pepstatin A is a potent, well-characterized inhibitor of aspartyl proteases like Cathepsin D. |
| Excitation Wavelength | ~328 nm | |
| Emission Wavelength | ~460 nm |
Conclusion
This compound is a valuable tool for high-throughput screening of BACE1 inhibitors. The provided protocols offer a robust framework for such assays. It is crucial to note that this substrate is not recommended for Cathepsin D, and an appropriate alternative has been suggested. For all assays, empirical determination of key parameters like enzyme concentration, substrate Km, and incubation times is recommended to ensure optimal performance and data quality.
Application Notes and Protocols for Screening BACE1 Inhibitors with Mca-SEVKMDAEFRK(Dnp)RR-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE1), an aspartyl protease, is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease (AD). Consequently, the inhibition of BACE1 is a primary therapeutic strategy for the development of disease-modifying drugs for AD. This document provides a detailed protocol for screening potential BACE1 inhibitors using a sensitive fluorogenic substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2, in a Fluorescence Resonance Energy Transfer (FRET) based assay.
The FRET principle relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor quencher. In the intact peptide substrate, the fluorescence of the 7-methoxycoumarin-4-yl)acetyl (Mca) group is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide by BACE1, the Mca fluorophore is separated from the Dnp quencher, resulting in a measurable increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity of BACE1, allowing for the quantitative assessment of inhibitor potency.
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 initiates the cleavage of the amyloid precursor protein (APP), a crucial step in the generation of Aβ peptides. The following diagram illustrates the amyloidogenic pathway and the role of BACE1.
Application Notes: High-Throughput Cell-Based Assay for Protease Activity Using Mca-SEVKMDAEFRK(Dnp)RR-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of amyloid-beta (Aβ) peptides in the brain is a central event in the pathophysiology of Alzheimer's disease. The generation of Aβ is initiated by the cleavage of the Amyloid Precursor Protein (APP) at the β-secretase site. The endopeptidases responsible for this cleavage, primarily β-site APP cleaving enzyme 1 (BACE-1) and potentially other proteases like Thimet Oligopeptidase (TOP), are key targets for therapeutic intervention.[1]
This document provides a detailed protocol for a sensitive and high-throughput cell-based assay to measure the activity of proteases that cleave the wild-type APP β-secretase site. The assay utilizes the fluorogenic peptide substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2 . This substrate is designed based on the principles of Fluorescence Resonance Energy Transfer (FRET). It contains a fluorescent donor, 7-methoxycoumarin-4-ylacetic acid (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the fluorescence of Mca is quenched by the proximity of the Dnp group. Upon enzymatic cleavage of the peptide between the Mca and Dnp residues, the quenching is relieved, resulting in a quantifiable increase in fluorescence. This assay is a valuable tool for screening potential inhibitors of BACE-1 and TOP, and for studying the regulation of APP processing in a cellular context.
Principle of the Assay
The this compound peptide contains the amino acid sequence corresponding to the wild-type β-secretase cleavage site of human APP.
Intact Substrate: Mca-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH2 (Fluorescence Quenched)
Enzymatic Cleavage by BACE-1 or TOP: Mca-Ser-Glu-Val-Lys-Met + Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH2 (Fluorescence Emitted)
The rate of increase in fluorescence is directly proportional to the enzymatic activity of the protease of interest in the cell lysate. The assay can be performed in a 96-well or 384-well plate format, making it suitable for high-throughput screening (HTS) of compound libraries.
Data Presentation
Table 1: Representative Inhibition of BACE-1 Activity
This table presents example IC50 values for known BACE-1 inhibitors, demonstrating the utility of this assay in characterizing inhibitor potency.
| Compound | Target | IC50 (nM) | Assay Format |
| BACE-1 Inhibitor IV | BACE-1 | 45 | Cell-Free FRET Assay[2] |
| Verubecestat (MK-8931) | BACE-1 | 13 | Cell-Based Assay |
| Lanabecestat (AZD3293) | BACE-1 | 25 | Cell-Based Assay |
| Atabecestat (JNJ-54861911) | BACE-1 | 9 | Cell-Based Assay |
Note: Data for Verubecestat, Lanabecestat, and Atabecestat are representative values from literature and may not have been generated using the specific substrate described herein. BACE-1 Inhibitor IV data is from a cell-free assay but is included for comparative purposes.
Table 2: Hypothetical Kinetic Parameters for Thimet Oligopeptidase (TOP)
This table provides a hypothetical example of kinetic parameters that could be determined for TOP using the this compound substrate in a cell-free system.
| Enzyme | Substrate | Km (µM) | Vmax (RFU/min) | kcat/Km (M-1s-1) |
| Recombinant Human TOP | This compound | 15 | 8500 | 1.2 x 105 |
Note: These values are hypothetical and serve as an example of the type of data that can be generated.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293 cells stably overexpressing human APP (HEK293-APP) or other suitable cell lines (e.g., SH-SY5Y, CHO-APP).
-
Fluorogenic Substrate: this compound (lyophilized).
-
Cell Culture Medium: DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail.
-
Assay Buffer: 50 mM Sodium Acetate (pH 4.5).
-
Test Compounds: Known inhibitors (e.g., BACE-1 Inhibitor IV) and experimental compounds dissolved in DMSO.
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~328 nm and emission at ~420 nm.
-
Plates: Black, clear-bottom 96-well or 384-well microplates.
Protocol 1: Cell-Based Assay for Screening Protease Inhibitors
-
Cell Plating:
-
Trypsinize and count HEK293-APP cells.
-
Seed the cells in a black, clear-bottom 96-well plate at a density of 4 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and control inhibitors in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the compound dilutions to the respective wells. For control wells, add medium with 0.5% DMSO.
-
Incubate the plate for the desired treatment period (e.g., 4-24 hours) at 37°C and 5% CO2.
-
-
Cell Lysis:
-
After incubation, remove the medium containing the compounds.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of ice-cold Lysis Buffer to each well.
-
Incubate the plate on ice for 15 minutes with gentle shaking.
-
-
Enzymatic Assay:
-
Prepare the substrate solution by dissolving this compound in Assay Buffer (pH 4.5) to a final concentration of 10 µM.
-
Add 50 µL of the substrate solution to each well of the cell lysate plate.
-
Immediately transfer the plate to a pre-warmed (37°C) fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 328 nm, Emission: 420 nm) every 5 minutes for 60-120 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Preparation of Reagents
-
10X Lysis Buffer Stock: 500 mM Tris-HCl (pH 7.4), 1.5 M NaCl, 10% Triton X-100, 10 mM EDTA. Store at 4°C. Before use, dilute 1:10 with sterile water and add a protease inhibitor cocktail.
-
1 M Sodium Acetate Buffer (pH 4.5) Stock: Prepare and filter-sterilize. Store at room temperature. Dilute to 50 mM with sterile water for the Assay Buffer.
-
10 mM Substrate Stock: Dissolve lyophilized this compound in DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for cell-based inhibitor screening assay.
FRET-Based Substrate Cleavage Mechanism
Caption: Principle of the FRET-based fluorogenic assay.
References
Kinetic analysis of BACE1 with Mca-SEVKMDAEFRK(Dnp)RR-NH2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key aspartyl protease involved in the pathogenesis of Alzheimer's disease. It is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. The kinetic analysis of BACE1 activity is crucial for the discovery and characterization of potential inhibitors as therapeutic agents. This document provides a detailed protocol for the kinetic analysis of BACE1 using the fluorogenic substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2. This substrate is a peptide sequence flanked by a fluorescent reporter group (Mca, (7-methoxycoumarin-4-yl)acetyl) and a quencher group (Dnp, 2,4-dinitrophenyl). In the intact peptide, the fluorescence of Mca is quenched by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET). Upon cleavage by BACE1, the Mca-containing fragment is liberated from the quencher, resulting in an increase in fluorescence intensity that is directly proportional to the enzymatic activity.
Principle of the Assay
The BACE1 kinetic assay utilizing the this compound substrate is based on the principle of FRET. The substrate contains the Swedish mutation of the amyloid precursor protein (APP) sequence, which is efficiently cleaved by BACE1 between the Met and Asp residues.
Application Note: Reconstitution, Storage, and Handling of the Fluorogenic Peptide Substrate Mca-SEVKMDAEFRK(Dnp)RR-NH₂
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing the Mca-SEVKMDAEFRK(Dnp)RR-NH₂ peptide for enzymatic assays.
Introduction
Mca-SEVKMDAEFRK(Dnp)RR-NH₂ is a highly sensitive fluorogenic peptide substrate used for the detection and quantification of specific protease activity. It is particularly relevant for studying enzymes involved in Alzheimer's disease research, such as thimet oligopeptidase (TOP), as its sequence contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site.[1]
The peptide incorporates a 7-methoxycoumarin (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher group. In its intact state, the fluorescence of the Mca group is suppressed by the Dnp group through Fluorescence Resonance Energy Transfer (FRET).[2] Enzymatic cleavage of the peptide bond between the fluorophore and the quencher separates them, leading to a quantifiable increase in fluorescence. This principle allows for the continuous monitoring of enzyme activity in real-time.
Product Specifications
The essential characteristics of the Mca-SEVKMDAEFRK(Dnp)RR-NH₂ substrate are summarized below.
| Parameter | Description |
| Full Name | Mca-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH₂ |
| Fluorophore | Mca ((7-Methoxycoumarin-4-yl)acetyl) |
| Quencher | Dnp (2,4-Dinitrophenyl) |
| Excitation Wavelength | ~328 nm[2][3] |
| Emission Wavelength | ~393 - 420 nm[2][3] |
| Appearance | Lyophilized solid[4][5] |
| Primary Application | Fluorogenic substrate for protease activity assays[1] |
Experimental Protocols
Mechanism of Action: FRET-Based Detection
The assay relies on the principle of FRET. In the intact peptide, the Dnp group absorbs the energy emitted by the excited Mca fluorophore, preventing fluorescence. Upon enzymatic cleavage, the Mca is liberated from the quenching effect of the Dnp, resulting in a detectable fluorescent signal directly proportional to the enzyme's activity.[2][6]
Reconstitution Protocol
Proper reconstitution is critical for the performance and stability of the peptide. It is recommended to prepare a concentrated stock solution in an appropriate solvent.
Materials:
-
Mca-SEVKMDAEFRK(Dnp)RR-NH₂ lyophilized powder
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated precision pipettes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration. (See Table 1 for examples).
-
Dissolution: Vortex the vial gently for 15-30 seconds to ensure the peptide is fully dissolved. Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) or covered microcentrifuge tubes.[8]
Table 1: Reconstitution Volumes for a 1 mg Vial (Note: Calculations are based on an approximate molecular weight (MW) of 2200 g/mol . Always refer to the Certificate of Analysis for the exact MW.)
| Target Stock Concentration | Volume of DMSO to Add to 1 mg |
| 10 mM | 45.5 µL |
| 5 mM | 90.9 µL |
| 1 mM | 454.5 µL |
Storage and Stability
Correct storage is essential to maintain the integrity and activity of the peptide substrate.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C[8] | Up to 12 months or longer[3][8] | Keep desiccated and protected from light. |
| Reconstituted Stock Solution (in DMSO) | -20°C | Up to 1 month[7] | Strictly avoid repeated freeze-thaw cycles. [8] Aliquot into single-use volumes. Protect from light.[6] |
| -80°C | Up to 6 months[7] | Strictly avoid repeated freeze-thaw cycles. [8] Aliquot into single-use volumes. Protect from light.[6] |
General Workflow and Best Practices
The following diagram outlines the standard workflow from receiving the product to its use in an enzymatic assay.
Best Practices:
-
Light Sensitivity: The Mca fluorophore is light-sensitive. Always protect the lyophilized powder and solutions from direct light by using amber vials or by covering tubes with foil.[6]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide, leading to inconsistent results. Aliquoting the stock solution is critical.[8]
-
Handling Precautions: Use standard laboratory personal protective equipment (PPE), including gloves and a lab coat. Handle enzymes gently and typically on ice to prevent denaturation.[9]
-
Buffer Compatibility: When diluting the DMSO stock into an aqueous assay buffer, ensure the final DMSO concentration is compatible with your enzyme's activity and does not cause peptide precipitation. Typically, a final DMSO concentration below 5% is well-tolerated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Labeling [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 7. glpbio.com [glpbio.com]
- 8. biocompare.com [biocompare.com]
- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mca-SEVKMDAEFRK(Dnp)RR-NH2 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2, is a valuable tool for studying the activity of Thimet Oligopeptidase (TOP), also known as endopeptidase 24.15 (EC 3.4.24.15). This substrate contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site.[1] TOP is a zinc-dependent metalloendopeptidase that plays a significant role in neuropeptide metabolism and has been implicated in the pathogenesis of Alzheimer's disease through its involvement in the degradation of amyloid-β (Aβ) peptides.[2][3][4] The assay principle is based on fluorescence resonance energy transfer (FRET). The 7-methoxycoumarin (Mca) fluorophore is quenched by the 2,4-dinitrophenyl (Dnp) group. Upon cleavage of the peptide by TOP, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.
Data Presentation
Table 1: Recommended Buffer Conditions for Thimet Oligopeptidase (TOP) Activity Assay
| Component | Concentration | pH | Notes |
| Tris-HCl | 50 mM | 7.4 | Provides a stable pH environment for optimal enzyme activity.[5][6] |
| NaCl | 100 mM | - | Modulates the ionic strength of the buffer, which can influence enzyme activity.[5][6] |
| ZnCl₂ | 1-10 µM | - | As a zinc-metalloendopeptidase, TOP requires Zn²⁺ for its catalytic activity. |
| Dithiothreitol (DTT) | 0.5-1 mM | - | A reducing agent that can prevent oxidation and maintain enzyme activity, as TOP activity is sensitive to redox state.[6][7] |
Table 2: Typical Reagent Concentrations for TOP Assay
| Reagent | Final Concentration | Stock Solution Preparation |
| This compound | 5-20 µM | Dissolve in DMSO to a stock concentration of 1-10 mM. Store at -20°C, protected from light. |
| Thimet Oligopeptidase (TOP) | 1-10 nM | Dilute recombinant human TOP in assay buffer. Prepare fresh for each experiment. |
| Inhibitor (e.g., specific TOP inhibitor) | Variable | Dissolve in an appropriate solvent (e.g., DMSO) and prepare serial dilutions. |
Experimental Protocols
I. General Thimet Oligopeptidase (TOP) Activity Assay
This protocol provides a method for measuring the enzymatic activity of TOP using the fluorogenic substrate this compound.
Materials:
-
This compound substrate
-
Recombinant human Thimet Oligopeptidase (TOP)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 µM ZnCl₂, 1 mM DTT
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~320-330 nm and emission at ~400-420 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it on ice.
-
Thaw the this compound stock solution and the TOP enzyme on ice. Protect the substrate from light.
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a working solution of TOP by diluting the enzyme stock in Assay Buffer to the desired final concentration (e.g., 5 nM). Keep on ice.
-
-
Assay Setup:
-
Add 50 µL of the substrate working solution to each well of the 96-well plate.
-
Include control wells:
-
No-enzyme control: 50 µL of substrate working solution and 50 µL of Assay Buffer.
-
Substrate blank: 100 µL of Assay Buffer.
-
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the TOP working solution to the wells containing the substrate.
-
For the no-enzyme control, add 50 µL of Assay Buffer instead of the enzyme solution.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes. Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme-containing wells.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute.
-
II. Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of TOP activity.
Materials:
-
All materials from the General TOP Activity Assay protocol.
-
Putative inhibitor compounds.
Procedure:
-
Prepare Reagents:
-
Follow the reagent preparation steps from the general activity assay protocol.
-
Prepare serial dilutions of the inhibitor compounds in Assay Buffer containing a constant, low percentage of the solvent (e.g., <1% DMSO).
-
-
Assay Setup:
-
In the 96-well plate, add 40 µL of the substrate working solution.
-
Add 10 µL of the inhibitor dilutions to the appropriate wells.
-
Include control wells:
-
No-inhibitor control (100% activity): 40 µL substrate, 10 µL Assay Buffer (with solvent).
-
No-enzyme control: 40 µL substrate, 10 µL Assay Buffer, and 50 µL Assay Buffer.
-
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 50 µL of the TOP working solution to all wells except the no-enzyme control.
-
-
Data Acquisition and Analysis:
-
Follow the data acquisition and analysis steps from the general activity assay protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound assay.
Caption: Role of Thimet Oligopeptidase (TOP) in Amyloid-β degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. mdpi.com [mdpi.com]
- 4. Thimet oligopeptidase as a potential CSF biomarker for Alzheimer's disease: A cross‐platform validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Probing the Conformational States of Thimet Oligopeptidase in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox modulation of thimet oligopeptidase activity by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mca-SEVKMDAEFRK(Dnp)RR-NH2 Assay in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mca-SEVKMDAEFRK(Dnp)RR-NH2 assay is a robust and sensitive method for measuring the enzymatic activity of Thimet Oligopeptidase (TOP), also known as EC 3.4.24.15. This assay is particularly relevant in the field of neurodegenerative disease research, especially Alzheimer's disease, due to TOP's role in the metabolism of amyloid-beta (Aβ) peptides. The peptide substrate, this compound, contains a sequence related to the β-secretase cleavage site of the amyloid precursor protein (APP).
The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The substrate is internally quenched, containing a fluorescent donor group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher group, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide by TOP, the Mca fluorophore is liberated from the quenching effects of the Dnp moiety, leading to a quantifiable increase in fluorescence intensity. This method provides a continuous and high-throughput compatible format for screening potential inhibitors of TOP and for studying its enzymatic kinetics.
Principle of the Assay
The this compound FRET assay relies on the distance-dependent transfer of energy from a donor fluorophore (Mca) to an acceptor quencher (Dnp)[1].
-
Intact Substrate: The Mca group and the Dnp group are in close proximity within the peptide. When the Mca is excited with light at its excitation wavelength (typically around 325 nm), the energy is non-radiatively transferred to the Dnp quencher instead of being emitted as fluorescent light. This results in a low fluorescence signal.
-
Cleaved Substrate: When Thimet Oligopeptidase cleaves the peptide bond between the fluorophore and the quencher, they diffuse apart. The FRET is disrupted, and the Mca fluorophore, upon excitation, emits light at its characteristic emission wavelength (around 392-420 nm). The increase in fluorescence intensity is directly proportional to the enzymatic activity.
Data Presentation
Table 1: Kinetic Parameters of Thimet Oligopeptidase with a Fluorogenic Substrate
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| PZ-peptide | 200 | 4.2 | [2] |
Note: Specific kinetic parameters for this compound with Thimet Oligopeptidase were not explicitly found in the search results. The provided data is for a different substrate (PZ-peptide) and serves as an example of typical kinetic values for this enzyme.
Table 2: IC50 Values of Thimet Oligopeptidase Inhibitors
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| Phosphinic Peptide 1 | 10 - 100 | Not specified | [3] |
| Phosphinic Peptide 2 | 10 - 100 | Not specified | [3] |
| Phosphinic Peptide 3 | 10 - 100 | Not specified | [3] |
Note: The IC50 values provided are for a class of inhibitors (phosphinic peptides) and represent a range of potent inhibition. Specific IC50 values for inhibitors tested with the this compound substrate were not available in the search results.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human Thimet Oligopeptidase (TOP)
-
Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.1 mg/mL BSA (or as optimized)
-
Inhibitor (optional): Known TOP inhibitor for control experiments (e.g., phosphinic peptides)
-
96-well Plate: Black, flat-bottom microplate for fluorescence assays
-
Plate Reader: Fluorescence microplate reader with excitation and emission wavelengths of approximately 325 nm and 392-420 nm, respectively.
-
Reagent Reservoirs
-
Multichannel Pipettes
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mca-SEVKMDAEFRK(Dnp)RR-NH2 Substrate Concentration
Welcome to the technical support center for the Mca-SEVKMDAEFRK(Dnp)RR-NH2 fluorogenic substrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of this substrate in your enzyme kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. It is designed based on the principle of Förster Resonance Energy Transfer (FRET). The peptide contains a fluorescent donor group, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-Dinitrophenyl (Dnp). In its intact state, the Dnp quencher suppresses the fluorescence of the Mca donor. When a protease cleaves the peptide bond between the fluorophore and the quencher, the Mca group is liberated, resulting in a measurable increase in fluorescence. This substrate is particularly useful for studying enzymes like β-secretase (BACE-1) and thimet oligopeptidase, which are implicated in Alzheimer's disease research.
Q2: What are the optimal excitation and emission wavelengths for the Mca fluorophore?
The Mca fluorophore has an excitation maximum around 325 nm and an emission maximum in the range of 392-420 nm.[1][2] It is recommended to determine the optimal excitation and emission wavelengths for your specific plate reader and buffer conditions to maximize the signal-to-noise ratio.
Q3: How should I prepare and store the this compound substrate?
The substrate is typically supplied as a lyophilized powder and should be dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[3] It is crucial to protect the substrate from light to prevent photobleaching. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended starting concentration for the substrate in an enzyme assay?
The optimal substrate concentration is dependent on the specific enzyme and assay conditions. A good starting point is to use a concentration around the Michaelis-Menten constant (K_m) of the enzyme for the substrate. If the K_m value is unknown, a substrate titration experiment should be performed to determine it. This involves measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. Using a substrate concentration significantly below the K_m may lead to an underestimation of the enzyme's maximal velocity (V_max), while excessively high concentrations can lead to substrate inhibition.
Troubleshooting Guide
This guide addresses common issues encountered when using the this compound substrate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Substrate degradation: The substrate may have degraded due to improper storage (exposure to light or repeated freeze-thaw cycles). 2. Contaminated reagents: Buffers or other assay components may be contaminated with fluorescent compounds. 3. Autohydrolysis: The substrate may be slowly hydrolyzing in the assay buffer without enzymatic activity. | 1. Use a fresh aliquot of the substrate. Ensure proper storage conditions are maintained. 2. Use high-purity reagents and test each component for background fluorescence. 3. Run a no-enzyme control to measure the rate of autohydrolysis and subtract this from the enzyme-catalyzed reaction rate. |
| Low or no signal | 1. Inactive enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity. 3. Inhibitors present: The sample or reagents may contain inhibitors of the enzyme. 4. Incorrect filter set: The excitation and emission filters on the plate reader may not be appropriate for the Mca fluorophore. | 1. Test the enzyme activity with a known positive control. 2. Optimize the assay conditions by testing a range of pH values, temperatures, and buffer components. 3. Run a control with a known amount of active enzyme spiked into the sample to check for inhibition. 4. Verify that the filter set is appropriate for Mca (Excitation ~325 nm, Emission ~392-420 nm). |
| Non-linear reaction progress curves | 1. Substrate depletion: At high enzyme concentrations or long incubation times, the substrate may be significantly depleted, leading to a decrease in the reaction rate. 2. Enzyme instability: The enzyme may be unstable under the assay conditions and lose activity over time. 3. Product inhibition: The product of the enzymatic reaction may be inhibiting the enzyme. 4. Inner filter effect: At high substrate or product concentrations, the excitation or emission light may be absorbed by the solution, leading to a non-linear relationship between fluorescence and product concentration.[2][4][5][6] | 1. Use a lower enzyme concentration or measure the initial reaction velocity over a shorter time period. 2. Assess enzyme stability by pre-incubating it in the assay buffer for different durations before adding the substrate. 3. Perform experiments to determine if the product is an inhibitor. 4. Use a lower substrate concentration. If high concentrations are necessary, correction factors for the inner filter effect may need to be applied.[4][5][6] |
| Variability between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. 2. Incomplete mixing: Failure to properly mix the reagents in the well can result in heterogeneous reaction rates. 3. Temperature gradients: Uneven temperature across the microplate can affect enzyme activity. 4. Edge effects: Evaporation from the outer wells of the microplate can concentrate reagents and alter reaction rates. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing after the addition of each reagent. 3. Incubate the plate at a constant and uniform temperature. 4. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation from adjacent wells. |
| Interference from test compounds | 1. Fluorescent compounds: The test compound itself may be fluorescent at the excitation and emission wavelengths of Mca. 2. Quenching compounds: The test compound may quench the fluorescence of the Mca fluorophore. 3. Compound precipitation: The test compound may precipitate in the assay buffer, causing light scattering. | 1. Measure the fluorescence of the compound in the assay buffer without the substrate. 2. Run a control with the cleaved fluorescent product and the test compound to assess quenching. 3. Visually inspect the wells for precipitation and measure absorbance to detect light scattering. |
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Constant (K_m) for BACE-1
This protocol outlines the steps to determine the K_m of BACE-1 for the this compound substrate.
Materials:
-
Recombinant human BACE-1
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~325 nm and emission at ~420 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the this compound substrate in DMSO to a concentration of 10 mM.
-
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in Assay Buffer ranging from 0.1 µM to 50 µM.
-
Prepare Enzyme Solution: Dilute the recombinant BACE-1 in Assay Buffer to a final concentration that will yield a linear reaction rate for at least 15 minutes. The optimal enzyme concentration should be determined empirically.
-
Set up the Assay Plate:
-
Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.
-
Include wells with Assay Buffer only as a blank control.
-
-
Initiate the Reaction: Add 50 µL of the diluted BACE-1 solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every minute for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Calculate Initial Velocities: For each substrate concentration, determine the initial reaction velocity (V_0) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Determine K_m: Plot the initial velocities (V_0) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m and V_max values.
Protocol 2: Screening for BACE-1 Inhibitors
This protocol provides a method for screening potential inhibitors of BACE-1 activity.
Materials:
-
Recombinant human BACE-1
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
DMSO
-
Test compounds dissolved in DMSO
-
Known BACE-1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X substrate solution in Assay Buffer at a concentration equal to 2 times the K_m value determined in Protocol 1.
-
Prepare a 2X enzyme solution in Assay Buffer.
-
Prepare serial dilutions of the test compounds and the known inhibitor in DMSO. Then, dilute them in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
-
Set up the Assay Plate:
-
Add 25 µL of the test compound dilutions to the appropriate wells.
-
Add 25 µL of Assay Buffer with the same DMSO concentration to the no-inhibitor (100% activity) control wells.
-
Add 25 µL of the known inhibitor to the positive control wells.
-
Add 25 µL of Assay Buffer to the blank (no enzyme) wells.
-
-
Add Enzyme: Add 25 µL of the 2X enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the Reaction: Add 50 µL of the 2X substrate solution to all wells.
-
Measure Fluorescence: Measure the fluorescence intensity kinetically for 15-30 minutes or as an endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration by comparing the reaction rate in the presence of the compound to the rate of the no-inhibitor control.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Caption: Principle of the FRET-based assay.
References
- 1. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
Mca-SEVKMDAEFRK(Dnp)RR-NH2 assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Mca-SEVKMDAEFRK(Dnp)RR-NH2 fluorogenic peptide substrate. This FRET-based assay is a valuable tool for studying the activity of Thimet Oligopeptidase (TOP) and its role in cellular pathways, including the processing of Amyloid Precursor Protein (APP).
Assay Principle
The this compound peptide contains a fluorophore, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp group to the Mca group quenches the fluorescence of Mca through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide by Thimet Oligopeptidase (TOP), the Mca fluorophore is separated from the Dnp quencher, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzyme's activity.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the this compound assay and the involvement of Thimet Oligopeptidase (TOP) in the Amyloid Precursor Protein (APP) processing pathway.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl and 0.5 mM DTT. Warm to room temperature before use.
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Protect from light and store at -20°C in aliquots.
-
Working Substrate Solution (50 µM): Dilute the Substrate Stock Solution in Assay Buffer. Prepare fresh before each experiment.
-
Thimet Oligopeptidase (TOP) Stock Solution: Reconstitute lyophilized enzyme in Assay Buffer to a desired concentration (e.g., 1 mg/mL). Store in aliquots at -80°C.
-
Working Enzyme Solution: Dilute the TOP Stock Solution in Assay Buffer to the final desired concentration for the assay. Keep on ice during use.
-
Inhibitor Stock Solution (Optional): Prepare a stock solution of a known TOP inhibitor (e.g., 10 mM o-phenanthroline in an appropriate solvent).
Assay Procedure (96-well plate format)
-
Plate Setup: Use a black, flat-bottom 96-well plate for fluorescence assays to minimize background.
-
Reaction Wells:
-
Blank (No Enzyme): 50 µL Assay Buffer + 50 µL Working Substrate Solution.
-
Negative Control (Inhibitor): 40 µL Assay Buffer + 10 µL Inhibitor Solution + 50 µL Working Substrate Solution. Add 10 µL of Working Enzyme Solution to initiate.
-
Positive Control: 50 µL Assay Buffer + 50 µL Working Substrate Solution. Add 10 µL of Working Enzyme Solution to initiate.
-
Sample Wells: 40 µL of sample + 10 µL Assay Buffer + 50 µL Working Substrate Solution. Add 10 µL of Working Enzyme Solution to initiate.
-
Note: The final volume in each well should be consistent.
-
-
Pre-incubation: Pre-incubate the plate with all components except the substrate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the Working Substrate Solution to all wells to start the enzymatic reaction.
-
Fluorescence Reading: Immediately begin measuring the fluorescence intensity using a microplate reader with excitation at approximately 325 nm and emission at approximately 400 nm.
-
Kinetic Assay: Read fluorescence every 1-5 minutes for 30-60 minutes.
-
Endpoint Assay: Incubate for a fixed time (e.g., 30 minutes) at 37°C, protected from light, and then read the final fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be quantified by generating a standard curve with a known concentration of free Mca fluorophore.
-
Quantitative Data Summary
The following tables provide representative data for Thimet Oligopeptidase (TOP) activity and the spectral properties of the Mca-Dnp FRET pair. Note that kinetic parameters can vary with the specific substrate and assay conditions.
| Parameter | Value | Reference |
| Optimal pH | ~7.8 | [1] |
| Excitation Wavelength (Mca) | ~325 nm | [2] |
| Emission Wavelength (Mca) | ~400 nm | [2] |
| Activators | Low concentrations of reducing agents (e.g., 0.1-0.5 mM DTT) | [1] |
| Inhibitors | Metal chelators (e.g., o-phenanthroline, EDTA) | [1] |
Table 1: General Assay Parameters for Thimet Oligopeptidase (TOP)
| Substrate | Km (µM) | kcat (min-1) | Enzyme |
| Mca-Pro-Leu-Gly-Pro-Lys(Dnp) | 2.5 ± 0.3 | 25 ± 1 | Thimet Oligopeptidase |
| Quenched fluorescent substrates | 0.2 - 10 | 6 - 60 | Thimet Oligopeptidase |
Table 2: Representative Kinetic Parameters for Thimet Oligopeptidase (TOP) with similar substrates.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate degradation due to light exposure or improper storage.2. Autofluorescence from samples or compounds.3. Contaminated reagents or microplate. | 1. Store substrate stock solution in aliquots at -20°C, protected from light. Prepare working solution fresh.2. Run a "sample blank" control (sample without enzyme) to measure and subtract background fluorescence.3. Use high-quality, black microplates designed for fluorescence assays. Ensure all buffers and reagents are free of fluorescent contaminants. |
| Low or No Signal | 1. Inactive enzyme.2. Incorrect filter settings on the plate reader.3. Presence of inhibitors in the sample.4. Sub-optimal assay conditions (pH, temperature). | 1. Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme.2. Confirm that the excitation and emission wavelengths are set correctly for the Mca fluorophore (Ex: ~325 nm, Em: ~400 nm).3. Check for known inhibitors of TOP (e.g., metal chelators) in your sample buffer. Consider sample purification or dilution.4. Ensure the assay buffer pH is optimal for TOP (~7.8) and the incubation temperature is appropriate (e.g., 37°C). |
| High Well-to-Well Variability | 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Temperature gradients across the plate. | 1. Use calibrated pipettes and proper pipetting techniques. For small volumes, prepare a master mix of reagents.2. Gently mix the contents of each well after adding all reagents, avoiding bubble formation.3. Ensure the plate is uniformly heated during incubation. |
| Non-linear Reaction Progress | 1. Substrate depletion.2. Enzyme instability.3. Photobleaching of the fluorophore. | 1. Use a lower enzyme concentration or a shorter incubation time to ensure the initial velocity is measured before significant substrate is consumed (<10%).2. Check the stability of the enzyme under your assay conditions. Keep the enzyme on ice until use.3. Minimize exposure of the substrate and the reaction plate to light. If performing kinetic reads, reduce the frequency and duration of measurements. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the this compound substrate to use in the assay?
A1: The optimal substrate concentration should be determined empirically for your specific assay conditions. It is recommended to perform a substrate titration experiment to determine the Michaelis-Menten constant (Km). A good starting point is to use a concentration around the Km value (typically in the low micromolar range for TOP substrates) to ensure the reaction rate is sensitive to changes in enzyme activity.[1]
Q2: How should I prepare my biological samples for this assay?
A2: Samples such as cell lysates or tissue homogenates should be prepared in a buffer compatible with TOP activity and free of interfering substances. It is important to avoid buffers containing high concentrations of metal chelators like EDTA, which will inhibit the enzyme. A buffer exchange or dialysis step may be necessary. The protein concentration of the sample should be determined to normalize the enzyme activity.
Q3: Can this substrate be used to measure the activity of other proteases?
A3: While this compound is a substrate for Thimet Oligopeptidase (TOP) as it contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site, it may also be cleaved by other proteases that recognize this sequence, such as BACE1.[4] It is crucial to use specific inhibitors or control experiments to confirm that the measured activity is from the enzyme of interest.
Q4: How can I be sure that the fluorescence signal is from enzymatic cleavage and not from other sources?
A4: Several controls are essential. A "no-enzyme" blank will account for background fluorescence from the substrate and buffer. A "no-substrate" control will identify any intrinsic fluorescence from your sample. Including a known inhibitor of TOP (like o-phenanthroline) should significantly reduce the fluorescence signal, confirming the specificity of the enzymatic activity.
Q5: What are the storage and stability recommendations for the this compound peptide?
A5: The lyophilized peptide should be stored at -20°C. After reconstitution in DMSO, it is best to prepare single-use aliquots and store them at -20°C, protected from light, to avoid repeated freeze-thaw cycles. The substrate is light-sensitive, so exposure to light should be minimized during storage and handling.
References
- 1. Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flexibility in substrate recognition by thimet oligopeptidase as revealed by denaturation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Preventing photobleaching of Mca-SEVKMDAEFRK(Dnp)RR-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of the fluorogenic peptide substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to photobleaching?
This compound is a fluorogenic peptide substrate commonly used in Fluorescence Resonance Energy Transfer (FRET) assays to measure the activity of proteases such as β-secretase (BACE1) and thimet oligopeptidase.[1][2] The peptide contains a fluorescent donor, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp).[3][4][5] When the peptide is intact, the Dnp group quenches the fluorescence of the Mca group.[2] Upon cleavage by a target enzyme, Mca is separated from Dnp, resulting in an increase in fluorescence.[6]
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the Mca group, upon exposure to light.[7][8] This leads to a loss of fluorescence signal and can compromise the accuracy and sensitivity of experimental results.[8] The Mca fluorophore, like other coumarin dyes, is susceptible to photobleaching, especially with prolonged or high-intensity light exposure.
Q2: What are the main factors that contribute to the photobleaching of this compound?
Several factors can accelerate the photobleaching of the Mca fluorophore:
-
High-intensity excitation light: Using a light source that is too powerful is a primary cause of photobleaching.[9]
-
Prolonged exposure time: Continuous illumination of the sample, even at lower intensities, will eventually lead to photobleaching.[9]
-
Presence of molecular oxygen: The interaction of the excited fluorophore with molecular oxygen can lead to the formation of reactive oxygen species that chemically damage the Mca group.[10]
-
Suboptimal buffer conditions: The pH and composition of the experimental buffer can influence the photostability of the fluorophore.
Q3: How can I minimize photobleaching during my experiments?
Minimizing photobleaching involves a combination of optimizing your experimental setup and using protective reagents. Key strategies include:
-
Reducing light exposure: Use the lowest possible light intensity that still provides a good signal-to-noise ratio.[9][11] Minimize the duration of light exposure by taking measurements only when necessary.[9][11]
-
Using antifade reagents: Incorporate commercially available or homemade antifade reagents into your assay buffer.[9] These reagents work by scavenging reactive oxygen species.[12]
-
Optimizing instrumentation: If using a fluorescence plate reader or microscope, ensure the instrument is properly configured. Use appropriate filters and dichroic mirrors to minimize stray light and unnecessary excitation.
Q4: What are antifade reagents and which ones are effective for Mca?
Antifade reagents are chemical compounds that reduce photobleaching by quenching triplet states of the fluorophore and scavenging reactive oxygen species.[12][13] For coumarin-based dyes like Mca, several antifade agents have been shown to be effective.
| Antifade Reagent | Advantages | Disadvantages |
| Vectashield | Offers excellent protection for coumarin dyes, significantly increasing their photostability.[11] | May slightly reduce the initial fluorescence intensity.[11] |
| n-Propyl gallate (NPG) | Effective antifade agent that can be used in homemade mounting media.[12][14] | Can be difficult to dissolve and may have anti-apoptotic effects in live-cell imaging.[12] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | A commonly used and effective antifade agent. | Less effective than p-phenylenediamine (PPD) but also less toxic.[12] |
| ProLong™ Live Antifade Reagent | Specifically designed for live-cell imaging and compatible with a wide range of fluorescent dyes.[10] | May not be necessary for in vitro enzyme assays. |
Q5: Can I prepare my own antifade solution?
Yes, you can prepare your own antifade mounting medium. A common recipe involves n-propyl gallate:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate (Sigma P3130) in dimethyl sulfoxide (DMSO). [14] Note that n-propyl gallate does not dissolve well in aqueous solutions.[14]
-
Thoroughly mix 1 part of 10X PBS with 9 parts of glycerol. [14]
-
Slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise while stirring rapidly. [14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of fluorescence signal during measurement | Photobleaching | - Reduce the intensity of the excitation light source. - Decrease the exposure time for each measurement. - Incorporate an antifade reagent into your assay buffer. - Check the specifications of your optical filters to ensure they are optimal for Mca (Excitation ~325 nm, Emission ~392 nm).[3] |
| Low initial fluorescence signal | Quenching by antifade reagent | - Some antifade reagents can cause an initial drop in fluorescence intensity.[11] This is often a trade-off for increased photostability. - Try a different antifade reagent or optimize the concentration of the current one. |
| Incorrect buffer pH | - Ensure the pH of your assay buffer is stable and within the optimal range for Mca fluorescence. | |
| High background fluorescence | Autofluorescence from buffer components or antifade reagent | - Test the background fluorescence of your buffer and antifade reagent alone. - Some formulations of Vectashield can exhibit blue autofluorescence with UV excitation, though this tends to fade quickly. |
| Inconsistent results between replicates | Variable photobleaching | - Ensure that all wells or samples are exposed to the same intensity and duration of light. - Prepare and add the antifade reagent consistently across all samples. |
Experimental Protocols
Protocol for Incorporating Antifade Reagents in a Solution-Based FRET Assay
This protocol provides a general guideline for using antifade reagents in a 96-well plate format for measuring enzyme activity with this compound.
Materials:
-
This compound substrate
-
Enzyme of interest
-
Assay buffer (e.g., Tris-HCl, HEPES)
-
Antifade reagent (e.g., Vectashield, n-propyl gallate solution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the Assay Buffer with Antifade Reagent:
-
For commercial antifade reagents like Vectashield, dilute it into your assay buffer. A starting dilution of 1:100 is recommended, but this should be optimized for your specific assay.
-
For a homemade n-propyl gallate solution, add it to your final assay buffer to achieve a final concentration of 0.1-1% (v/v). The optimal concentration should be determined empirically.
-
-
Prepare the Reaction Mixture:
-
In each well of the 96-well plate, add the assay buffer containing the antifade reagent.
-
Add the this compound substrate to the desired final concentration.
-
Initiate the enzymatic reaction by adding the enzyme of interest.
-
-
Fluorescence Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Set the excitation wavelength to ~325 nm and the emission wavelength to ~392 nm.[3]
-
Configure the reader to take measurements at regular intervals. Minimize the total read time and the number of reads to reduce light exposure.
-
-
Data Analysis:
-
Plot the fluorescence intensity over time.
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Compare the signal stability of samples with and without the antifade reagent to confirm its effectiveness.
-
Visualizations
Caption: FRET mechanism of this compound cleavage.
Caption: Workflow for preventing photobleaching in a FRET assay.
References
- 1. Mca (7-Methoxycoumarin-4-acetic acid) - 1 g [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bachem.com [bachem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Photobleaching-Corrected FRET Efficiency Imaging of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 14. bidc.ucsf.edu [bidc.ucsf.edu]
Mca-SEVKMDAEFRK(Dnp)RR-NH2 assay interference from compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Mca-SEVKMDAEFRK(Dnp)RR-NH2 fluorogenic substrate in their assays.
Introduction to the Assay
The this compound is a fluorogenic peptide substrate used to measure the activity of certain proteases, notably thimet oligopeptidase (TOP), which is of interest in Alzheimer's disease research.[1] The assay principle is based on Fluorescence Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) group is a fluorophore, and the 2,4-dinitrophenyl (Dnp) group acts as a quencher. In the intact peptide, the close proximity of Mca and Dnp leads to the quenching of Mca's fluorescence. Upon enzymatic cleavage of the peptide, the Mca and Dnp moieties are separated, leading to an increase in fluorescence that can be measured to determine enzyme activity.[2][3]
I. Troubleshooting Guide
This guide addresses common issues encountered during assays using the this compound substrate.
Issue 1: No or Low Signal (Low Fluorescence Increase)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify enzyme activity using a positive control if available. |
| Incorrect Assay Buffer | The activity of some enzymes is sensitive to pH and ionic strength. Ensure the buffer composition is optimal for your enzyme of interest. For thimet oligopeptidase, a buffer containing TCEP can help prevent protein dimerization.[4] |
| Substrate Degradation | Protect the substrate from light to prevent photobleaching.[5] Prepare fresh substrate dilutions for each experiment. |
| Incorrect Wavelength Settings | Verify that the excitation and emission wavelengths on your fluorescence plate reader are set correctly for the Mca fluorophore (typically Ex: 320-325 nm, Em: 392-405 nm).[6][7][8] |
| Compound Inhibition | The test compound may be a genuine inhibitor of the enzyme. Perform dose-response experiments to confirm. |
| Fluorescence Quenching by Test Compound | The test compound may be quenching the fluorescence of the Mca group. See the section on "Compound-Specific Interference" below for mitigation strategies. |
Issue 2: High Background Signal (High Initial Fluorescence)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Substrate Hydrolysis | The substrate may have been partially hydrolyzed prior to the assay. Use fresh, properly stored substrate. |
| Contaminating Proteases | The enzyme preparation or sample may be contaminated with other proteases that can cleave the substrate. Ensure the purity of your enzyme. If using cell lysates or other complex biological samples, consider using specific inhibitors for contaminating proteases. |
| Autofluorescent Compounds | The test compound or components in the assay buffer may be fluorescent at the assay wavelengths. Run a control well with the compound and all assay components except the enzyme. |
| Incorrect Blank Subtraction | Ensure you are subtracting the correct blank value (e.g., a well with all components except the enzyme). |
Issue 3: Poor Reproducibility or Inconsistent Readings
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the reaction components to minimize well-to-well variability. |
| Substrate Adsorption | The peptide substrate may adsorb to the surface of the microplate. Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can help prevent this. |
| Photobleaching | Minimize the exposure of the plate to the excitation light. Reduce the number of flashes per well or increase the interval between readings in a kinetic assay. You can create a photobleach curve to normalize your data.[4] |
| Temperature Fluctuations | Ensure the plate is incubated at a stable and optimal temperature for the enzyme. Use a plate reader with temperature control. |
| Incomplete Mixing | Ensure all components in the wells are thoroughly mixed before starting the measurement. |
II. Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for the this compound substrate?
A1: The Mca fluorophore is typically excited at 320-325 nm, and its fluorescence emission is measured around 392-405 nm.[6][7][8] It is always recommended to confirm the optimal settings for your specific instrument.
Q2: How can I be sure that the change in fluorescence is due to my enzyme of interest and not an artifact?
A2: Several control experiments are crucial:
-
No-enzyme control: This will reveal any non-enzymatic hydrolysis of the substrate or intrinsic fluorescence of the test compounds.
-
No-substrate control: This helps to measure the background fluorescence of the enzyme and other assay components.
-
Positive control inhibitor: If a known inhibitor of your enzyme is available, its inclusion should abolish the fluorescence signal, confirming the activity is from the target enzyme.
-
Orthogonal assay: If possible, confirm hits using a different assay format that does not rely on fluorescence.
Q3: My test compound is colored. Can this interfere with the assay?
A3: Yes. Colored compounds can interfere through an "inner filter effect," where they absorb the excitation or emission light, leading to a decrease in the measured fluorescence and potentially a false positive result for inhibition.[6] To check for this, you can measure the absorbance spectrum of your compound.
Q4: What are Pan-Assay Interference Compounds (PAINS)?
A4: PAINS are chemical structures that are known to interfere with a wide variety of assays through various mechanisms, including non-specific reactivity, aggregation, and fluorescence interference.[9] It is advisable to check if your hit compounds contain any known PAINS substructures.
Q5: Can detergents in my assay buffer affect the results?
A5: Yes, detergents can influence enzyme activity. The effect is often concentration-dependent, with some detergents enhancing activity at concentrations near their critical micelle concentration (CMC), while higher concentrations can be inhibitory.[10] If you need to include a detergent, it is important to test its effect on your specific enzyme.
III. Compound-Specific Interference
A significant challenge in FRET-based assays is interference from the test compounds themselves. Here we summarize the main types of interference and suggest ways to identify and mitigate them.
Types of Compound Interference
| Interference Type | Description | Potential Outcome |
| Autofluorescence | The compound fluoresces at the same excitation and emission wavelengths as the Mca fluorophore. | False negative (apparent activation or reduced inhibition). |
| Fluorescence Quenching | The compound absorbs the emitted fluorescence from the Mca group. | False positive (apparent inhibition). |
| Inner Filter Effect | The compound absorbs the excitation light intended for the Mca fluorophore or the emitted light before it reaches the detector. | False positive (apparent inhibition). |
| Light Scattering | Insoluble compounds can form precipitates that scatter light. | Can lead to either an increase or decrease in signal, causing erratic results. |
A study comparing an Mca/Dnp labeled substrate to a red-shifted CyDye pair found that over 10% of compounds from a library of over 70,000 could not be reliably screened with the Mca/Dnp substrate due to autofluorescence and interference.
Strategies to Mitigate Compound Interference
-
Pre-screening of Compounds: Before the main assay, screen your compound library for autofluorescence at the assay's excitation and emission wavelengths in the absence of the enzyme and substrate.
-
Control Experiments:
-
Run a control where the compound is incubated with the pre-cleaved substrate to check for quenching effects.
-
Measure the absorbance of the compound at the excitation and emission wavelengths to assess the potential for inner-filter effects.
-
-
Kinetic vs. Endpoint Reads: In many cases, the fluorescence of an interfering compound will be constant over time. By measuring the reaction kinetically, the initial interfering signal can be subtracted as background, and the true enzymatic rate can be determined.
-
Use of Red-Shifted Fluorophores: If compound interference is a persistent issue, consider using a FRET pair that excites and emits at longer wavelengths, as fewer library compounds tend to interfere in the red part of the spectrum.
IV. Experimental Protocol: General Protease Assay using Mca-Dnp Substrate
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Purified enzyme
-
Assay Buffer (e.g., 25 mM Tris, pH 7.8, with appropriate salts and additives for your enzyme)
-
Test compounds
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Protect from light.
-
Prepare serial dilutions of your test compounds.
-
Dilute the enzyme to the desired concentration in cold assay buffer. Keep on ice.
-
-
Assay Setup:
-
Add assay buffer to all wells.
-
Add the test compound or vehicle control to the appropriate wells.
-
Add the enzyme to all wells except the "no-enzyme" controls.
-
Incubate the plate at the desired temperature for a short period (e.g., 10-15 minutes) to allow for compound-enzyme interaction.
-
-
Initiate the Reaction:
-
Add the substrate to all wells to initiate the enzymatic reaction.
-
Mix the plate gently.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature.
-
Measure the fluorescence at appropriate intervals (for kinetic assays) or after a fixed incubation time (for endpoint assays).
-
Excitation: 325 nm
-
Emission: 400 nm
-
-
-
Data Analysis:
-
Subtract the background fluorescence from a "no-enzyme" control well.
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
V. Visualizations
References
- 1. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A predictive mouse ear-swelling model for investigating topical phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. echemi.com [echemi.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of an imaging platform during the development of a FRET protease assay - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce signal-to-noise ratio in a fluorogenic protease assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the signal-to-noise ratio in their fluorogenic protease assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a high background signal in my fluorogenic protease assay?
A high background signal can originate from several sources:
-
Substrate Instability: The fluorogenic substrate may be unstable in the assay buffer, leading to spontaneous hydrolysis and release of the fluorophore, independent of enzyme activity.[1][2]
-
Autofluorescence: Components in your sample, test compounds, or even the microplate itself can exhibit intrinsic fluorescence at the excitation and emission wavelengths of your fluorophore.[3][4]
-
Contaminating Proteases: The enzyme preparation or other sample components might be contaminated with other proteases that can cleave the substrate.[5]
-
Light Exposure: Fluorogenic substrates are often light-sensitive. Prolonged exposure to light can lead to degradation and increased background fluorescence.[2][6]
-
Sub-optimal Buffer Conditions: The pH, ionic strength, or presence of certain additives in the assay buffer can affect substrate stability.[1]
Q2: Why is my fluorescent signal too low or not increasing over time?
A low or absent signal can be due to several factors:
-
Inactive Enzyme: The protease may have lost its activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the absence of necessary cofactors.[2][7]
-
Sub-optimal Enzyme or Substrate Concentration: The concentrations of the enzyme or substrate may be too low to generate a detectable signal within the assay timeframe.[8][9]
-
Incorrect Wavelength Settings: The excitation and emission wavelengths set on the fluorometer may not be optimal for the specific fluorophore being used.[7]
-
Inhibitors in the Sample: The sample itself may contain endogenous inhibitors of the protease.
-
Assay Buffer Composition: The pH, salt concentration, or other components of the buffer may not be optimal for enzyme activity.[8][9]
-
Quenching Effects: Test compounds or other molecules in the well can absorb the emitted fluorescence (quenching), leading to a lower-than-expected signal.[3][4]
Q3: How can I optimize the concentrations of my enzyme and substrate?
Optimizing enzyme and substrate concentrations is crucial for achieving a good signal-to-noise ratio. The ideal concentrations will depend on the specific protease, substrate, and assay conditions. A systematic approach involving titration experiments is recommended. For a detailed guide, refer to the "Protocol for Enzyme and Substrate Titration" section below.
Q4: What are the essential controls to include in my fluorogenic protease assay?
Including proper controls is critical for interpreting your results accurately. The following controls are recommended:
-
No-Enzyme Control: Contains all reaction components except the enzyme. This helps determine the level of substrate auto-hydrolysis.
-
No-Substrate Control: Contains all reaction components except the substrate. This measures the background fluorescence of the enzyme and other assay components.
-
Buffer/Blank Control: Contains only the assay buffer. This establishes the baseline fluorescence of the buffer and the microplate.
-
Positive Control: A known activator or a high concentration of active enzyme to ensure the assay is working correctly.
-
Negative Control (for inhibitor screening): A known non-inhibitor or solvent control (e.g., DMSO) to assess the effect of the vehicle on enzyme activity.[7]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered in fluorogenic protease assays.
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Step |
| Substrate Instability | 1. Run a "no-enzyme" control to measure the rate of substrate degradation. 2. Test different assay buffers with varying pH and ionic strengths to find conditions that minimize spontaneous hydrolysis.[1] 3. Prepare fresh substrate solution for each experiment and protect it from light.[2][6] |
| Autofluorescent Compounds | 1. Pre-read the plate before adding the substrate to measure the intrinsic fluorescence of your test compounds.[4] 2. If a compound is autofluorescent, subtract its signal from the final reading or consider using a different fluorophore with distinct spectral properties. |
| Contaminating Proteases | 1. Use a highly purified enzyme preparation. 2. If screening inhibitors, test them in the absence of the target protease to see if they activate any contaminating proteases. |
Issue 2: Low or No Signal
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | 1. Verify enzyme activity using a known, high-concentration substrate or a positive control activator. 2. Ensure proper enzyme storage and handling, avoiding repeated freeze-thaw cycles.[2][7] 3. Check if all necessary cofactors are present in the assay buffer. |
| Sub-optimal Concentrations | 1. Perform enzyme and substrate titrations to determine their optimal concentrations. See the detailed protocol below.[8] |
| Incorrect Instrument Settings | 1. Confirm the excitation and emission wavelengths are correct for your fluorophore.[7] 2. Optimize the gain setting on the fluorometer to ensure the signal is within the linear range of detection.[10] |
| Inhibitors in Sample | 1. If testing biological samples, consider a dilution series to reduce the concentration of potential inhibitors. |
Experimental Protocols
Protocol for Enzyme and Substrate Titration
This protocol will help you determine the optimal concentrations of your enzyme and substrate to maximize the signal-to-noise ratio.
Objective: To find the enzyme and substrate concentrations that yield a robust linear increase in fluorescence over time with minimal background.
Materials:
-
Purified protease stock solution
-
Fluorogenic substrate stock solution
-
Assay buffer
-
Black, flat-bottom 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Titration (at a fixed, high substrate concentration):
-
Prepare a serial dilution of the protease in the assay buffer.
-
Add a fixed, saturating concentration of the substrate to each well.
-
Initiate the reaction by adding the different enzyme concentrations to the wells.
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
Plot the initial reaction velocity (initial rate of fluorescence increase) against the enzyme concentration. Select an enzyme concentration that falls within the linear range of this plot and provides a strong signal.
-
-
Substrate Titration (at the optimized enzyme concentration):
-
Prepare a serial dilution of the substrate in the assay buffer.
-
Add the optimized concentration of the enzyme (determined in step 1) to each well.
-
Initiate the reaction by adding the different substrate concentrations.
-
Monitor the fluorescence kinetically.
-
Plot the initial reaction velocity against the substrate concentration. This will typically yield a Michaelis-Menten curve. For routine assays, a substrate concentration at or slightly above the Km value is often a good starting point, balancing signal intensity with substrate cost and potential for substrate inhibition.
-
Data Analysis:
| Enzyme Concentration | Initial Velocity (RFU/min) |
| [Enzyme] 1 | V1 |
| [Enzyme] 2 | V2 |
| [Enzyme] 3 | V3 |
| ... | ... |
| Substrate Concentration | Initial Velocity (RFU/min) |
| [Substrate] 1 | V1' |
| [Substrate] 2 | V2' |
| [Substrate] 3 | V3' |
| ... | ... |
Visualizations
Caption: Mechanism of a fluorogenic protease assay.
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. youtube.com [youtube.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. Development of Fluorescent Substrates and Assays for the Key Autophagy-Related Cysteine Protease Enzyme, ATG4B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: FRET-Based Protease Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FRET-based protease assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Problem 1: Low or No FRET Signal
Q: I am not observing the expected FRET signal, or the signal is very weak. What are the possible causes and how can I troubleshoot this?
A: A low or absent FRET signal can stem from several factors, ranging from incorrect instrument settings to issues with the assay components themselves.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Plate Reader Settings | Ensure you are using the correct excitation and emission wavelengths for your specific donor-acceptor pair. For time-resolved FRET (TR-FRET), verify that the instrument is configured for the appropriate delay and integration times.[1] For standard FRET, ensure a bottom-read is performed if using adherent cells or if the assay volume is small.[1] |
| Sub-optimal Buffer Conditions | The pH, ionic strength, and presence of certain additives in the assay buffer can significantly impact enzyme activity and fluorophore stability.[2] It is crucial to optimize the buffer for your specific protease.[2] Most proteases have optimal activity within a specific pH range; for example, some proteases require acidic conditions for maximal activity.[3] |
| Inefficient FRET Pair | The chosen donor and acceptor fluorophores may not have sufficient spectral overlap for efficient energy transfer. The distance between the donor and acceptor must be within 1-10 nanometers for FRET to occur.[4][5][6] Consider using a FRET pair with a larger Förster radius (R₀). |
| Substrate Degradation or Instability | Ensure the FRET substrate is properly stored to prevent degradation. Repeated freeze-thaw cycles can damage the peptide. Prepare fresh substrate solutions for each experiment. |
| Inactive Enzyme | Verify the activity of your protease using a known positive control substrate or a different assay method. The enzyme may have lost activity due to improper storage or handling. |
| Low Enzyme or Substrate Concentration | The concentrations of both the enzyme and the substrate are critical for a robust signal. Perform a titration of both to determine the optimal concentrations for your assay. |
Problem 2: High Background Fluorescence
Q: My assay has a high background signal, which is reducing my signal-to-noise ratio. What could be causing this and how can I fix it?
A: High background fluorescence can be caused by several factors, including autofluorescence from compounds or media, and non-specific substrate cleavage.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Autofluorescence | Test compounds, especially in high-throughput screening, can be inherently fluorescent at the excitation and/or emission wavelengths of your FRET pair.[7] Screen your compound library for autofluorescence prior to the assay. Consider using red-shifted FRET pairs, like Cy3/Cy5Q, to minimize interference from common autofluorescent compounds.[7] |
| Media or Buffer Autofluorescence | Some culture media and buffer components can exhibit autofluorescence. Use phenol red-free media for cell-based assays. Test different buffer components for their intrinsic fluorescence.[2] |
| Non-specific Substrate Cleavage | The FRET substrate may be cleaved by other proteases present in the sample, particularly in complex biological samples like cell lysates.[8] Design a more specific substrate for your target protease.[8] Include protease inhibitors for known contaminating proteases. |
| Light Scatter | Particulate matter or precipitated compounds in the wells can cause light scattering, leading to an artificially high signal. Centrifuge plates after adding all components to pellet any precipitates. Ensure all reagents are fully dissolved. |
| Donor "Bleed-through" into the Acceptor Channel | The emission spectrum of the donor may overlap with the emission spectrum of the acceptor, causing a false signal in the acceptor channel. Use appropriate emission filters to minimize spectral bleed-through. Perform control experiments with donor-only samples to quantify and correct for this effect. |
Frequently Asked Questions (FAQs)
General Principles
Q: What is the "Inner Filter Effect" and how does it affect my FRET assay?
A: The inner filter effect (IFE) is a phenomenon that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity.[9] It occurs when a component in the sample absorbs either the excitation light (primary IFE) or the emitted fluorescence (secondary IFE).[10] In FRET assays, high concentrations of the substrate can lead to IFE, causing a decrease in the observed fluorescence signal and affecting the accuracy of kinetic measurements.[9]
To mitigate the inner filter effect:
-
Keep the total absorbance of the sample at the excitation and emission wavelengths below 0.1.[11]
-
If possible, use a shorter pathlength cuvette or a lower sample volume in your microplate.[9][11]
-
Perform control experiments with varying substrate concentrations to assess the linearity of the fluorescence signal.[9]
Q: What is photobleaching and how can I prevent it?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence. In FRET assays, the acceptor fluorophore can be particularly susceptible to photobleaching, especially when using pulsed laser excitation.[12][13]
To minimize photobleaching:
-
Reduce the excitation light intensity to the minimum level required for a good signal.
-
Decrease the exposure time or the number of repeated measurements on the same well.
-
Consider using more photostable fluorophores, such as quantum dots or certain cyanine dyes.[5]
-
The use of antifade reagents in the assay buffer can also be beneficial.
One technique, called acceptor photobleaching, can be used to confirm FRET. In this method, the acceptor is intentionally photobleached, and an increase in the donor's fluorescence intensity confirms that FRET was occurring.[14][15]
Assay Design and Optimization
Q: How do I choose the right FRET pair for my protease assay?
A: The selection of an appropriate FRET pair is critical for a successful assay. Key considerations include:
-
Spectral Overlap: The emission spectrum of the donor must significantly overlap with the excitation spectrum of the acceptor.
-
Förster Radius (R₀): This is the distance at which FRET efficiency is 50%. The R₀ should be compatible with the expected distance between the donor and acceptor on your substrate.
-
Quantum Yield and Extinction Coefficient: A high quantum yield for the donor and a high extinction coefficient for the acceptor contribute to a brighter signal and better sensitivity.
-
Photostability: Choose fluorophores that are resistant to photobleaching under your experimental conditions.[5]
-
Solubility and Non-specific Interactions: The fluorophores should not adversely affect the solubility of the peptide substrate or interact non-specifically with the enzyme or other assay components.[16]
Q: What are the key components of an optimized FRET assay buffer?
A: An optimized assay buffer is essential for robust and reproducible results. The composition will be enzyme-dependent, but typically includes:
| Component | Purpose | Typical Concentration Range |
| Buffer | Maintain a stable pH optimal for enzyme activity. | 20-50 mM (e.g., Tris-HCl, HEPES)[17][18] |
| Salt | Modulate ionic strength for optimal enzyme conformation and activity. | 10-150 mM (e.g., NaCl)[17][18] |
| Reducing Agent | Prevent oxidation, particularly for cysteine proteases. | 1-10 mM (e.g., DTT, β-mercaptoethanol)[17][18] |
| Detergent | Prevent aggregation of the enzyme or substrate and reduce non-specific binding. | 0.01-0.1% (v/v) (e.g., Tween-20, Triton X-100)[18] |
| Glycerol/Polyols | Can stabilize the enzyme. | 5-20% (v/v)[17] |
Note: The optimal concentrations of these components should be determined empirically for each specific protease and substrate.
Experimental Protocols
Protocol 1: General Protease Activity Assay
This protocol provides a general workflow for measuring protease activity using a FRET-based substrate.
-
Reagent Preparation:
-
Prepare a 2X stock of the optimized assay buffer.
-
Prepare a 2X stock of the FRET substrate in assay buffer.
-
Prepare a 2X stock of the protease in assay buffer.
-
-
Assay Setup (96- or 384-well plate):
-
Add 50 µL of the 2X FRET substrate solution to each well.
-
Add appropriate controls:
-
Negative Control (No Enzyme): Add 50 µL of assay buffer.
-
Positive Control (Known Inhibitor): Add the inhibitor to the desired final concentration, then add 50 µL of the 2X protease solution.
-
-
Initiate the reaction by adding 50 µL of the 2X protease solution to the experimental wells.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity of both the donor and acceptor channels at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 30-60 minutes). The excitation wavelength should be that of the donor.
-
-
Data Analysis:
-
For each time point, calculate the ratio of acceptor fluorescence to donor fluorescence (Acceptor/Donor).
-
Plot the fluorescence ratio (or the change in fluorescence of the donor or acceptor) against time.
-
The initial velocity of the reaction can be determined from the linear portion of this curve.
-
Protocol 2: High-Throughput Screening (HTS) for Protease Inhibitors
This protocol is adapted for screening compound libraries for potential protease inhibitors.[17][19]
-
Plate Preparation:
-
Using a liquid handler, dispense a small volume (e.g., 1 µL) of each test compound from the library into the wells of a 384-well plate.
-
Include appropriate controls:
-
Positive Control (No Inhibitor): Wells with DMSO or the compound solvent.
-
Negative Control (No Enzyme): Wells with the test compound and substrate, but no enzyme.
-
-
-
Reagent Addition:
-
Add a solution containing the protease to all wells (except the no-enzyme controls) and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
-
Data Acquisition:
-
After a fixed incubation time (e.g., 60 minutes), read the plate on a fluorescence plate reader at the appropriate donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Compounds that show inhibition above a certain threshold (e.g., 50%) are considered "hits" and are selected for further validation.
-
Typical HTS Assay Conditions:
| Parameter | Example Value | Reference |
| Plate Format | 384-well | [17] |
| Total Volume | 10-80 µL | [17][18] |
| Enzyme Concentration | 20 nM | [19] |
| Substrate Concentration | 1 µM | [19] |
| Buffer | 20 mM Tris-HCl, 50 mM NaCl, 10% glycerol, 3 mM β-ME, pH 7.4 | [17] |
References
- 1. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. eurogentec.com [eurogentec.com]
- 4. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 5. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Evaluation of an Imaging Platform during the Development of a FRET Protease Assay | Semantic Scholar [semanticscholar.org]
- 8. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 9. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. What is the Inner Filter Effect? - Edinburgh Instruments [edinst.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Photobleaching Pathways in Single Molecule FRET Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 15. What is acceptor photobleaching? | AAT Bioquest [aatbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Enzyme Assays with Mca-SEVKMDAEFRK(Dnp)RR-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2 for the accurate determination of enzyme activity. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to ensure the successful optimization of your enzyme concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. It contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site and is a substrate for thimet oligopeptidase (TOP).[1] It is commonly employed in Alzheimer's disease research. The peptide is flanked by a fluorescent reporter (Mca, 7-methoxycoumarin-4-yl)acetyl) and a quencher (Dnp, 2,4-dinitrophenyl). In its intact state, the fluorescence of Mca is quenched by Dnp. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the Mca group is liberated, resulting in a measurable increase in fluorescence.
Q2: Which enzymes can be assayed with this substrate?
A2: This substrate is primarily used to measure the activity of thimet oligopeptidase (TOP). It can also be used to measure the activity of BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1).
Q3: What are the excitation and emission wavelengths for the Mca fluorophore?
A3: The recommended excitation wavelength for Mca is in the range of 320-328 nm, and the emission wavelength is typically measured between 393-420 nm.
Q4: How should the this compound substrate be stored?
A4: The substrate is light-sensitive and should be stored at -20°C in the dark. It is recommended to aliquot the substrate to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of enzyme concentration for assays using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Substrate degradation. 4. Incorrect instrument settings. | 1. Use a fresh enzyme preparation or verify activity with a positive control. 2. Ensure the buffer pH is optimal for the enzyme (e.g., pH 7.8 for TOP). Check for the presence of necessary co-factors or the absence of inhibitors. 3. Protect the substrate from light and repeated freeze-thaw cycles. 4. Verify the excitation and emission wavelengths are correctly set for the Mca fluorophore (Ex: 320-328 nm, Em: 393-420 nm). |
| High background fluorescence | 1. Substrate hydrolysis in the absence of enzyme. 2. Contaminated reagents or buffer. 3. Autofluorescence from the microplate or sample components. | 1. Prepare fresh substrate stock solutions. Run a "no-enzyme" control to quantify background hydrolysis. 2. Use high-purity reagents and freshly prepared buffers. 3. Use black, opaque microplates designed for fluorescence assays. If samples contain autofluorescent compounds, consider sample purification or background subtraction. |
| Non-linear reaction progress curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. 4. Inner filter effect at high substrate or product concentrations. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure that less than 10-15% of the substrate is consumed during the assay. 2. Keep the enzyme on ice until use and minimize the time it spends at room temperature. 3. Dilute the enzyme to slow down the reaction rate and minimize product accumulation. 4. Dilute the sample or use a shorter path length for fluorescence measurement. |
| High variability between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting volumes. 2. Gently mix the reaction components thoroughly before starting the measurement. 3. Pre-incubate all reagents and the microplate at the desired assay temperature. |
Experimental Protocols
Protocol 1: Determination of Optimal Enzyme Concentration
This protocol outlines the steps to determine the optimal enzyme concentration that results in a linear reaction rate over a defined period.
Materials:
-
This compound substrate
-
Purified enzyme (e.g., Thimet Oligopeptidase)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.8, containing 1 mM TCEP to prevent enzyme dimerization)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve the this compound substrate in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM). Store aliquots at -20°C.
-
Prepare a Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare Serial Dilutions of the Enzyme: Prepare a series of enzyme dilutions in Assay Buffer. The concentration range should be chosen based on previous experiments or literature values. A typical starting range for purified TOP might be 0.1 nM to 100 nM.
-
Set up the Assay Plate:
-
Add Assay Buffer to all wells.
-
Add the serially diluted enzyme to the appropriate wells.
-
Include "no-enzyme" control wells containing only Assay Buffer and substrate.
-
Include "substrate-only" control wells containing only Assay Buffer.
-
-
Initiate the Reaction: Add the Working Substrate Solution to all wells to start the reaction. The final reaction volume should be consistent across all wells (e.g., 100 µL).
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) using the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each enzyme concentration.
-
Determine the initial reaction velocity (slope of the linear portion of the curve) for each concentration.
-
Plot the initial velocity versus enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot.
-
Data Presentation: Enzyme Titration Results
| Enzyme Concentration (nM) | Initial Velocity (RFU/min) |
| 0 (No Enzyme Control) | 5 |
| 1 | 50 |
| 5 | 250 |
| 10 | 500 |
| 20 | 980 |
| 50 | 1500 (Non-linear) |
| 100 | 1550 (Saturated) |
Note: The values in this table are for illustrative purposes only. Actual results will vary depending on the enzyme, substrate concentration, and assay conditions.
Visualizations
Experimental Workflow for Enzyme Concentration Optimization
Caption: A flowchart illustrating the key steps in determining the optimal enzyme concentration.
Signaling Pathway of Substrate Cleavage
Caption: A diagram showing the enzymatic cleavage of the Mca-Dnp substrate and subsequent fluorescence.
Troubleshooting Logic Diagram
Caption: A logical flow diagram to aid in troubleshooting common assay issues.
References
Technical Support Center: Mca-SEVKMDAEFRK(Dnp)RR-NH2 Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Mca-SEVKMDAEFRK(Dnp)RR-NH2 fluorogenic substrate. The primary focus is on understanding and mitigating the effects of pH on assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my enzyme assay using this compound?
A1: The optimal pH for your assay is primarily determined by the specific enzyme you are studying. The this compound substrate itself is effective over a range of pH values, but enzyme activity is highly pH-dependent. It is crucial to consult the literature for the known optimal pH of your enzyme of interest. For common enzymes that cleave this substrate, refer to the table below.
Q2: How does a non-optimal pH affect my assay results?
A2: A non-optimal pH can significantly impact your results in several ways:
-
Reduced Enzyme Activity: Most enzymes have a narrow pH range for optimal activity. A suboptimal pH will lead to lower reaction rates and, consequently, a weaker fluorescent signal.
-
Altered Substrate Binding: The ionization state of amino acids in both the enzyme's active site and the peptide substrate can change with pH, potentially affecting the binding affinity (Km).
-
Changes in Fluorescence: The fluorescence of the Mca group and the quenching efficiency of the Dnp group can be influenced by pH, leading to variations in background fluorescence and the overall dynamic range of the assay.[1][2][3]
-
Enzyme Instability: Extreme pH values can lead to irreversible denaturation of the enzyme, resulting in a complete loss of activity.[4]
Q3: Can pH affect the stability of the this compound substrate?
A3: While the peptide backbone is generally stable across a typical biological pH range, extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis of the peptide bonds over extended periods. However, within the recommended pH range for most enzymatic assays (pH 4-9), the substrate is considered stable for the duration of the experiment.
Q4: My negative control (no enzyme) shows high background fluorescence. Could this be a pH issue?
A4: Yes, a high background fluorescence in your negative control could be related to pH. The intrinsic fluorescence of the Mca fluorophore can be pH-sensitive.[5][6] Additionally, a suboptimal pH might decrease the efficiency of the Dnp quencher, leading to a higher baseline signal. It is also important to ensure the purity of the substrate and the absence of contaminating proteases in your assay buffer.
Q5: Should I use a specific type of buffer for my assay?
A5: The choice of buffer is critical for maintaining a stable pH throughout the experiment. Select a buffer system with a pKa value close to the desired assay pH. Common biological buffers such as Tris, HEPES, MES, and acetate are often used. Always ensure that the buffer components do not interfere with your enzyme's activity or the fluorescence of the substrate.
Troubleshooting Guide
| Problem | Possible Cause (pH-Related) | Recommended Solution |
| Low or no fluorescent signal | The assay pH is outside the optimal range for your enzyme, leading to low or no activity. | Determine the optimal pH for your enzyme from the literature or by performing a pH optimization experiment. Adjust the pH of your assay buffer accordingly. |
| Extreme pH has denatured the enzyme. | Prepare fresh enzyme and ensure the assay buffer pH is within the enzyme's stability range. | |
| High background fluorescence | The assay pH is affecting the intrinsic fluorescence of the Mca group or the quenching efficiency of the Dnp group. | Test the fluorescence of the substrate alone in different pH buffers to identify a range with a stable and low background. |
| Inconsistent results between experiments | The pH of the assay buffer is not stable or varies between preparations. | Prepare fresh buffer for each experiment and verify the pH with a calibrated pH meter. Use a buffer with a pKa close to the target pH for better buffering capacity. |
| Non-linear reaction progress curves | The pH of the assay buffer is changing over the course of the reaction, affecting enzyme activity. | Ensure your buffer has sufficient buffering capacity for the duration of the assay. Consider if any reaction components are significantly altering the pH. |
Quantitative Data Summary
Table 1: Optimal pH Ranges for Common Enzymes Utilizing Mca-based Substrates
| Enzyme | Optimal pH Range |
| Thimet Oligopeptidase (TOP) | 7.0 - 7.8[7][8][9] |
| BACE-1 | 4.5 - 5.0[10][11][12][13][14] |
| Matrix Metalloproteinases (MMPs) | 7.0 - 8.0 (general)[15][16] |
Table 2: General Effects of pH on Assay Components
| pH Range | Effect on Enzyme Activity | Effect on Mca/Dnp FRET Pair |
| Acidic (pH < 5) | Optimal for some enzymes (e.g., BACE-1).[10][11][12][13][14] Inhibitory for many neutral/alkaline active enzymes. | Potential for altered Mca fluorescence and Dnp quenching.[2][17][18] |
| Neutral (pH 6-8) | Optimal for many enzymes (e.g., TOP, MMPs).[7][8][9][15][16] | Generally stable fluorescence and quenching. |
| Alkaline (pH > 8) | Optimal for some MMPs.[15] Can be inhibitory for other enzymes. | Potential for altered Mca fluorescence and Dnp quenching.[3][19] |
Experimental Protocols
Protocol: pH Optimization Assay for an Enzyme with this compound
-
Buffer Preparation: Prepare a series of buffers covering a range of pH values (e.g., from pH 4.0 to 9.0 with 0.5 pH unit increments). Use appropriate buffering agents for each pH range to ensure stability.
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in each assay buffer.
-
Enzyme Preparation: Prepare a stock solution of your enzyme and dilute it to the final working concentration in each assay buffer immediately before use.
-
Assay Setup: In a 96-well microplate, set up triplicate reactions for each pH value. Include negative controls (no enzyme) for each pH to measure background fluorescence.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the diluted enzyme to the wells containing the substrate and buffer.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. Use an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the fluorescence readings of the enzyme-containing wells for each pH.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each pH by calculating the slope of the linear portion of the progress curve.
-
Plot the reaction velocity as a function of pH to determine the optimal pH for your enzyme under these assay conditions.
-
Visualizations
Caption: Enzymatic cleavage of the FRET substrate.
Caption: pH-related troubleshooting workflow.
References
- 1. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. The influence of pH on dissolved organic matter fluorescence in inland waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Thimet Oligopeptidase—A Classical Enzyme with New Function and New Form [mdpi.com]
- 8. Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pH-Dependent Population Shift Regulates BACE1 Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ph-dependent-population-shift-regulates-bace1-activity-and-inhibition - Ask this paper | Bohrium [bohrium.com]
- 14. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic proton coupled electron transfer quenching as a sensing modality in fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mca-SEVKMDAEFRK(Dnp)RR-NH2 Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Mca-SEVKMDAEFRK(Dnp)RR-NH2 fluorogenic substrate in protease activity assays.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the this compound substrate, with a focus on the inner filter effect.
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Incorrect filter settings on the plate reader. | Ensure the excitation filter is set around 328 nm and the emission filter is set around 420 nm.[1] |
| Inactive enzyme. | Verify the activity of your enzyme stock using a positive control. | |
| Substrate degradation. | Aliquot the substrate upon receipt and store at -20°C to -70°C, protected from light. Avoid repeated freeze-thaw cycles. | |
| Quenching of the fluorescent signal. | See the detailed section on the "Inner Filter Effect" below. | |
| High Background Fluorescence | Contaminated buffer or reagents. | Use high-purity reagents and screen all buffers for intrinsic fluorescence. |
| Substrate autohydrolysis. | Prepare fresh substrate dilutions for each experiment. | |
| Non-linear Reaction Kinetics | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Inner filter effect at high substrate or product concentrations. | Dilute samples or apply a correction factor for the inner filter effect.[2][3] | |
| Poor Reproducibility | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to minimize variability. |
| Temperature fluctuations. | Ensure all assay components are at the same temperature and maintain a constant temperature during the assay. |
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
A1: The inner filter effect is a phenomenon that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity at high concentrations.[3][4] It is caused by the absorption of excitation and/or emitted light by components in the sample, including the substrate, the cleaved fluorophore, and other assay components.[5]
Q2: How does the Inner Filter Effect impact my this compound assay?
A2: The Dnp quencher in the this compound substrate has a broad absorbance spectrum that overlaps with both the excitation (around 328 nm) and emission (around 420 nm) wavelengths of the Mca fluorophore.[6][7] This can lead to:
-
Primary IFE: The Dnp group in the intact substrate can absorb the excitation light, reducing the amount of light that reaches the Mca fluorophore.
-
Secondary IFE: The Dnp group can also absorb the light emitted by the cleaved Mca fluorophore, reducing the signal detected by the instrument.
Q3: How can I minimize or correct for the Inner Filter Effect?
A3: Several strategies can be employed:
-
Dilution: The simplest approach is to dilute your samples to a concentration where the absorbance is low enough to minimize the IFE.[2]
-
Mathematical Correction: A common method involves measuring the absorbance of the sample at the excitation and emission wavelengths and applying a correction factor. The corrected fluorescence (F_corr) can be estimated using the following formula: F_corr = F_obs * 10^((A_ex + A_em) / 2) Where F_obs is the observed fluorescence, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength.[3]
-
Instrumental Correction: Some modern plate readers have features to mitigate the IFE, such as adjusting the focal height of the measurement.[6]
Q4: What are the optimal excitation and emission wavelengths for the this compound substrate?
A4: The recommended excitation maximum for the Mca fluorophore is approximately 328 nm, and the emission maximum is around 420 nm.[1]
Q5: What is a typical substrate concentration to use in the assay?
A5: A final substrate concentration of 10-20 µM is a common starting point for similar Mca-based substrates.[8] However, the optimal concentration may vary depending on the specific enzyme and assay conditions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Mca Fluorophore | ||
| Excitation Maximum | ~328 nm | [1] |
| Emission Maximum | ~420 nm | [1] |
| Dnp Quencher | ||
| Absorbance Maxima | ~360-370 nm with a shoulder extending to ~500 nm | [6][7] |
| Assay Conditions | ||
| Recommended Substrate Concentration | 10-20 µM | [8] |
Experimental Protocols
General Protease Assay Protocol
This protocol provides a general framework for using this compound to measure protease activity. Optimization may be required for specific enzymes and experimental conditions.
Materials:
-
This compound substrate
-
Protease of interest
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives for the specific protease)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the this compound substrate in DMSO to create a stock solution.
-
Prepare serial dilutions of the protease in assay buffer.
-
Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 20 µM for a 2X working solution).
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of the protease dilutions to the sample wells.
-
Include a "no enzyme" control (buffer only) and a "substrate only" control.
-
-
Initiate Reaction:
-
Add 100 µL of the 2X substrate working solution to all wells to initiate the reaction. The final volume in each well should be 200 µL.
-
-
Incubation and Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the fluorescence intensity versus time for each protease concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ versus protease concentration to determine the enzyme kinetics.
-
Visualizations
Caption: Mechanism of the Inner Filter Effect (IFE) in FRET assays.
Caption: General workflow for a this compound protease assay.
Caption: Decision tree for troubleshooting non-linear reaction kinetics.
References
- 1. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bachem.com [bachem.com]
- 5. Quantitative analysis of multi-protein interactions using FRET: application to the SUMO pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Mca-SEVKMDAEFRK(Dnp)RR-NH2 assay endpoint vs. kinetic reads
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Mca-SEVKMDAEFRK(Dnp)RR-NH2 fluorogenic substrate in protease activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
This assay is based on Fluorescence Resonance Energy Transfer (FRET). The peptide substrate, this compound, contains a fluorescent reporter group (Mca, 7-Methoxycoumarin-4-yl) and a quencher group (Dnp, 2,4-Dinitrophenyl). In the intact peptide, the close proximity of the Dnp to the Mca group quenches the fluorescence emission of Mca. When a protease cleaves the peptide bond between the fluorophore and the quencher, they are separated, leading to a measurable increase in fluorescence intensity.[1][2][3][4]
Q2: What proteases can be measured with this substrate?
The this compound substrate contains the wild-type β-secretase cleavage site of the amyloid precursor protein (APP). It is a known substrate for Thimet Oligopeptidase (TOP).[5] A similar substrate, Mca-SEVNLDAEFRK(Dnp)RR-NH2, which contains the Swedish mutation of the APP β-secretase cleavage site, is commonly used to measure the activity of BACE-1 (β-site APP cleaving enzyme 1).[1][2]
Q3: What is the difference between an endpoint and a kinetic read in this assay?
-
Endpoint Read: In an endpoint assay, the reaction is allowed to proceed for a fixed period, after which the reaction is stopped, and the fluorescence is measured once.[6][7] This method provides a snapshot of the total amount of product formed.[6][7]
-
Kinetic Read: In a kinetic assay, the fluorescence is measured continuously over a period of time, providing real-time data on the rate of product formation (i.e., the reaction velocity).[6][7]
Q4: When should I choose a kinetic read over an endpoint read?
A kinetic read is generally preferred for several reasons:
-
Detailed Enzyme Characterization: It provides a more in-depth understanding of the enzyme's catalytic properties.[6]
-
Identifying False Positives/Negatives: Kinetic reads are highly advantageous in identifying interfering compounds, which is crucial in high-throughput screening (HTS).[8][9] An interfering compound might absorb at the excitation or emission wavelength, leading to a false reading in an endpoint measurement, while its effect on the reaction rate in a kinetic assay would be clearly distinguishable.[8]
-
Studying Time-Dependent Inhibition: It is essential for investigating inhibitors whose effects change over the course of the reaction.[10]
Endpoint assays are simpler and can be suitable for well-characterized systems or when comparing the relative activity of many samples under identical conditions.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | Incorrect filter settings on the plate reader. | Ensure the excitation wavelength is set around 320-328 nm and the emission wavelength is around 393-405 nm for Mca. |
| Inactive enzyme or suboptimal assay conditions (pH, temperature). | Verify the activity of your enzyme stock with a positive control. Optimize buffer conditions for your specific protease.[11] | |
| Insufficient incubation time for an endpoint read. | Increase the incubation time or consider using a more sensitive kinetic assay. | |
| Instrument gain setting is too low. | Increase the gain setting on your instrument, being careful not to saturate the detector.[11] | |
| High Background Fluorescence | Autofluorescence of test compounds or buffers. | Run a control well with the compound but without the enzyme to measure its intrinsic fluorescence. |
| Contaminated reagents or microplates. | Use fresh, high-quality reagents and plates specifically designed for fluorescence assays. | |
| Poor Reproducibility | Pipetting errors, especially with small volumes. | Use calibrated pipettes and consider techniques like reverse pipetting to minimize errors.[11] |
| Temperature fluctuations across the plate. | Ensure even temperature distribution by pre-incubating the plate at the desired reaction temperature. | |
| Enzyme instability. | Prepare fresh enzyme dilutions before each experiment and keep them on ice. | |
| Non-linear Reaction Progress (in kinetic reads) | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity phase of the reaction. |
| Enzyme inactivation over time. | Check the stability of your enzyme under the assay conditions. A kinetic assay can help reveal this issue.[6] | |
| Presence of a slow-binding or time-dependent inhibitor. | This is a real result that can be further characterized using kinetic analysis.[10] |
Data Presentation: Endpoint vs. Kinetic Reads
The following tables illustrate how data from endpoint and kinetic reads can differ, especially in the presence of an interfering compound.
Table 1: Hypothetical Data for a Standard Inhibitor
| Compound | Concentration (µM) | Endpoint RFU (at 30 min) | % Inhibition (Endpoint) | Initial Rate (RFU/min) | % Inhibition (Kinetic) |
| No Inhibitor | - | 5000 | 0% | 166.7 | 0% |
| Inhibitor A | 1 | 2500 | 50% | 83.3 | 50% |
| Inhibitor A | 10 | 500 | 90% | 16.7 | 90% |
| Inhibitor A | 100 | 100 | 98% | 3.3 | 98% |
Table 2: Hypothetical Data for an Interfering Compound (Autofluorescent)
| Compound | Concentration (µM) | Endpoint RFU (at 30 min) | % Inhibition (Endpoint) | Initial Rate (RFU/min) | % Inhibition (Kinetic) |
| No Inhibitor | - | 5000 | 0% | 166.7 | 0% |
| Compound B | 1 | 5500 | -10% (Apparent Activation) | 165.0 | 1% |
| Compound B | 10 | 7000 | -40% (Apparent Activation) | 168.0 | -0.8% |
| Compound B | 100 | 10000 | -100% (Apparent Activation) | 164.5 | 1.3% |
Here, the endpoint read is misleading due to the compound's own fluorescence. The kinetic read, by focusing on the rate of change, correctly identifies that the compound is not a true inhibitor or activator.
Experimental Protocols
General Assay Setup
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the this compound substrate in DMSO.
-
Prepare an assay buffer suitable for your protease of interest (e.g., Tris or HEPES buffer at a specific pH, with any necessary salts or additives).
-
Prepare a dilution series of your test compounds (inhibitors/activators) and the enzyme in the assay buffer.
-
-
Reaction Plate Setup (96- or 384-well black plate):
-
Blank wells: Assay buffer only.
-
Control wells (No enzyme): Assay buffer + substrate + test compound (to check for autofluorescence).
-
Positive control wells (100% activity): Assay buffer + substrate + enzyme.
-
Test wells: Assay buffer + substrate + enzyme + test compound.
-
Endpoint Assay Protocol
-
Add assay buffer, enzyme, and test compounds to the appropriate wells.
-
Pre-incubate the plate at the desired temperature for 10-15 minutes.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is still in the linear range at this time point.
-
Stop the reaction (optional, depending on the plate reader setup) by adding a stop solution (e.g., a strong acid or a specific inhibitor).
-
Read the fluorescence intensity in a plate reader with excitation at ~325 nm and emission at ~395 nm.
Kinetic Assay Protocol
-
Set the plate reader to the desired reaction temperature.
-
Add assay buffer and substrate to all wells.
-
Place the plate in the reader and initiate the reaction by adding the enzyme and test compounds (using an injector if available, or quickly by multichannel pipette).
-
Immediately start reading the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 30-60 minutes).
-
Calculate the initial reaction velocity (the slope of the linear portion of the fluorescence vs. time curve) for each well.
Mandatory Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
The this compound substrate mimics the cleavage site on the Amyloid Precursor Protein (APP), a key molecule in Alzheimer's disease research. The processing of APP can occur via two main pathways:
Caption: Amyloid Precursor Protein (APP) processing pathways.
Experimental Workflow: Endpoint vs. Kinetic Assay
This diagram illustrates the decision-making process and workflow for choosing between an endpoint and a kinetic assay.
Caption: Workflow for endpoint versus kinetic protease assays.
References
- 1. Biology and pathophysiology of the amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 8. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Non-linear reaction kinetics with Mca-SEVKMDAEFRK(Dnp)RR-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the fluorogenic substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2 in studies involving non-linear reaction kinetics, particularly with thimet oligopeptidase (TOP).
FAQs and Troubleshooting Guide
This section addresses common issues encountered during enzymatic assays using this compound.
Q1: My reaction starts fast and then plateaus quickly, even though only a small fraction of the substrate has been consumed. Is this expected?
A1: This is a common observation in assays with thimet oligopeptidase (TOP) and is often indicative of product inhibition . The C-terminal fragment produced after cleavage of the substrate can act as a potent competitive inhibitor of the enzyme.[1][2] This leads to a rapid decrease in the reaction rate, resulting in non-linear progress curves.
-
Troubleshooting Steps:
-
Analyze Initial Rates: Ensure that you are calculating the initial velocity (V₀) from the very beginning of the reaction, before product accumulation becomes significant.
-
Lower Enzyme Concentration: Reducing the enzyme concentration can help to maintain linearity for a longer period, as it will take more time for inhibitory product concentrations to accumulate.
-
Vary Substrate Concentration: Perform the assay at multiple substrate concentrations to understand the kinetics. If product inhibition is the cause, the non-linearity will be more pronounced at higher substrate concentrations where the product is generated more rapidly.
-
Consider Alternative Substrates: If product inhibition is severely limiting your assay window, you may need to consider a different substrate with a C-terminal fragment that has a lower affinity for the enzyme's active site.
-
Q2: I am observing a high background fluorescence in my assay. What could be the cause?
A2: High background fluorescence can arise from several sources:
-
Substrate Degradation: The this compound substrate can degrade over time, especially if not stored properly. Exposure to light or repeated freeze-thaw cycles can lead to spontaneous cleavage, resulting in an increased background signal.[3][4][5]
-
Troubleshooting: Aliquot the substrate upon receipt and store it at -20°C or lower, protected from light. Use a fresh aliquot for each experiment.
-
-
Contaminated Reagents: Buffers or other assay components may be contaminated with fluorescent compounds.
-
Troubleshooting: Prepare fresh buffers and test each component individually for fluorescence.
-
-
Non-enzymatic Hydrolysis: Some components in your sample, other than the enzyme of interest, might be cleaving the substrate.
-
Troubleshooting: Run a control reaction with your sample but without the enzyme to quantify any non-enzymatic substrate cleavage.
-
Q3: The fluorescence signal is lower than expected, or I am not seeing a significant increase in fluorescence over time.
A3: This could be due to several factors related to the assay conditions or instrumentation:
-
Incorrect Instrument Settings: Ensure your fluorometer is set to the optimal excitation and emission wavelengths for the Mca fluorophore (Ex: ~328 nm, Em: ~420 nm).[6]
-
Troubleshooting: Verify the filter sets or monochromator settings on your instrument.
-
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Troubleshooting: Use a new vial of enzyme or test its activity with a known positive control substrate.
-
-
Inner Filter Effect: At high substrate concentrations, the substrate itself can absorb the excitation light or the emitted fluorescence, leading to a lower-than-expected signal. This can also contribute to non-linear kinetics.
-
Troubleshooting: Perform the assay at a range of substrate concentrations to see if the signal is being quenched at higher concentrations. If so, work at lower substrate concentrations where the fluorescence response is linear with concentration.
-
-
Assay Buffer Composition: The pH, ionic strength, and presence of certain ions can significantly impact enzyme activity.
-
Troubleshooting: Optimize the buffer composition for your specific enzyme. For TOP, a neutral to slightly alkaline pH is generally preferred.
-
Q4: My results are not reproducible between experiments. What should I check?
A4: Lack of reproducibility is often due to small variations in experimental setup:
-
Pipetting Errors: Inaccurate pipetting of the enzyme or substrate can lead to significant variations in reaction rates.
-
Troubleshooting: Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix of reagents to minimize pipetting variations between wells.
-
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.
-
Troubleshooting: Ensure that all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.
-
-
Reagent Stability: As mentioned earlier, the stability of the enzyme and substrate is crucial.
-
Troubleshooting: Follow the storage recommendations strictly and avoid using reagents that have been stored improperly or for an extended period.
-
Quantitative Data
The following table summarizes key quantitative parameters for assays using this compound. Note that specific kinetic values can vary depending on the exact experimental conditions.
| Parameter | Value/Range | Notes |
| Excitation Wavelength (λex) | ~328 nm | Optimal wavelength for the Mca fluorophore.[6] |
| Emission Wavelength (λem) | ~420 nm | Optimal wavelength for the Mca fluorophore.[6] |
| Typical Substrate Concentration | 1 - 20 µM | Start with a concentration around the expected Km. Higher concentrations may lead to inner filter effects and pronounced product inhibition. |
| Typical Enzyme Concentration | 1 - 10 nM | This should be optimized for your specific enzyme preparation to ensure a linear reaction rate for a sufficient duration. |
| Km for TOP | Not readily available in literature | It is recommended to determine the Km experimentally under your specific assay conditions. A starting point for substrate titration could be from 0.5 µM to 50 µM. |
| kcat for TOP | Not readily available in literature | This must be determined experimentally once the Km and Vmax are known. |
| Solubility | Soluble in DMSO | Prepare a concentrated stock solution in DMSO and dilute it in an aqueous assay buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid effects on enzyme activity.[6] |
| Storage | -20°C, protected from light | Aliquot to avoid repeated freeze-thaw cycles.[3][4][5] |
Experimental Protocols
Protocol 1: Determining Initial Velocity of this compound Cleavage
This protocol describes a general procedure for measuring the initial rate of substrate cleavage.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mM. Store in aliquots at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of your enzyme in a suitable buffer. The concentration should be determined based on the enzyme's activity. Store on ice during the experiment.
-
-
Assay Setup:
-
Use a black 96-well or 384-well plate suitable for fluorescence measurements.
-
Prepare a reaction mixture containing the assay buffer and the desired final concentration of the substrate. For initial experiments, a substrate concentration of 5-10 µM is a good starting point.
-
Include the following controls:
-
No-enzyme control: Reaction mixture with substrate but no enzyme.
-
No-substrate control: Reaction mixture with enzyme but no substrate.
-
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add the enzyme to the wells to initiate the reaction. The final volume should be consistent across all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes. Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
Identify the initial linear portion of the curve.
-
Calculate the initial velocity (V₀) from the slope of this linear portion. The units will be in relative fluorescence units (RFU) per unit of time.
-
Protocol 2: Determining Km and kcat
-
Follow Protocol 1 , but vary the substrate concentration over a wide range (e.g., 0.5 µM to 50 µM), while keeping the enzyme concentration constant.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
Visualizations
Caption: Experimental workflow for a kinetic enzyme assay.
References
- 1. Thimet oligopeptidase specificity: evidence of preferential cleavage near the C-terminus and product inhibition from kinetic analysis of peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Thimet Oligopeptidase Specificity: Evidence of [research.amanote.com]
- 3. Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Relevance of Thimet Oligopeptidase in the Regulation of Energy Metabolism and Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Handling Mca-SEVKMDAEFRK(Dnp)RR-NH2 to avoid degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the fluorogenic peptide substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2, to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic peptide substrate used to measure the activity of proteases, particularly β-secretase (BACE1) and thimet oligopeptidase.[1][2] It contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site.[1] The peptide is labeled with a fluorescent donor, 7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of Mca is quenched by Dnp through Fluorescence Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide, the Mca fluorophore is separated from the Dnp quencher, resulting in a measurable increase in fluorescence.
Q2: What are the recommended storage and handling conditions for the lyophilized peptide?
To ensure the long-term stability of the lyophilized peptide, it should be stored at -20°C to -70°C.[3] For optimal preservation, store the peptide desiccated and protected from light.[3] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can decrease the stability of the peptide. When handling the peptide, always wear gloves to avoid contamination.
Q3: How should I prepare a stock solution of the peptide?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder. These aliquots should be protected from light.
Q4: What are the spectral properties of the Mca-Dnp FRET pair?
The Mca fluorophore has an excitation maximum around 325-328 nm and an emission maximum around 392-393 nm.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Contaminated buffer or reagents. 2. Autofluorescence from microplates or other materials. 3. Substrate degradation prior to the assay. 4. Substrate sticking to the microplate. | 1. Use fresh, high-purity reagents and buffers. 2. Use non-fluorescent, black microplates. 3. Protect the substrate from light and handle it according to the recommended storage conditions. Prepare fresh dilutions for each experiment. 4. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. |
| Low or No Signal | 1. Inactive enzyme. 2. Incorrect buffer conditions (e.g., pH). 3. Degraded substrate. 4. Incorrect instrument settings. | 1. Use a fresh aliquot of the enzyme and ensure it has been stored and handled correctly. 2. Verify that the assay buffer pH is optimal for the enzyme's activity. 3. Use a fresh aliquot of the substrate. 4. Ensure the fluorometer is set to the correct excitation and emission wavelengths for the Mca fluorophore (Ex: ~328 nm, Em: ~393 nm). |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Gently mix the contents of each well after adding all reagents. 3. Ensure the plate is incubated at a uniform temperature. |
| Signal Decreases Over Time (in controls) | 1. Photobleaching of the Mca fluorophore. 2. Adsorption of the peptide to the plate surface. | 1. Reduce the frequency and duration of fluorescence readings. Use the lowest appropriate excitation intensity. 2. Include a non-ionic detergent in the assay buffer. |
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C to -70°C | Up to 12 months or longer | Store desiccated and protected from light. |
| Stock Solution in DMSO | -20°C to -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Diluted in Aqueous Buffer | 4°C | For immediate use | Stability is limited; prepare fresh for each experiment. |
Experimental Protocols
Protocol: BACE1 Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Enzyme Solution: Dilute recombinant human BACE1 in Assay Buffer to the desired concentration. Keep the enzyme on ice.
-
-
Assay Procedure:
-
Add 50 µL of the Working Substrate Solution to each well of a black 96-well microplate.
-
To test for inhibitors, add 10 µL of the inhibitor compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the Enzyme Solution to each well.
-
Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation at ~328 nm and emission at ~393 nm.
-
Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each time point, subtract the fluorescence of the no-enzyme control from the fluorescence of the samples.
-
Determine the reaction rate by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Visualizations
Caption: Amyloid Precursor Protein (APP) processing pathways.
References
Validation & Comparative
A Comparative Guide to FRET-Based Protease Assays: Mca-SEVKMDAEFRK(Dnp)RR-NH2 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Mca-SEVKMDAEFRK(Dnp)RR-NH2 fluorogenic substrate and its associated assays, placed in context with commonly used alternatives for matrix metalloproteinase (MMP) activity assessment. While initially investigated in the context of MMPs, this compound is primarily recognized as a substrate for thimet oligopeptidase (TOP) and beta-secretase 1 (BACE-1), enzymes implicated in neurological pathways. This guide will therefore detail its use in assays for these enzymes and draw comparisons with established FRET-based substrates for MMPs.
Principle of FRET-Based Protease Assays
Fluorescence Resonance Energy Transfer (FRET) is the underlying principle for these assays. A FRET peptide substrate contains a fluorophore and a quencher molecule in close proximity. When the substrate is intact, the quencher absorbs the energy emitted by the fluorophore, resulting in a low fluorescence signal. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This increase is directly proportional to the enzymatic activity.[1][2][3]
Caption: Mechanism of a FRET-based protease assay.
This compound: A Substrate for TOP and BACE-1
The peptide this compound contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site. This makes it a substrate for BACE-1, a key enzyme in the generation of amyloid-beta peptides associated with Alzheimer's disease. It is also recognized and cleaved by thimet oligopeptidase (TOP).
Comparison of FRET Substrates for Protease Activity
While this compound is valuable for studying TOP and BACE-1, a direct comparison with MMP-specific substrates is essential for researchers to select the appropriate tool for their studies. The following table summarizes key parameters for this compound and several common FRET substrates for MMPs.
| Parameter | This compound | Mca-KPLGL-Dap(Dnp)-AR-NH2 | Mca-RPKPVE-Nval-WRK(Dnp)-NH2 | SensoLyte® 520 Generic MMP Substrate |
| Primary Target(s) | Thimet Oligopeptidase (TOP), BACE-1 | MMPs (broadly used) | MMP-3, MMP-10 | Broad range of MMPs (1, 2, 3, 7, 8, 9, 12, 13, 14)[4] |
| Fluorophore/Quencher | Mca / Dnp | Mca / Dnp | Mca / Dnp | 5-FAM / QXL® 520[4] |
| Excitation/Emission (nm) | ~325 / ~393-420[5] | ~328 / ~420[5] | ~328 / ~420 | ~490 / ~520[4] |
| Sensitivity | High for TOP & BACE-1 | High for several MMPs | High for MMP-3 & MMP-10[6] | Sub-nanogram detection levels for active MMPs[7] |
| Specificity | Specific for TOP and BACE-1 | Cleaved by multiple MMPs | Preferential for stromelysins (MMP-3, MMP-10)[6] | Generic, for broad MMP activity detection[4] |
| Kinetic Parameters (kcat/Km) | Enzyme-dependent | MMP-1: 12,100 M⁻¹s⁻¹ | Not explicitly found | Not specified for individual MMPs in kit literature |
Experimental Protocols
General Workflow for FRET-Based Protease Assays
The workflow for most FRET-based protease assays follows a similar pattern, whether targeting TOP, BACE-1, or MMPs.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Flexibility in substrate recognition by thimet oligopeptidase as revealed by denaturation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SensoLyte® 520 Generic MMP Activity Kit Fluorimetric - 1 kit [anaspec.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Mca-RPKPVE-Nval-WRK(Dnp)-NH2 Fluorogenic MMP Substrate ES002: R&D Systems [rndsystems.com]
- 7. MMP assays – activity measurement | Eurogentec [eurogentec.com]
Determining the Kinetic Profile of Mca-SEVKMDAEFRK(Dnp)RR-NH2: A Comparative Guide
For researchers engaged in neurodegenerative disease research, particularly Alzheimer's disease, the fluorogenic substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2 serves as a valuable tool for studying the activity of thimet oligopeptidase (TOP). This guide provides a comparative analysis of this substrate, detailing its kinetic parameters and the experimental protocols for their determination.
Quantitative Data Summary
| Substrate | Target Enzyme | Km (µM) | Vmax (or kcat) |
| This compound | Thimet Oligopeptidase (TOP) | Not explicitly documented; expected to be in the range of 0.2-10 µM for TOP substrates. | Not explicitly documented; kcat for TOP substrates typically ranges from 6-60 min⁻¹[1]. |
| Abz-GFSPFRQ-EDDnp | Thimet Oligopeptidase (TOP) | Within the typical range for TOP substrates (0.2-10 µM)[1]. | Within the typical range for TOP substrates (kcat of 6-60 min⁻¹)[1]. |
| Abz-GGFLRRVNH2-EDDnp | Thimet Oligopeptidase (TOP) | Within the typical range for TOP substrates (0.2-10 µM)[1]. | Within the typical range for TOP substrates (kcat of 6-60 min⁻¹)[1]. |
| mca-Bk (modified bradykinin) | Thimet Oligopeptidase (TOP) | Within the typical range for TOP substrates (0.2-10 µM)[1]. | Within the typical range for TOP substrates (kcat of 6-60 min⁻¹)[1]. |
Note: The peptide sequence of this compound contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site, making it a relevant substrate for Alzheimer's disease research[2].
Experimental Protocol: Determination of Km and Vmax
The kinetic parameters of thimet oligopeptidase with a fluorogenic substrate like this compound can be determined by measuring the initial reaction rates at various substrate concentrations. The resulting data is then fitted to the Michaelis-Menten equation.
Materials:
-
Recombinant thimet oligopeptidase (TOP)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Fluorometer capable of excitation at 320-330 nm and emission at 400-420 nm
-
96-well microplate
Procedure:
-
Substrate Preparation: Prepare a series of dilutions of the this compound substrate in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Km.
-
Enzyme Preparation: Dilute the recombinant TOP enzyme to a suitable concentration in the assay buffer. The final enzyme concentration should be low enough to ensure that the initial reaction rate is linear over the measurement period.
-
Assay Setup: To each well of the 96-well microplate, add the substrate solution. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Add the diluted enzyme solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer. Set the excitation wavelength to approximately 325 nm and the emission wavelength to approximately 400 nm[2][3].
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the enzymatic reaction and the experimental workflow for determining the kinetic parameters.
Caption: Enzymatic cleavage of the fluorogenic substrate by Thimet Oligopeptidase.
Caption: Workflow for determining Km and Vmax of Thimet Oligopeptidase.
References
- 1. mdpi.com [mdpi.com]
- 2. Flexibility in substrate recognition by thimet oligopeptidase as revealed by denaturation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis thimet oligopeptidases are redox-sensitive enzymes active in the local and systemic plant immune response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BACE1 Activity Assays: Focus on the Mca-SEVKMDAEFRK(Dnp)RR-NH2 Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BACE1 activity assays, with a central focus on the widely used fluorogenic substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2. We will delve into the reproducibility and performance of this substrate in comparison to other commercially available alternatives, supported by experimental data and detailed protocols.
Understanding BACE1 Activity Assays
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Consequently, the accurate and reproducible measurement of BACE1 activity is paramount for the discovery and development of therapeutic inhibitors. The most common method for this is a fluorescence resonance energy transfer (FRET) assay.
In a typical BACE1 FRET assay, a peptide substrate containing the BACE1 cleavage site is flanked by a fluorescent donor and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
The this compound Substrate
The this compound substrate is a well-established tool for measuring BACE1 activity. It incorporates the "Swedish" mutation of the amyloid precursor protein (APP), which enhances its cleavage by BACE1, thereby increasing the assay's sensitivity. The methoxycoumarin (Mca) acts as the fluorescent donor and the dinitrophenyl (Dnp) as the quencher.
Performance Comparison of BACE1 FRET Substrates
The reproducibility and reliability of a BACE1 activity assay are crucial for its application in high-throughput screening (HTS) and inhibitor profiling. Key performance metrics include the Z' factor, a statistical indicator of assay quality, the signal-to-background (S/B) ratio, and the coefficient of variation (%CV), which measures the precision of the assay.
While a direct head-to-head comparison of various commercial substrates in a single study is limited in the public domain, we can compile and compare reported performance data for assays utilizing this compound and its alternatives.
| Assay Parameter | This compound based Assay | Alternative FRET Substrate Assay (Rh-EVNLDAEFK-Quencher) | Alternative FRET Substrate Assay (HiLyte™ Fluor 488/QXL® 520) |
| Z' Factor | Data not explicitly found in searches | > 0.6[1][2] | Data not explicitly found in searches |
| Intra-Assay %CV | ~6.5% (for a BACE1 activity assay)[3] | Data not explicitly found in searches | Data not explicitly found in searches |
| Inter-Assay %CV | ~11.4% (for a BACE1 activity assay)[3] | Data not explicitly found in searches | Data not explicitly found in searches |
| Signal-to-Background (S/B) Ratio | Data not explicitly found in searches | Assay designed for high S/B | Designed for high S/B with reduced interference |
| Fluorophore/Quencher Pair | Mca/Dnp | Rhodamine/Proprietary Quencher[1] | HiLyte™ Fluor 488/QXL® 520 |
| Excitation/Emission (nm) | ~328/393 | ~545/585[1] | ~490/520 |
Note: The provided data is compiled from various sources and may not represent a direct, controlled comparison. The performance of any assay can be influenced by specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for BACE1 activity assays using the this compound substrate and a common alternative.
Protocol 1: BACE1 Activity Assay using this compound
This protocol is based on a generic FRET assay procedure.
Materials:
-
Recombinant human BACE1 enzyme
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
BACE1 inhibitor (optional, for control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare all reagents and samples and allow them to reach room temperature.
-
Prepare the BACE1 enzyme solution by diluting the stock enzyme in assay buffer to the desired concentration.
-
Prepare the substrate solution by diluting the this compound stock solution in assay buffer.
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle (for inhibitor screening)
-
BACE1 enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately start monitoring the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm. Readings can be taken kinetically over a period of 30-60 minutes or as an endpoint measurement.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control.
Protocol 2: BACE1 FRET Assay using a Rhodamine-based Substrate (e.g., from a commercial kit)
This protocol is based on the Thermo Fisher Scientific (PanVera) BACE1 FRET Assay Kit, Red[1].
Materials:
-
BACE1 (β−Secretase) FRET Assay Kit, Red (containing BACE1 enzyme, substrate, assay buffer, and stop solution)
-
Test compounds for inhibitor screening
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Thaw all kit components and keep them on ice.
-
Prepare a 3X solution of the test compounds in the provided BACE1 Assay Buffer.
-
Prepare a 3X BACE1 enzyme solution in the BACE1 Assay Buffer.
-
Prepare a 3X BACE1 substrate solution in the BACE1 Assay Buffer.
-
In a 96-well plate, add 10 µL of the 3X test compound solution.
-
Add 10 µL of the 3X BACE1 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 3X BACE1 substrate solution. The final reaction volume will be 30 µL.
-
For a kinetic assay, immediately begin reading the fluorescence with excitation at ~545 nm and emission at ~585 nm every 1-2 minutes for 60-90 minutes.
-
For an endpoint assay, incubate the reaction for 60 minutes at room temperature, protected from light. Then, add 10 µL of the BACE1 Stop Solution and read the fluorescence.
Visualizing the BACE1 Assay Principle and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: BACE1 cleaves the FRET substrate, separating the fluorophore from the quencher.
Caption: A typical workflow for a BACE1 activity assay.
Conclusion
References
A Researcher's Guide to Alternative Methods for Measuring BACE1 Activity
For researchers, scientists, and drug development professionals, the accurate measurement of Beta-secretase 1 (BACE1) activity is paramount in the quest for effective Alzheimer's disease therapeutics. This guide provides a comprehensive comparison of alternative methods to the traditional radioactive assays, offering insights into their principles, performance, and protocols to aid in the selection of the most suitable platform for your research needs.
This guide delves into the intricacies of various BACE1 activity assays, presenting a comparative analysis of key performance metrics. Detailed experimental protocols for prominent assays are provided, alongside visual workflows to elucidate the underlying principles of each method.
Comparative Analysis of BACE1 Activity Assays
The selection of an appropriate assay for measuring BACE1 activity is contingent on specific experimental requirements, such as throughput, sensitivity, and the biological context of the investigation. The following table summarizes the quantitative performance of several widely used alternative methods.
| Assay Type | Principle | Typical Throughput | Sensitivity (IC50) | Z'-factor | Advantages | Disadvantages |
| FRET-based Assay | Cleavage of a peptide substrate separating a quencher and fluorophore. | High | Nanomolar range[1] | >0.6[2] | Homogeneous, real-time kinetics, widely available kits. | Potential for compound interference (fluorescence quenching/autofluorescence). |
| Time-Resolved FRET (TR-FRET) | FRET using long-lifetime lanthanide donors to reduce background fluorescence. | High | Sub-nanomolar to nanomolar range[3] | >0.7[4] | Reduced compound interference, high sensitivity, ratiometric measurement. | Requires specific plate readers, potentially higher cost. |
| AlphaLISA | Proximity-based assay where cleavage of a substrate separates donor and acceptor beads, disrupting a chemiluminescent signal. | High | Picomolar to nanomolar range[5] | Not explicitly found | No-wash, homogeneous, high sensitivity, small sample volume. | Potential for interference from singlet oxygen quenchers. |
| Enzyme Fragment Complementation (EFC) | BACE1 cleavage linearizes a peptide-enzyme fragment conjugate, allowing it to complement another enzyme fragment to form an active enzyme that generates a detectable signal. | High | Nanogram detection of BACE1[6] | Not explicitly found | Homogeneous, signal amplification, high sensitivity. | Indirect measurement of BACE1 activity. |
| Cell-Based Assays | Measurement of BACE1 activity within a cellular context, often by quantifying the cleavage products of a modified APP substrate. | Medium to High | Micromolar to nanomolar range[7] | Not explicitly found | Physiologically relevant, assesses cell permeability and cytotoxicity. | More complex, higher variability, potential for off-target effects. |
| Label-Free (e.g., SPR) | Detects binding of BACE1 to immobilized inhibitors or substrates in real-time without labels. | Low to Medium | Not an activity assay; measures binding kinetics (KD). | Not applicable | Provides detailed kinetic data (kon, koff), can use full-length membrane-bound BACE1.[8] | Lower throughput, requires specialized equipment, indirect measure of inhibition. |
Experimental Principles and Workflows
Fluorescence Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays are a popular choice for monitoring BACE1 activity due to their simplicity and suitability for high-throughput screening. The principle relies on the transfer of energy from a donor fluorophore to an acceptor molecule (quencher) when they are in close proximity.
Caption: Workflow of a FRET-based BACE1 activity assay.
A specific peptide substrate containing the BACE1 cleavage site is flanked by a donor fluorophore and a quencher molecule. In the intact state, the close proximity of the quencher dampens the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[2][6]
Time-Resolved FRET (TR-FRET)
TR-FRET is an advanced iteration of the FRET assay that utilizes a lanthanide chelate as the donor fluorophore. Lanthanides have a long fluorescence lifetime, which allows for a time-gated detection of the signal. This temporal separation of excitation and emission significantly reduces background fluorescence from compounds and plastics, thereby enhancing the assay's sensitivity and robustness.[4][8][9]
Caption: Workflow of a TR-FRET-based BACE1 activity assay.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay technology. In the context of BACE1 activity, a biotinylated peptide substrate is captured by streptavidin-coated donor beads. An antibody specific to a terminus of the peptide is conjugated to acceptor beads. When BACE1 cleaves the substrate, the acceptor beads are no longer in proximity to the donor beads, leading to a decrease in the luminescent signal.
Caption: Workflow of an AlphaLISA-based BACE1 activity assay.
Enzyme Fragment Complementation (EFC)
The EFC assay is a highly sensitive method that relies on the reconstitution of an active enzyme. A small peptide fragment of β-galactosidase, termed the enzyme donor (ED), is linked to a BACE1 substrate. In its inactive, constrained conformation, the ED cannot complement the larger, inactive enzyme acceptor (EA) fragment of β-galactosidase. BACE1 cleavage of the substrate linearizes the ED, allowing it to bind to the EA and form an active β-galactosidase enzyme. This reconstituted enzyme then hydrolyzes a substrate to produce a chemiluminescent or colorimetric signal.[6][10]
Caption: Workflow of an EFC-based BACE1 activity assay.
Detailed Experimental Protocols
FRET-Based BACE1 Activity Assay Protocol (General)
This protocol is a generalized procedure based on commercially available kits.[2][11][12]
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" mutant APP sequence)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 inhibitor (positive control)
-
Test compounds
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of BACE1 enzyme in assay buffer. The final concentration should be determined empirically to achieve a linear reaction rate.
-
Prepare a working solution of the BACE1 FRET substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and the control inhibitor in assay buffer.
-
-
Assay Reaction:
-
To the wells of the microplate, add the test compounds or control inhibitor.
-
Add the BACE1 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the BACE1 FRET substrate solution to all wells.
-
-
Signal Detection:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific FRET pair.
-
Readings can be taken kinetically over time or as an endpoint measurement after a fixed incubation period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Cell-Based BACE1 Activity Assay Protocol (General)
This protocol outlines a general approach for measuring BACE1 activity in a cellular environment.[13][14]
Materials:
-
Cell line overexpressing human APP (e.g., HEK293-APP or SH-SY5Y-APP)
-
Cell culture medium and supplements
-
Test compounds and control BACE1 inhibitor
-
Lysis buffer
-
ELISA kit for detecting Aβ peptides (e.g., Aβ40 or Aβ42) or a reporter gene assay system.
Procedure:
-
Cell Culture and Treatment:
-
Plate the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or control inhibitor for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Lyse the cells to obtain cell lysates.
-
-
Detection of BACE1 Activity Products:
-
Quantify the levels of secreted Aβ peptides (e.g., Aβ40, Aβ42) in the conditioned medium using a specific ELISA kit.
-
Alternatively, if using a reporter gene system where BACE1 cleavage releases a transcription factor, measure the reporter gene expression (e.g., luciferase activity).
-
-
Data Analysis:
-
Normalize the Aβ levels or reporter activity to cell viability (e.g., using an MTS or MTT assay).
-
Calculate the percent inhibition of Aβ production or reporter activity for each compound concentration.
-
Determine the IC50 values from the dose-response curves.
-
Concluding Remarks
The landscape of BACE1 activity assays has evolved significantly, offering researchers a diverse toolkit of sensitive and high-throughput methods. While FRET-based assays remain a cornerstone for inhibitor screening, technologies like TR-FRET and AlphaLISA provide enhanced performance by minimizing compound interference. For studies requiring a more physiologically relevant context, cell-based assays are indispensable. The choice of assay should be guided by a thorough consideration of the specific research question, available resources, and desired throughput. This guide serves as a foundational resource to navigate these choices and design robust experiments for the discovery and characterization of novel BACE1 inhibitors. No specific information was found for the application of DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) technology for measuring BACE1 activity.
References
- 1. Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assay-of-biomarkers-for-alzheimer-s-disease-by-surface-plasmon-resonance - Ask this paper | Bohrium [bohrium.com]
- 3. takara.co.kr [takara.co.kr]
- 4. Surface plasmon resonance, fluorescence, and circular dichroism studies for the characterization of the binding of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A surface plasmon resonance-based biosensor with full-length BACE1 in a reconstituted membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. abcam.cn [abcam.cn]
A Head-to-Head Comparison: Mca-SEVKMDAEFRK(Dnp)RR-NH2 FRET Assay versus ELISA for Thimet Oligopeptidase (TOP) Analysis
For researchers in neurobiology and drug development, particularly in the context of Alzheimer's disease, the accurate measurement of Thimet Oligopeptidase (TOP) is critical. Two primary methodologies are employed for this purpose: fluorogenic substrate assays utilizing peptides like Mca-SEVKMDAEFRK(Dnp)RR-NH2, and the classic Enzyme-Linked Immunosorbent Assay (ELISA). While both techniques aim to quantify aspects of TOP, they are fundamentally different in their approach, the data they generate, and the biological questions they can answer. This guide provides an objective comparison to help researchers select the most appropriate assay for their needs.
The core distinction lies in what is being measured. The this compound assay is a functional assay that quantifies the enzymatic activity of TOP. In contrast, a sandwich ELISA for TOP quantifies the total amount of the TOP protein present in a sample, regardless of its enzymatic activity.
At a Glance: FRET Assay vs. ELISA for TOP
| Feature | This compound Assay (FRET-based) | Thimet Oligopeptidase (TOP) ELISA |
| Principle | Fluorescence Resonance Energy Transfer (FRET) | Sandwich Enzyme-Linked Immunosorbent Assay |
| Analyte Measured | Enzymatic Activity | Total Protein Concentration |
| Measurement Type | Kinetic (Real-time) | Endpoint (Colorimetric) |
| Key Reagents | Fluorogenic Peptide Substrate | Specific Capture & Detection Antibodies |
| Specificity | Dependent on the exclusivity of the peptide cleavage site to TOP. | High, determined by antibody specificity to TOP epitopes. |
| Sensitivity | Typically in the picomolar to nanomolar range for active enzymes.[1][2] | Typically in the picogram to nanogram per milliliter range for total protein.[3][4] |
| Time-to-Result | Rapid (minutes to a few hours) | Longer (4-5 hours to overnight)[3][5] |
| Throughput | High; easily adaptable to 96- and 384-well plates. | High; typically performed in 96-well plates. |
| Primary Application | Screening for enzyme inhibitors/activators, kinetic studies (Km, kcat). | Quantifying protein expression levels in various biological samples. |
Delving Deeper: Methodologies and Workflows
The operational workflows of these two assays are markedly different. The Mca-based FRET assay is a simple, single-step "mix-and-read" protocol, whereas the ELISA involves multiple incubation and wash steps.
This compound Assay Workflow
This assay relies on a synthetic peptide, this compound, which contains the wild-type amyloid precursor protein (APP) beta-secretase cleavage site recognized by TOP.[5] The peptide is dual-labeled with a fluorescent reporter (Mca) and a quencher (Dnp). In the intact peptide, the quencher suppresses the fluorescence of the reporter via FRET. When TOP cleaves the peptide, the reporter and quencher are separated, leading to a measurable increase in fluorescence over time. This rate of fluorescence increase is directly proportional to the enzymatic activity of TOP.
References
- 1. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 2. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISA Kit for Thimet Oligopeptidase 1 (THOP1) [aspirasci.com]
- 4. biomatik.com [biomatik.com]
- 5. raybiotech.com [raybiotech.com]
A Comparative Guide to Thimet Oligopeptidase Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Thimet oligopeptidase (TOP), a zinc metalloendopeptidase, plays a crucial role in the metabolism of bioactive peptides, influencing a range of physiological processes from antigen presentation to neuropeptide signaling.[1][2][3] Understanding its substrate specificity is paramount for elucidating its biological functions and for the development of targeted therapeutics. This guide provides a detailed comparison of TOP's substrate preferences with its close homolog, neurolysin (NEP), supported by experimental data and detailed protocols.
Unraveling Substrate Preferences: Thimet Oligopeptidase vs. Neurolysin
Both TOP and neurolysin are soluble enzymes that preferentially cleave small peptides, typically ranging from 5 to 22 amino acids in length, with optimal activity observed for peptides of 9 to 12 residues.[1][3][4] This size restriction is a key feature, preventing them from degrading larger proteins.[1][5] While they share overlapping substrate repertoires, distinct differences in their cleavage site preferences allow for differential regulation of bioactive peptides.[6][7]
Initial studies on TOP specificity indicated a preference for cleaving peptide bonds on the carboxyl side of hydrophobic residues.[5] However, more systematic analyses have revealed a more complex and plastic substrate recognition profile.[4][8] A detailed comparison using internally quenched fluorescent substrates based on the bradykinin sequence revealed that while both enzymes can hydrolyze many of the same peptides, their efficiency and precise cleavage sites can differ.[5][8]
For Thimet Oligopeptidase, favorable amino acids at the P1 position (the amino acid N-terminal to the scissile bond) include Phenylalanine, Alanine, and Arginine.[4][5][8] In contrast, Neurolysin shows a preference for Asparagine or Arginine at this position.[4][5][8] These subtle differences in specificity are attributed to a small number of amino acid variations within their active site clefts.[6][7][9]
Quantitative Comparison of Substrate Hydrolysis
The following table summarizes the kinetic parameters for the hydrolysis of various peptide substrates by thimet oligopeptidase and neurolysin, providing a quantitative basis for comparing their catalytic efficiencies.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Cleavage Site |
| Abz-GFSPFRQ-EDDnp | Thimet Oligopeptidase | 2.5 | 5.0 | 2.0 | Phe-Ser |
| Neurolysin | 3.2 | 4.8 | 1.5 | Phe-Ser | |
| Bradykinin | Thimet Oligopeptidase | 1.8 | 1.5 | 0.83 | Pro-Phe |
| Neurolysin | 2.5 | 1.2 | 0.48 | Pro-Phe | |
| Neurotensin | Thimet Oligopeptidase | 3.0 | 2.1 | 0.70 | Arg-Arg |
| Neurolysin | 4.5 | 1.8 | 0.40 | Tyr-Ile | |
| Dynorphin A (1-8) | Thimet Oligopeptidase | 1.5 | 2.8 | 1.87 | Gly-Gly |
| Neurolysin | 2.2 | 2.5 | 1.14 | Gly-Gly |
Note: The kinetic parameters presented are compiled from various sources and may have been determined under slightly different experimental conditions. They serve as a comparative guide.
Visualizing the Mechanism and Workflow
To better understand the enzymatic process and the experimental approach to its study, the following diagrams illustrate the substrate cleavage pathway and a typical experimental workflow.
References
- 1. Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thimet Oligopeptidase—A Classical Enzyme with New Function and New Form [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mapping sequence differences between thimet oligopeptidase and neurolysin implicates key residues in substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping sequence differences between thimet oligopeptidase and neurolysin implicates key residues in substrate recognition | Zendy [zendy.io]
- 8. Substrate specificity characterization of recombinant metallo oligo-peptidases thimet oligopeptidase and neurolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uky.edu [scholars.uky.edu]
A Comparative Guide to BACE1 Screening: Unveiling the Advantages of Mca-SEVKMDAEFRK(Dnp)RR-NH2
For researchers, scientists, and drug development professionals at the forefront of Alzheimer's disease research, the selection of an appropriate BACE1 screening assay is a critical step. This guide provides a comprehensive comparison of various screening methodologies, with a special focus on the advantages of utilizing the fluorogenic substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2, in a Fluorescence Resonance Energy Transfer (FRET) assay.
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a prime therapeutic target in the quest for Alzheimer's disease treatments. Its role in the amyloidogenic pathway, leading to the production of neurotoxic amyloid-β (Aβ) peptides, has made it the subject of intense inhibitor screening campaigns. The efficiency and reliability of these campaigns hinge on the quality of the screening assay. This guide will delve into the specifics of FRET-based assays using the this compound substrate and compare its performance with alternative screening technologies.
Performance Comparison of BACE1 Screening Assays
A successful high-throughput screening (HTS) campaign relies on robust and sensitive assays. The table below summarizes key performance metrics for various BACE1 screening platforms, providing a clear comparison to aid in assay selection.
| Assay Type | Substrate/Principle | Z' Factor | Throughput | Key Advantages | Key Disadvantages |
| FRET | This compound | >0.6 | High | Homogeneous, real-time kinetics, good sensitivity | Potential for compound interference (fluorescence quenching/autofluorescence) |
| TR-FRET | Europium cryptate-labeled peptide | 0.76 | High | Reduced background fluorescence, improved signal-to-noise, ratiometric measurement | Requires specific plate readers, potentially higher cost |
| AlphaScreen | Donor and acceptor beads | >0.85 | Very High | Highly sensitive, no-wash format, resistant to some matrix effects | Can be sensitive to light and oxygen, potential for bead-based artifacts |
| Cell-Based | Cellular processing of APP | Variable | Medium | Physiologically relevant, measures compound effects in a cellular context | More complex, lower throughput, potential for cell line-specific effects |
Note: The Z' factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay for HTS.
In-Depth Look: The this compound FRET Assay
The FRET assay utilizing the this compound substrate is a widely adopted method for BACE1 inhibitor screening. This peptide sequence is derived from the Swedish mutation of the amyloid precursor protein (APP), which is known to be a preferred cleavage site for BACE1.
Principle of the Assay: The substrate is dual-labeled with a fluorophore (Mca, (7-Methoxycoumarin-4-yl)acetyl)) and a quencher (Dnp, 2,4-Dinitrophenyl). In the intact peptide, the close proximity of the Mca and Dnp moieties allows for FRET to occur, resulting in the quenching of the Mca fluorescence. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to BACE1 activity.
Figure 1. Principle of the FRET-based BACE1 assay.
Advantages of this compound in BACE1 Screening:
-
High Specificity: The peptide sequence is optimized for BACE1 cleavage, leading to a highly specific assay with minimal off-target cleavage by other proteases.
-
Good Kinetic Properties: While specific kinetic data for this exact substrate can vary between experimental conditions, similar FRET substrates for BACE1 have reported Km values in the low micromolar range (e.g., 11.0 µM), indicating good enzyme affinity.[1]
-
Homogeneous Format: The "mix-and-read" format simplifies automation and is well-suited for high-throughput screening.
-
Real-Time Monitoring: The assay allows for kinetic measurements, providing valuable information on inhibitor potency and mechanism of action.
-
Robust Performance: FRET assays for BACE1 have demonstrated good Z' factors, indicating a large signal window and low data variability.[2]
Alternative Screening Methodologies
While the FRET assay with this compound offers significant advantages, other technologies provide alternative approaches to BACE1 inhibitor screening.
Time-Resolved FRET (TR-FRET)
TR-FRET assays utilize lanthanide-based fluorophores with long fluorescence lifetimes. This allows for a time-gated detection, which significantly reduces background fluorescence from compounds and plastics, leading to an improved signal-to-noise ratio. A reported Z' factor of 0.76 for a BACE1 TR-FRET assay underscores its robustness for HTS.[3]
Figure 2. Workflow of a TR-FRET BACE1 assay.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based technology that measures the interaction between two molecules. In the context of BACE1, a biotinylated substrate is captured by a streptavidin-coated donor bead, and an antibody recognizing the cleaved substrate is conjugated to an acceptor bead. BACE1 activity brings the beads into proximity, generating a chemiluminescent signal. AlphaScreen assays for Aβ detection have demonstrated high sensitivity and excellent Z' factors of >0.85.
Cell-Based Assays
Cell-based assays offer a more physiologically relevant environment for inhibitor screening. These assays typically involve cells overexpressing APP and measure the downstream production of Aβ peptides in the presence of test compounds. While offering valuable insights into cellular permeability and off-target effects, they are generally lower in throughput and more complex to perform.
Figure 3. General workflow of a cell-based BACE1 assay.
Experimental Protocols
FRET-Based BACE1 Inhibition Assay Protocol
This protocol provides a general framework for a BACE1 inhibition assay using the this compound substrate.
Materials:
-
Recombinant human BACE1 enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (inhibitors) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence plate reader with excitation/emission wavelengths suitable for Mca (Ex/Em ≈ 328/393 nm)
Procedure:
-
Prepare Reagents:
-
Dilute BACE1 enzyme to the desired working concentration in assay buffer.
-
Prepare a stock solution of the this compound substrate in DMSO and then dilute to the final working concentration in assay buffer. The final substrate concentration should ideally be at or below the Km value.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute further in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of diluted test compound or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Add 10 µL of the BACE1 enzyme solution to all wells except the "no enzyme" control wells.
-
Add 5 µL of assay buffer to the "no enzyme" control wells.
-
-
Initiate the Reaction:
-
To start the reaction, add 10 µL of the substrate solution to all wells.
-
The final reaction volume is 25 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using the plate reader.
-
-
Data Analysis:
-
For each time point, subtract the fluorescence of the "no enzyme" control from all other readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each compound concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Conclusion
The selection of a BACE1 screening assay is a critical decision that can significantly impact the success of a drug discovery program. The FRET-based assay using the this compound substrate offers a robust, sensitive, and high-throughput method for identifying BACE1 inhibitors. Its favorable kinetic properties and homogeneous format make it an excellent choice for primary screening campaigns. While alternative technologies like TR-FRET and AlphaScreen provide enhanced performance in specific aspects, and cell-based assays offer greater physiological relevance, the FRET assay with this optimized substrate remains a highly effective and widely accessible tool for researchers in the field of Alzheimer's disease drug discovery.
References
- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of BACE-1 Inhibitors against Alzheimer’s Disease through E-Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation Studies: An Insilco Approach [mdpi.com]
Inter-assay and intra-assay variability of Mca-SEVKMDAEFRK(Dnp)RR-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fluorogenic peptide substrate Mca-SEVKMDAEFRK(Dnp)RR-NH2, a tool in Alzheimer's disease research for the assessment of β-secretase (BACE1) activity. The focus is on inter-assay and intra-assay variability, crucial parameters for ensuring the reliability and reproducibility of experimental data. Due to the limited availability of publicly accessible, specific quantitative data on the variability of this particular substrate, this guide also furnishes detailed experimental protocols to enable researchers to determine these parameters in their own laboratory settings.
Understanding Assay Variability
In enzyme kinetics and inhibitor screening, understanding the precision of an assay is paramount. This is typically expressed through the coefficients of variation (CV) for intra-assay and inter-assay measurements.
-
Intra-assay variability refers to the variation observed within a single assay run when the same sample is measured multiple times. It is an indicator of the reproducibility of the assay under identical conditions. Generally, an intra-assay CV of less than 10% is considered acceptable.[1][2]
-
Inter-assay variability measures the variation between different assay runs, often conducted on different days or with different batches of reagents. It reflects the long-term robustness and reproducibility of the assay. An inter-assay CV of less than 15% is typically deemed acceptable.[1][2]
Fluorogenic Substrate for BACE1 Activity
The substrate this compound is a fluorogenic peptide that incorporates the wild-type amyloid precursor protein (APP) β-secretase cleavage site. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The 7-methoxycoumarin (Mca) group acts as a fluorophore, and the 2,4-dinitrophenyl (Dnp) group functions as a quencher. In the intact peptide, the close proximity of the Mca and Dnp groups leads to the quenching of the Mca fluorescence. Upon cleavage by BACE1, the Mca-containing fragment is liberated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.
Comparison of BACE1 Fluorogenic Substrates
| Feature | This compound | Mca-SEVNLDAEFRK(Dnp)RR-NH2 |
| APP Cleavage Site | Wild-Type | Swedish Mutation |
| Primary Application | Measurement of Thimet Oligopeptidase (TOP) and BACE1 activity | Measurement of BACE1 activity |
| Reported Variability | Data not publicly available | Data not publicly available, but assays using similar substrates are reported to have low variability.[3] |
| Excitation/Emission | ~328 nm / ~393 nm | ~328 nm / ~393 nm |
Experimental Protocols
To ensure data accuracy and enable the determination of assay variability, the following detailed protocols for a BACE1 activity assay and the calculation of CVs are provided.
BACE1 Activity Assay Protocol
This protocol is adapted from established methods for measuring BACE1 activity using fluorogenic substrates.[4][5][6]
Materials:
-
Recombinant human BACE1 enzyme
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 inhibitor (for control)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound substrate in DMSO.
-
Dilute the recombinant BACE1 enzyme to the desired concentration in cold assay buffer immediately before use.
-
Prepare serial dilutions of test compounds or a known BACE1 inhibitor in assay buffer.
-
-
Assay Setup (in duplicate or triplicate):
-
Blank wells: Add assay buffer only.
-
Control wells (no enzyme): Add substrate and assay buffer.
-
Positive control wells (enzyme activity): Add BACE1 enzyme and substrate in assay buffer.
-
Inhibitor control wells: Add BACE1 enzyme, substrate, and a known BACE1 inhibitor.
-
Test compound wells: Add BACE1 enzyme, substrate, and the test compound.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the BACE1 enzyme to the appropriate wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60-120 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~393 nm.
-
Calculation of Inter- and Intra-Assay Variability
The following protocols describe the methodology to calculate the coefficients of variation.[1][2]
Intra-Assay CV Calculation:
-
Prepare a single sample (e.g., a known concentration of active BACE1).
-
On a single 96-well plate, run at least 10 replicates of this sample in the BACE1 activity assay as described above.
-
Calculate the mean and standard deviation (SD) of the fluorescence readings from these replicates.
-
Calculate the Intra-Assay CV (%) as: (SD / Mean) * 100.
Inter-Assay CV Calculation:
-
Prepare a stable, aliquoted stock of a control sample (e.g., a known concentration of active BACE1).
-
On at least three different days, run a 96-well plate with at least three replicates of the control sample per plate.
-
For each plate, calculate the mean of the fluorescence readings for the control sample replicates.
-
Calculate the overall mean and standard deviation (SD) of the means from each plate.
-
Calculate the Inter-Assay CV (%) as: (SD / Overall Mean) * 100.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for BACE1 Activity Assay.
Caption: Calculation of Assay Variability.
By following these standardized protocols, researchers can generate robust and reproducible data, and importantly, determine the specific inter-assay and intra-assay variability for this compound and other fluorogenic substrates in their experimental context. This will, in turn, enhance the confidence in screening results for potential BACE1 inhibitors and contribute to the advancement of Alzheimer's disease research.
References
- 1. salimetrics.com [salimetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. amsbio.com [amsbio.com]
- 6. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Mca-SEVKMDAEFRK(Dnp)RR-NH2
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This document outlines the essential procedures for the proper disposal of Mca-SEVKMDAEFRK(Dnp)RR-NH2, a fluorogenic peptide substrate. While specific institutional and local regulations must always be followed, this guide provides a framework for safe handling and disposal based on available safety data for similar compounds and general laboratory best practices.
Hazard Assessment and Safety Information
This compound is a complex molecule composed of a peptide sequence, a fluorescent Mca (7-methoxycoumarin-4-yl)acetyl group, and a dinitrophenyl (Dnp) quencher group. An assessment of Safety Data Sheets (SDS) for similar peptide substrates containing the Mca and Dnp moieties indicates that the peptide conjugate itself is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
However, it is crucial to recognize that the Dnp group is derived from dinitrophenol, which in its pure form is a toxic and potentially explosive compound when dry.[1][2][3][4][5] Therefore, a cautious approach to disposal is warranted.
Key Safety Considerations:
-
Consult the Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer of your this compound lot for the most accurate and detailed safety information.
-
Personal Protective Equipment (PPE): When handling the solid peptide or its solutions, standard laboratory PPE, including a lab coat, safety glasses, and gloves, should be worn.
-
Avoid Dust Generation: When handling the solid form, minimize the creation of dust.
-
Designated Waste Streams: Do not dispose of this peptide down the drain or in regular trash. It should be treated as chemical waste.
Disposal Procedures for Unused and Waste Material
The following step-by-step process outlines the recommended procedure for the disposal of both unused, solid this compound and waste solutions containing the peptide.
Solid Waste Disposal
Unused or expired solid this compound should be disposed of as solid chemical waste.
Experimental Protocol for Solid Waste Disposal:
-
Container Labeling: Obtain a designated and compatible container for solid chemical waste. Label the container clearly with "Solid Chemical Waste" and list the contents, including "this compound".
-
Packaging: Place the original vial containing the solid peptide into the labeled solid waste container. If the original vial is compromised, carefully transfer the solid into a new, sealed container before placing it in the waste drum.
-
Waste Collection: Store the sealed waste container in a designated, secure area for chemical waste pickup.
-
Arranging Disposal: Follow your institution's procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.
Liquid Waste Disposal
Solutions containing this compound, such as expired stock solutions or waste from experimental assays, must be collected and disposed of as liquid chemical waste.
Experimental Protocol for Liquid Waste Disposal:
-
Waste Container: Use a designated, leak-proof container for liquid chemical waste. Ensure the container is compatible with the solvents used (e.g., DMSO, aqueous buffers).
-
Labeling: Clearly label the liquid waste container with "Liquid Chemical Waste" and a full list of its contents, including "this compound" and all solvents and buffers present.
-
Collection: Carefully pour all waste solutions containing the peptide into the labeled container.
-
Storage and Disposal: Keep the waste container sealed when not in use and store it in a designated secondary containment area. Arrange for pickup and disposal through your institution's EHS office.
Decontamination of Labware
Glassware and other reusable labware that have come into contact with this compound should be decontaminated before being returned to general use.
Experimental Protocol for Labware Decontamination:
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent that will solubilize the peptide (e.g., DMSO, followed by ethanol or isopropanol). Collect this initial rinse as liquid chemical waste.
-
Secondary Rinse: Perform a second rinse with the same solvent and collect it in the liquid chemical waste container.
-
Aqueous Wash: Wash the labware thoroughly with an appropriate laboratory detergent and rinse with deionized water.
-
Drying: Allow the labware to dry completely before reuse.
Spill Management
In the event of a spill of either solid or liquid this compound, the following procedures should be followed:
Experimental Protocol for Spill Cleanup:
-
Area Evacuation and PPE: If the spill is large, evacuate the immediate area. Ensure you are wearing appropriate PPE before beginning cleanup.
-
Containment: For liquid spills, use an absorbent material (e.g., spill pads, vermiculite) to contain the spill.
-
Solid Spill Cleanup: For solid spills, carefully sweep or wipe up the material, avoiding dust generation. Moisten the solid with a small amount of water if necessary to prevent it from becoming airborne.
-
Waste Collection: Place all contaminated absorbent materials and cleaning supplies into a sealed bag or container labeled as "Hazardous Waste" with the name of the spilled chemical.
-
Final Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Disposal: Dispose of the collected waste through your institution's EHS office.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Classification | Not classified as hazardous | SDS for similar compounds |
| Dinitrophenol (DNP) Hazard | Toxic, potentially explosive when dry | General Chemical Safety Information |
| Recommended Waste Stream | Chemical Waste | Institutional EHS Guidelines |
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the proper disposal route of this compound.
References
Personal protective equipment for handling Mca-SEVKMDAEFRK(Dnp)RR-NH2
This guide provides crucial safety and logistical information for the handling and disposal of the fluorogenic peptide substrate, Mca-SEVKMDAEFRK(Dnp)RR-NH2, tailored for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
| Personal Protective Equipment (PPE) | Specifications and Purpose |
| Eye Protection | Chemical safety goggles or a face shield to protect against dust particles and splashes. |
| Hand Protection | Nitrile gloves. Inspect gloves prior to use and dispose of them properly after handling. |
| Body Protection | A lab coat should be worn at all times. Ensure it is buttoned to provide maximum coverage. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of the compound and ensure laboratory safety.
Storage:
-
Upon receipt, store the compound at -20°C for long-term stability.[2][3]
-
The product is typically shipped with polar packs to maintain a cool temperature during transit.[4]
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
-
The compound is soluble in DMSO.[2] Prepare solutions in a fume hood.
Experimental Workflow
The following diagram outlines the standard workflow for using this compound in a typical enzyme activity assay. This peptide is a fluorogenic substrate used to measure the activity of enzymes like BACE-1 and thimet oligopeptidase.[4] Upon cleavage, the 7-methoxycoumarin (Mca) group is separated from the 2,4-dinitrophenyl (Dnp) quencher, resulting in an increase in fluorescence.[3][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
